Product packaging for Ethyl 2-hydroxypyrimidine-5-carboxylate(Cat. No.:CAS No. 95928-49-7)

Ethyl 2-hydroxypyrimidine-5-carboxylate

Cat. No.: B1313237
CAS No.: 95928-49-7
M. Wt: 168.15 g/mol
InChI Key: CFWYVWBOCSWZIK-UHFFFAOYSA-N
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Description

Ethyl 2-hydroxypyrimidine-5-carboxylate (CAS 95928-49-7) is a high-purity chemical intermediate featuring a pyrimidine ring core substituted with a hydroxyl group at the 2-position and an ethyl carboxylate ester at the 5-position. With a molecular formula of C7H8N2O3 and a molecular weight of 168.15 g/mol, this compound serves as a fundamental scaffold in organic and medicinal chemistry . The pyrimidine ring system is a cornerstone of medicinal chemistry, being a core component of essential nucleobases like cytosine, thymine, and uracil found in DNA and RNA . This inherent biological significance makes pyrimidine derivatives, including this compound, privileged structures for developing therapeutic agents. Its bifunctional nature allows for diverse chemical modifications, making it a valuable precursor for synthesizing more complex, substituted pyrimidines . Researchers utilize this compound as a key building block in the exploration of novel molecules with potential pharmacological activities. The pyrimidine carboxylate scaffold is of particular interest in drug discovery, where the ester group can be used to fine-tune a molecule's properties or serve as a handle for further synthetic transformations to create targeted libraries for biological screening . The compound has been identified as a key intermediate in published research, including studies focusing on the synthesis of novel compounds with antitumor activity against leukemia cell lines . This product is strictly for research use only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H8N2O3 B1313237 Ethyl 2-hydroxypyrimidine-5-carboxylate CAS No. 95928-49-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-oxo-1H-pyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3/c1-2-12-6(10)5-3-8-7(11)9-4-5/h3-4H,2H2,1H3,(H,8,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFWYVWBOCSWZIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNC(=O)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30443163
Record name ETHYL 2-HYDROXYPYRIMIDINE-5-CARBOXYLATE
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Molecular Weight

168.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95928-49-7
Record name ETHYL 2-HYDROXYPYRIMIDINE-5-CARBOXYLATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30443163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 2-oxo-1,2-dihydropyrimidine-5-carboxylate
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Foundational & Exploratory

An In-depth Technical Guide to Ethyl 2-hydroxypyrimidine-5-carboxylate (CAS Number 95928-49-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-hydroxypyrimidine-5-carboxylate is a heterocyclic organic compound belonging to the pyrimidine family. Pyrimidine derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities, serving as core scaffolds in numerous therapeutic agents. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound, with a focus on its relevance to drug discovery and development.

Chemical and Physical Properties

This compound is a solid at room temperature.[1] It is characterized by the presence of a pyrimidine ring substituted with a hydroxyl group at the 2-position and an ethyl carboxylate group at the 5-position. The 2-hydroxy form can exist in tautomeric equilibrium with its 2-oxo form, 1,2-dihydropyrimidin-2-one.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 95928-49-7
Molecular Formula C₇H₈N₂O₃[2]
Molecular Weight 168.15 g/mol [2]
IUPAC Name ethyl 2-oxo-1,2-dihydropyrimidine-5-carboxylate[1]
Synonyms Ethyl 2-hydroxy-5-pyrimidinecarboxylate, 1,2-Dihydro-2-oxo-5-pyrimidinecarboxylic acid ethyl ester[3]
Physical Form Solid[1]
Storage Sealed in dry, room temperature[1]

Table 2: Predicted Spectroscopic Data for this compound

Spectroscopy Expected Peaks
¹H NMR Signals for the ethyl group (triplet and quartet), and distinct signals for the protons on the pyrimidine ring.
¹³C NMR Resonances for the carbonyl carbon of the ester, the carbons of the pyrimidine ring, and the ethyl group carbons.
FT-IR (cm⁻¹) Characteristic absorptions for N-H stretching (in the oxo-form), C=O stretching (ester and pyrimidinone), C=N, and C-O bonds.
Mass Spec (m/z) A molecular ion peak corresponding to the molecular weight (168.15), along with fragmentation patterns typical of an ethyl ester and a pyrimidine ring.

Synthesis and Experimental Protocols

A definitive, detailed experimental protocol for the synthesis of this compound is not widely published. However, a general and plausible synthetic route can be inferred from the established synthesis of related 2-substituted pyrimidine-5-carboxylic esters. One common method involves the condensation of a three-carbon building block with a suitable amidine derivative.

General Experimental Protocol for the Synthesis of 2-Hydroxypyrimidine-5-carboxylates

This protocol is a generalized procedure and may require optimization for the specific synthesis of this compound.

Reaction Scheme:

A plausible synthetic approach involves the reaction of ethyl ethoxymethylenemalonate with urea in the presence of a base catalyst.

G Ethyl ethoxymethylenemalonate Ethyl ethoxymethylenemalonate C₈H₁₂O₅ Intermediate Cyclized Intermediate Ethyl ethoxymethylenemalonate->Intermediate Condensation Urea Urea CH₄N₂O Urea->Intermediate Base Base Base->Intermediate Solvent Solvent Solvent->Intermediate Product This compound C₇H₈N₂O₃ Intermediate->Product Tautomerization

A generalized synthetic workflow for this compound.

Materials:

  • Ethyl ethoxymethylenemalonate

  • Urea

  • Sodium ethoxide (or another suitable base)

  • Anhydrous ethanol (or another suitable solvent)

  • Hydrochloric acid (for neutralization)

  • Standard laboratory glassware for reflux and workup

Procedure:

  • Dissolve sodium metal in anhydrous ethanol under an inert atmosphere to prepare a fresh solution of sodium ethoxide.

  • To this solution, add urea and stir until it dissolves.

  • Add ethyl ethoxymethylenemalonate dropwise to the reaction mixture at room temperature.

  • Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature and neutralize it with a dilute solution of hydrochloric acid.

  • The precipitated product can be collected by filtration, washed with cold water, and dried.

  • Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Potential Biological Activity and Signaling Pathways (Hypothetical)

While there is no direct experimental evidence for the biological activity of this compound, the pyrimidine scaffold is a well-known pharmacophore present in many biologically active molecules. Derivatives of 2-hydroxypyrimidine have been reported to exhibit a range of activities, including anticancer, antiviral, and enzyme inhibitory effects.

Based on the structure-activity relationships of similar pyrimidine-based compounds, it is plausible that this compound could act as an inhibitor of enzymes such as kinases or dehydrogenases. For instance, certain pyrimidine derivatives are known to be inhibitors of lactate dehydrogenase (LDH), an enzyme implicated in cancer metabolism.

Hypothetical Signaling Pathway: Inhibition of Lactate Dehydrogenase

The following diagram illustrates a hypothetical mechanism where this compound could interfere with cancer cell metabolism by inhibiting lactate dehydrogenase. It is crucial to note that this is a theoretical model and requires experimental validation.

G cluster_glycolysis Glycolysis cluster_krebs Krebs Cycle Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA Normoxia Lactate Lactate Pyruvate->Lactate Hypoxia LDH Lactate Dehydrogenase (LDH) Warburg Warburg Effect (Increased Glycolysis) LDH->Warburg Lactate->LDH Target This compound Target->Inhibition Inhibition->LDH Apoptosis Apoptosis Inhibition->Apoptosis Promotes

Hypothetical inhibition of the Warburg effect by this compound.

In this speculative model, this compound could potentially bind to and inhibit lactate dehydrogenase, an enzyme crucial for the Warburg effect, a metabolic hallmark of many cancer cells. By inhibiting LDH, the compound could disrupt the cancer cells' ability to produce energy and building blocks for rapid proliferation, potentially leading to apoptosis.

Applications in Research and Drug Development

Given its chemical structure, this compound can be a valuable building block in medicinal chemistry for the synthesis of more complex molecules with potential therapeutic applications.

  • Scaffold for Library Synthesis: The reactive sites on the pyrimidine ring and the ester functional group allow for a variety of chemical modifications, making it an ideal starting material for the creation of compound libraries for high-throughput screening.

  • Lead Optimization: For drug discovery programs targeting enzymes that have an affinity for pyrimidine-like structures, this compound could serve as a starting point for lead optimization campaigns.

  • Precursor for Other Heterocycles: It can be used as a precursor for the synthesis of other fused heterocyclic systems, which are also prevalent in pharmacologically active compounds. For example, it can be a reactant in the synthesis of Ethyl 2-chloropyrimidine-5-carboxylate.[4]

Conclusion

This compound is a pyrimidine derivative with potential applications in drug discovery and medicinal chemistry. While specific biological data for this compound is currently limited, its structural features suggest it could be a valuable tool for the synthesis of novel therapeutic agents. Further research is warranted to explore its synthesis in detail and to investigate its biological activities to unlock its full potential in the field of drug development. This technical guide serves as a foundational resource for researchers and scientists interested in exploring the chemistry and potential applications of this intriguing molecule.

References

An In-depth Technical Guide to Ethyl 2-hydroxypyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

IUPAC Name: Ethyl 2-oxo-1,2-dihydropyrimidine-5-carboxylate

This technical guide provides a comprehensive overview of Ethyl 2-hydroxypyrimidine-5-carboxylate, a heterocyclic compound of interest to researchers and professionals in drug development and medicinal chemistry. This document details its chemical properties, synthesis, and potential biological activities, supported by experimental protocols and pathway visualizations.

Chemical and Physical Properties

This compound, with the CAS number 95928-49-7, is a pyrimidine derivative. Pyrimidines are a fundamental class of heterocyclic aromatic compounds that are components of nucleic acids. The structure of this compound features a pyrimidine ring substituted with a hydroxyl group at the 2-position and an ethyl carboxylate group at the 5-position. Due to tautomerism, it primarily exists in the more stable oxo-form, hence its IUPAC name: ethyl 2-oxo-1,2-dihydropyrimidine-5-carboxylate.[1][2]

PropertyValue
IUPAC Name ethyl 2-oxo-1,2-dihydropyrimidine-5-carboxylate[1]
Synonyms This compound
CAS Number 95928-49-7[1]
Molecular Formula C₇H₈N₂O₃[2]
Molecular Weight 168.15 g/mol [2]
Physical Form Solid[1]
Purity Typically ≥97%
Storage Sealed in a dry environment at room temperature[1]
InChI Key CFWYVWBOCSWZIK-UHFFFAOYSA-N[1][2]

Synthesis

The synthesis of ethyl 2-oxo-1,2-dihydropyrimidine-5-carboxylate can be achieved through several synthetic routes common for pyrimidine derivatives. A prevalent method is a variation of the Biginelli reaction or similar condensation reactions.

Experimental Protocol: Synthesis via Condensation

This protocol is a representative method for the synthesis of substituted pyrimidine-5-carboxylates.

Materials:

  • Ethyl acetoacetate

  • Urea or a urea derivative

  • An appropriate aldehyde (in this case, a formaldehyde equivalent or a related precursor)

  • An acid or base catalyst (e.g., HCl, CuCl₂·2H₂O)

  • Ethanol or another suitable solvent

Procedure:

  • A mixture of the aldehyde (1 mmol), ethyl acetoacetate (1 mmol), and urea (1.2 mmol) is prepared.[3]

  • A catalytic amount of an acid, such as a few drops of orthophosphoric acid, is added to the mixture.[3]

  • The mixture is thoroughly ground together for approximately 30 minutes.[3]

  • The reaction mixture is then allowed to stand, often overnight, to allow for the completion of the reaction.

  • The resulting mixture is poured into cold water to precipitate the product.[3]

  • The precipitate is collected by filtration, washed with water and ethanol, and then dried.

  • Recrystallization from a suitable solvent, such as ethanol, can be performed to obtain the purified product.[3]

Logical Workflow for Synthesis:

G cluster_reactants Reactants cluster_process Process cluster_product Product Aldehyde Aldehyde Mixing Mixing and Grinding Aldehyde->Mixing EAA Ethyl Acetoacetate EAA->Mixing Urea Urea Urea->Mixing Catalysis Acid Catalysis Mixing->Catalysis Reaction Condensation Reaction Catalysis->Reaction Precipitation Precipitation in Water Reaction->Precipitation Purification Filtration and Recrystallization Precipitation->Purification Product Ethyl 2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate Purification->Product

Caption: General workflow for the synthesis of tetrahydropyrimidine-5-carboxylate derivatives.

Biological Activity and Drug Development Potential

While specific biological data for ethyl 2-oxo-1,2-dihydropyrimidine-5-carboxylate is limited in publicly available literature, the pyrimidine scaffold is a well-established pharmacophore in drug discovery. Derivatives of pyrimidine exhibit a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties. The biological potential of the title compound can be inferred from studies on structurally similar molecules.

Anticancer Activity

Numerous pyrimidine derivatives have been investigated for their anticancer properties. These compounds often exert their effects through the inhibition of key enzymes involved in cancer cell proliferation and survival, such as protein kinases. For instance, certain pyrimidine derivatives have been shown to inhibit Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), both of which are critical targets in oncology.

Compound ClassTarget Cell LineIC₅₀ (µM)Reference
Dihydropyrimidine-5-carbonitrile/1,2,4-oxadiazole hybridsHT-29 (Colon)0.023 - 0.025[1]
4-Amino-thieno[2,3-d]pyrimidine-6-carboxylatesMCF-7 (Breast)0.013[4]
1,2,3,4-Tetrahydropyrimidine-5-carboxylate DerivativesHepG2 (Liver)5.35 - 18.69 µg/mL[5]
Enzyme Inhibition

The pyrimidine core is a common feature in many enzyme inhibitors. For example, derivatives of pyrimidine have been developed as inhibitors of lactate dehydrogenase (LDH), an enzyme implicated in cancer metabolism. Several ethyl pyrimidine-quinolinecarboxylate derivatives have demonstrated potent inhibition of human LDH-A, with some exhibiting IC₅₀ values in the low micromolar range.[6][7]

Signaling Pathway Interactions

Given the evidence of anticancer activity among related pyrimidine derivatives, a plausible mechanism of action for ethyl 2-oxo-1,2-dihydropyrimidine-5-carboxylate could involve the modulation of key signaling pathways that regulate cell growth, proliferation, and apoptosis.

EGFR/VEGFR-2 Signaling Pathway

Inhibition of EGFR and VEGFR-2 by small molecules is a validated strategy in cancer therapy. These receptor tyrosine kinases, upon activation by their respective ligands, trigger downstream signaling cascades, including the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, which promote cell proliferation, survival, and angiogenesis. Pyrimidine derivatives that inhibit these receptors would block these oncogenic signals.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K VEGFR2 VEGFR-2 VEGFR2->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival AKT->Survival Angiogenesis Angiogenesis mTOR->Angiogenesis Inhibitor Pyrimidine Derivative (e.g., Ethyl 2-oxo-1,2-dihydro- pyrimidine-5-carboxylate) Inhibitor->EGFR Inhibition Inhibitor->VEGFR2 Inhibition

Caption: Potential inhibition of EGFR and VEGFR-2 signaling pathways by a pyrimidine derivative.

Experimental Protocols for Biological Assays

To evaluate the biological activity of ethyl 2-oxo-1,2-dihydropyrimidine-5-carboxylate, standard in vitro assays can be employed. The following are representative protocols for assessing anticancer activity and enzyme inhibition.

Protocol 1: MTT Assay for Antiproliferative Activity

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., HT-29, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Prepare serial dilutions of the test compound (this compound) in the cell culture medium.

  • Remove the existing medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Protocol 2: Kinase Inhibition Assay

This protocol is a general method to assess the inhibitory activity of a compound against a specific protein kinase.

Materials:

  • Recombinant human kinase (e.g., EGFR, VEGFR-2)

  • Kinase substrate (a specific peptide or protein)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer

  • Test compound

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • 384-well plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test compound in the kinase assay buffer.

  • In a 384-well plate, add the kinase, the substrate, and the test compound at various concentrations.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and detect the amount of ADP produced using a detection reagent according to the manufacturer's instructions.

  • Measure the luminescence using a luminometer.

  • Calculate the percentage of kinase inhibition relative to a no-inhibitor control and determine the IC₅₀ value.

Experimental Workflow for Kinase Inhibition Assay:

G cluster_setup Assay Setup cluster_reaction Reaction cluster_detection Detection Kinase Recombinant Kinase Add_ATP Add ATP to Initiate Kinase->Add_ATP Substrate Kinase Substrate Substrate->Add_ATP Compound Test Compound Compound->Add_ATP Incubation Incubate at RT Add_ATP->Incubation Add_Reagent Add Detection Reagent Incubation->Add_Reagent Measure_Signal Measure Luminescence Add_Reagent->Measure_Signal Analysis Calculate IC50 Measure_Signal->Analysis

Caption: A typical workflow for an in vitro kinase inhibition assay.

Conclusion

This compound, or ethyl 2-oxo-1,2-dihydropyrimidine-5-carboxylate, is a pyrimidine derivative with significant potential for further investigation in the field of drug discovery. While direct biological data for this specific compound is not extensively documented, the known activities of structurally related pyrimidine-carboxylates suggest that it may possess valuable pharmacological properties, particularly as an anticancer or enzyme-inhibiting agent. The synthesis of this compound can be readily achieved through established chemical methods. Further research is warranted to fully elucidate its biological activities, mechanism of action, and therapeutic potential. This guide provides a foundational resource for scientists and researchers interested in exploring the properties and applications of this and related pyrimidine compounds.

References

Ethyl 2-hydroxypyrimidine-5-carboxylate physical and chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-hydroxypyrimidine-5-carboxylate, also known by its IUPAC name ethyl 2-oxo-1,2-dihydropyrimidine-5-carboxylate, is a heterocyclic organic compound with the chemical formula C₇H₈N₂O₃. As a derivative of the pyrimidine core, a fundamental building block of nucleic acids, this molecule holds potential interest in medicinal chemistry and drug discovery. The presence of a hydroxyl group and a carboxylate ester functionality on the pyrimidine ring suggests possibilities for various chemical modifications and biological interactions. This technical guide provides a summary of the currently available physical and chemical properties of this compound.

Chemical and Physical Properties

The physical and chemical properties of this compound are summarized in the table below. It is important to note that while basic identifiers are readily available from commercial suppliers, experimental data for several key physical properties are not consistently reported in the public domain. The compound is generally described as a solid with a purity of approximately 97%.[1]

PropertyValueSource
CAS Number 95928-49-7[1][2][3]
Molecular Formula C₇H₈N₂O₃[1]
Molecular Weight 168.15 g/mol [4][5]
IUPAC Name ethyl 2-oxo-1,2-dihydropyrimidine-5-carboxylate[4]
Physical Form Solid[1][4]
Purity ~97%[1]
Calculated Boiling Point 367.4 ± 34.0 °C at 760 mmHg[5]
Calculated Density 1.3 ± 0.1 g/cm³[5]
Melting Point Not available
Solubility Not available

Safety Information:

The compound is associated with the following hazard statements:

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Synthesis and Experimental Protocols

While a precise protocol for the title compound is not available, a general procedure for a related class of compounds is outlined below. Researchers should adapt and optimize this for the specific synthesis of this compound.

General Experimental Workflow for Synthesis of Pyrimidine-5-carboxylates:

G reagents Ethyl ethoxymethylenemalonate + Urea reaction Reaction Mixture reagents->reaction solvent Suitable Solvent (e.g., Ethanol) solvent->reaction base Base (e.g., Sodium Ethoxide) base->reaction reflux Reflux reaction->reflux workup Aqueous Work-up and Extraction reflux->workup purification Purification (e.g., Recrystallization, Chromatography) workup->purification product This compound purification->product

Caption: Generalized workflow for the synthesis of pyrimidine-5-carboxylates.

Spectroscopic Data

Detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound are not available in the public domain. Characterization of this compound would require researchers to perform these analyses post-synthesis.

Biological Activity and Signaling Pathways

Currently, there is no published information on the biological activity of this compound or its involvement in any specific signaling pathways. While various substituted pyrimidine derivatives have been investigated for a range of therapeutic applications, including as anticancer and anti-inflammatory agents, no such studies have been reported for this specific compound. Therefore, a signaling pathway diagram cannot be provided at this time due to the lack of data.

Conclusion

This compound is a readily identifiable chemical entity with a defined structure. However, there is a significant lack of publicly available experimental data regarding its physical properties, a detailed synthesis protocol, comprehensive spectroscopic analysis, and any biological activity. This presents an opportunity for further research to fully characterize this compound and explore its potential applications in medicinal chemistry and other scientific fields. Future studies should focus on obtaining precise measurements of its physical constants, optimizing a synthetic route with detailed procedural steps and full analytical characterization, and conducting biological screening to identify any potential therapeutic value.

References

Keto-Enol Tautomerism in Pyrimidine Derivatives: An In-depth Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Keto-enol tautomerism, a fundamental concept in organic chemistry, plays a pivotal role in the biological activity and therapeutic efficacy of pyrimidine-based drugs. The pyrimidine ring is a cornerstone of many pharmaceuticals, including anticancer agents, antivirals, and kinase inhibitors. The specific tautomeric form of a pyrimidine derivative often dictates its ability to interact with biological targets, influencing its pharmacokinetic and pharmacodynamic properties. This technical guide provides a comprehensive overview of keto-enol tautomerism in pyrimidine derivatives, focusing on its significance in drug design and development. It delves into the quantitative analysis of tautomeric equilibria, detailed experimental and computational protocols for their characterization, and the implications for drug-target interactions.

Introduction to Keto-Enol Tautomerism in Pyrimidines

Pyrimidine and its derivatives are heterocyclic aromatic compounds that are integral to numerous biological processes. They form the backbone of nucleobases such as cytosine, thymine, and uracil in DNA and RNA.[1] The biological and medicinal significance of pyrimidines is vast, with derivatives exhibiting a wide range of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties.[2]

Keto-enol tautomerism is a form of prototropic tautomerism involving the migration of a proton and the shifting of a double bond. In pyrimidine derivatives, this equilibrium exists between a lactam (keto) form and a lactim (enol) form. The position of this equilibrium is highly sensitive to the electronic nature of substituents on the pyrimidine ring and the surrounding solvent environment.[3][4] The predominant tautomer can exhibit significantly different physicochemical properties, such as hydrogen bonding capacity, lipophilicity, and molecular shape, which in turn affect its biological function.[5]

Quantitative Analysis of Tautomeric Equilibria

The quantitative assessment of the tautomeric equilibrium is crucial for understanding the structure-activity relationship (SAR) of pyrimidine-based drugs. The tautomeric equilibrium constant (KT) is defined as the ratio of the concentration of the enol tautomer to the keto tautomer.

Substituent Effects

The electronic properties of substituents on the pyrimidine ring can significantly influence the position of the tautomeric equilibrium. Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) can stabilize or destabilize specific tautomers through inductive and resonance effects.

Table 1: Effect of Substituents on the Relative Energies of Pyrimidine Tautomers

Pyrimidine DerivativeSubstituent (X)TautomerRelative Energy (kcal/mol) in Gas PhaseRelative Energy (kcal/mol) in WaterReference
UracilHDiketo0.00.0[5]
Enol-1+17.9+15.5[5]
Enol-2+20.1+17.8[5]
5-NitrouracilNO₂Diketo0.00.0[5]
Dienol+5.4+4.8[5]
5-AminouracilNH₂Diketo0.00.0[5]
6-AminouracilNH₂Diketo0.00.0[6]
2-AminopurineNH₂9H0.00.0[6]
7H+1.2+0.7[6]
3H+7.2+4.9[6]
1H+9.1+6.2[6]
2-NitropurineNO₂9H0.00.0[7]
7H+0.6-0.1[7]
3H+8.0+5.5[7]
1H+10.1+7.3[7]
Solvent Effects

The polarity and hydrogen-bonding capability of the solvent play a critical role in determining the predominant tautomeric form. Polar protic solvents can stabilize the more polar tautomer through hydrogen bonding, while non-polar solvents may favor the less polar form.[4]

Table 2: Tautomeric Equilibrium Constants (KT = [enol]/[keto]) for Pyrimidine Derivatives in Various Solvents

CompoundSolventKTReference
UracilGas PhaseVery Low (Keto favored)[8]
WaterVery Low (Keto favored)[8]
4(3H)-PyrimidinoneGas PhaseKeto favored[9]
2,4-PentanedioneBenzene15.67 (Enol favored)[4]
Water0.23 (Keto favored)[4]

Experimental Protocols for Tautomer Analysis

The characterization and quantification of tautomeric mixtures rely on various spectroscopic and analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Quantitative NMR (qNMR) is a powerful tool for determining the ratio of tautomers in solution.[10][11][12]

Protocol for Quantitative 1H NMR Analysis:

  • Sample Preparation:

    • Accurately weigh a known amount of the pyrimidine derivative (e.g., 5-10 mg).

    • Dissolve the sample in a known volume of a suitable deuterated solvent (e.g., 0.5 mL of DMSO-d6, CDCl3, or D2O). Ensure complete dissolution.

    • Add a known amount of an internal standard with a singlet resonance that does not overlap with the analyte signals.

  • NMR Data Acquisition:

    • Acquire 1H NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Crucial Parameter: Set a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons of interest to ensure full relaxation and accurate integration. A typical starting value is 30 seconds.

    • Use a 90° pulse angle.

    • Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1 for <1% integration error).[12]

  • Data Processing and Analysis:

    • Apply appropriate phasing and baseline correction to the spectrum.

    • Integrate the well-resolved signals corresponding to each tautomer.

    • Calculate the molar ratio of the tautomers by comparing the integral values, normalized to the number of protons giving rise to each signal.

Variable Temperature (VT) NMR:

VT-NMR studies can provide thermodynamic parameters (ΔH and ΔS) for the tautomeric equilibrium by measuring the equilibrium constant at different temperatures.[13]

UV-Vis Spectroscopy

UV-Vis spectroscopy can be used to determine the tautomeric equilibrium constant if the individual tautomers have distinct absorption spectra.[14][15][16]

Protocol for UV-Vis Spectroscopic Analysis:

  • Sample Preparation:

    • Prepare a stock solution of the pyrimidine derivative of known concentration in a suitable solvent.

    • Prepare a series of dilutions from the stock solution.

  • Data Acquisition:

    • Record the UV-Vis absorption spectra of the solutions over a relevant wavelength range.

    • Identify the absorption maxima (λmax) for each tautomer.

  • Data Analysis:

    • If the molar absorptivities (ε) of the individual tautomers are known, the concentration of each tautomer can be determined using the Beer-Lambert law at a wavelength where only one tautomer absorbs significantly, or by solving a system of simultaneous equations if the spectra overlap.

    • The equilibrium constant (KT) can then be calculated from the concentrations of the two tautomers.

X-ray Crystallography

X-ray crystallography provides unambiguous evidence of the tautomeric form present in the solid state.[1][17][18] This information is valuable for understanding the intrinsic preferences of the molecule and for validating computational models.

Computational Workflow for Tautomer Prediction

Computational chemistry offers a powerful approach to predict the relative stabilities of tautomers and to guide experimental studies.[19][20]

Tautomer_Prediction_Workflow cluster_Input Input cluster_Workflow Computational Workflow cluster_Output Output Start Input Molecule (SMILES/MOL file) Tautomer_Enumeration Tautomer Enumeration Start->Tautomer_Enumeration Generate possible tautomers Geometry_Optimization Geometry Optimization (e.g., DFT) Tautomer_Enumeration->Geometry_Optimization Optimize geometry of each tautomer Energy_Calculation Single-Point Energy Calculation (Higher level of theory) Geometry_Optimization->Energy_Calculation Refine electronic energy Solvation_Modeling Solvation Modeling (e.g., PCM, SMD) Energy_Calculation->Solvation_Modeling Account for solvent effects Thermodynamic_Analysis Thermodynamic Analysis (Gibbs Free Energy) Solvation_Modeling->Thermodynamic_Analysis Calculate Gibbs free energies Results Relative Stabilities and Equilibrium Constants (KT) Thermodynamic_Analysis->Results Predict predominant tautomer(s) EGFR_Inhibition cluster_Signaling EGFR Signaling Pathway cluster_Inhibition Inhibition Mechanism EGF EGF EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) Dimerization->Downstream Proliferation Cell Proliferation, Survival, etc. Downstream->Proliferation Gefitinib Gefitinib (Active Tautomer) Binding Binds to ATP-binding pocket Binding->Dimerization Inhibits

References

An In-depth Technical Guide to the Fundamental Reactivity of the Pyrimidine Ring

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine ring, a foundational heterocyclic scaffold, is of paramount importance in the fields of medicinal chemistry and drug development. As a core component of nucleobases, vitamins, and a plethora of synthetic drugs, a comprehensive understanding of its reactivity is crucial for the design and synthesis of novel therapeutic agents. This technical guide provides an in-depth exploration of the fundamental reactivity of the pyrimidine ring, detailing its behavior in key chemical transformations and offering practical insights for its manipulation in a laboratory setting.

Core Reactivity Principles

The pyrimidine ring is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3. This arrangement of heteroatoms renders the ring electron-deficient, or π-deficient, which fundamentally governs its chemical reactivity. Compared to its mono-nitrogen analogue, pyridine, the pyrimidine nucleus is significantly less basic and exhibits a distinct reactivity profile.[1][2]

The pKa of protonated pyrimidine is 1.23, markedly lower than that of pyridine (5.30), indicating a substantial decrease in basicity due to the inductive effect of the second nitrogen atom.[1][2][3] This reduced basicity makes reactions requiring protonation, such as certain electrophilic substitutions, more challenging.

The electron-deficient nature of the pyrimidine ring dictates the preferred sites of electrophilic and nucleophilic attack.

  • Electrophilic Attack: Occurs preferentially at the C-5 position, which is the most electron-rich carbon atom in the ring.[1][4][5] However, due to the overall deactivation of the ring, electrophilic aromatic substitution is generally difficult and often requires the presence of activating, electron-donating groups on the ring.[5][6]

  • Nucleophilic Attack: Favored at the electron-deficient C-2, C-4, and C-6 positions.[1][4] The presence of good leaving groups at these positions facilitates nucleophilic aromatic substitution (SNAr) reactions, a cornerstone of pyrimidine functionalization.

Fig. 1: Regioselectivity of attack on the pyrimidine ring.

Quantitative Data on Pyrimidine Reactivity

The reactivity of the pyrimidine ring and its derivatives can be quantified through various parameters, including acidity/basicity (pKa values) and reaction kinetics. This data is invaluable for predicting reaction outcomes and optimizing conditions.

Acidity and Basicity (pKa Values)

The pKa values of pyrimidine derivatives are highly sensitive to the nature and position of substituents. Electron-withdrawing groups generally decrease the basicity of the ring nitrogens, while electron-donating groups increase it.

CompoundpKa (Conjugate Acid)Reference
Pyrimidine1.23[1]
2-Aminopyrimidine3.54
4-Aminopyrimidine5.71
5-Aminopyrimidine2.72
2-Chloropyrimidine-2.5
4-Chloropyrimidine-1.4
2-Hydroxypyrimidine-0.2 (protonation on N1)
4-Hydroxypyrimidine1.8 (protonation on N1)
2-Methylpyrimidine2.02
4-Methylpyrimidine2.0
5-Methylpyrimidine1.6

Note: This table is a compilation from various sources and serves as a representative guide. Experimental conditions can influence pKa values.

Reaction Kinetics and Yields

The rate and efficiency of substitution reactions on the pyrimidine ring are dependent on the substrate, nucleophile/electrophile, and reaction conditions.

Table 2: Yields of Nucleophilic Substitution on 2-Chloropyrimidine with Various Amines [1]

Nucleophile (Amine)ProductYield (%)
Morpholine2-(Morpholin-4-yl)pyrimidine84
Piperidine2-(Piperidin-1-yl)pyrimidine93
Pyrrolidine2-(Pyrrolidin-1-yl)pyrimidine76

Reaction conditions: The reactions are typically carried out by heating the reactants in a suitable solvent, sometimes with the addition of a base.

Table 3: Kinetic Data for the Substitution of 2-Chloropyrimidine with Nucleophiles [7]

NucleophileSolventTemperature (°C)k (L mol⁻¹ s⁻¹)
PiperidineEthanol401.2 x 10⁻⁴
MorpholineEthanol404.5 x 10⁻⁵
AnilineEthanol601.1 x 10⁻⁶

Key Experimental Protocols

This section provides detailed methodologies for several key transformations of the pyrimidine ring, offering practical guidance for laboratory synthesis.

Electrophilic Halogenation: Iodination of Pyrimidine Derivatives

This protocol describes a green and efficient method for the iodination of pyrimidines at the C-5 position using mechanical grinding under solvent-free conditions.[4]

Materials:

  • Pyrimidine derivative (e.g., uracil, cytosine)

  • Iodine (I₂)

  • Silver nitrate (AgNO₃)

  • Mortar and pestle

Procedure:

  • In a mortar, combine the pyrimidine derivative (1.0 mmol), iodine (1.2 mmol), and silver nitrate (1.2 mmol).

  • Grind the solid mixture vigorously with a pestle at room temperature for 20-30 minutes. The progress of the reaction can be monitored by the color change of the mixture.

  • Upon completion of the reaction, add a saturated aqueous solution of sodium thiosulfate to quench any unreacted iodine.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel if necessary.

G cluster_start Reactant Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Combine pyrimidine derivative, I₂, and AgNO₃ in a mortar react Grind mixture at room temperature (20-30 min) start->react quench Quench with Na₂S₂O₃ solution react->quench extract Extract with organic solvent quench->extract wash Wash with brine and dry extract->wash concentrate Concentrate under reduced pressure wash->concentrate purify Column chromatography (if needed) concentrate->purify

Fig. 2: Experimental workflow for the iodination of pyrimidines.
Nucleophilic Aromatic Substitution: Reaction of 2-Chloropyrimidine with Sodium Methoxide

This protocol details the substitution of the chlorine atom in 2-chloropyrimidine with a methoxy group.

Materials:

  • 2-Chloropyrimidine

  • Sodium methoxide (NaOMe) or sodium metal (Na)

  • Anhydrous methanol (MeOH)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

Procedure:

  • Prepare a solution of sodium methoxide (1.5 equivalents) in anhydrous methanol (to make a 0.4 M solution). Alternatively, dissolve sodium metal (1.5 equivalents) in anhydrous methanol under an inert atmosphere.

  • To the sodium methoxide solution, add 2-chloropyrimidine (1.0 equivalent).

  • Heat the reaction mixture to reflux and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • After cooling to room temperature, neutralize the reaction mixture with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel if necessary.

Metal-Catalyzed Cross-Coupling: Suzuki-Miyaura Coupling of 5-Bromopyrimidine

This protocol describes the palladium-catalyzed Suzuki-Miyaura coupling of 5-bromopyrimidine with an arylboronic acid.

Materials:

  • 5-Bromopyrimidine

  • Arylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane

  • Degassed water

  • Ethyl acetate

  • Brine

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 5-bromopyrimidine (1.0 equivalent), the arylboronic acid (1.2 equivalents), tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents), and potassium phosphate (2.0 equivalents).

  • Add a degassed 4:1 mixture of 1,4-dioxane and water (e.g., 5 mL per 1 mmol of 5-bromopyrimidine).

  • Stir the reaction mixture at 85-95 °C under the inert atmosphere.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 15-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system.

G Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-X (5-Bromopyrimidine) Ar-X->Oxidative_Addition Ar-Pd(II)-X Ar-Pd(II)-X-L2 Oxidative_Addition->Ar-Pd(II)-X Transmetalation Transmetalation Ar-Pd(II)-X->Transmetalation Ar'-B(OR)2 Ar'-B(OR)₂ (Arylboronic acid) Ar'-B(OR)2->Transmetalation Base Base (K₃PO₄) Base->Transmetalation Ar-Pd(II)-Ar' Ar-Pd(II)-Ar'-L2 Transmetalation->Ar-Pd(II)-Ar' Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' (Product) Reductive_Elimination->Ar-Ar'

Fig. 3: Catalytic cycle for the Suzuki-Miyaura coupling.
Metal-Catalyzed Cross-Coupling: Sonogashira Coupling of a Halopyrimidine

This protocol provides a general procedure for the Sonogashira coupling of a halopyrimidine with a terminal alkyne.

Materials:

  • Halopyrimidine (e.g., 5-bromo-2-chloropyrimidine)

  • Terminal alkyne

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Copper(I) iodide (CuI)

  • Amine base (e.g., triethylamine, Et₃N)

  • Anhydrous solvent (e.g., THF, DMF)

Procedure:

  • In a flame-dried reaction flask under an inert atmosphere, add the halopyrimidine (1.0 equivalent), the palladium catalyst (e.g., 5 mol%), and copper(I) iodide (e.g., 10 mol%).

  • Flush the flask with the inert gas.

  • Add the degassed solvent and the amine base (2.0 equivalents).

  • Add the terminal alkyne (1.2 equivalents) via syringe.

  • Stir the mixture at the desired temperature (e.g., room temperature to 80 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite.

  • Wash the filtrate with a saturated aqueous solution of ammonium chloride and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

G Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-X (Halopyrimidine) Ar-X->Oxidative_Addition Ar-Pd(II)-X Ar-Pd(II)-X-L2 Oxidative_Addition->Ar-Pd(II)-X Transmetalation Transmetalation Ar-Pd(II)-X->Transmetalation R-C≡C-H R-C≡C-H (Alkyne) Cu-Acetylide_Formation Cu-Acetylide Formation R-C≡C-H->Cu-Acetylide_Formation CuI CuI CuI->Cu-Acetylide_Formation Base Base (Et₃N) Base->Cu-Acetylide_Formation R-C≡C-Cu R-C≡C-Cu Cu-Acetylide_Formation->R-C≡C-Cu R-C≡C-Cu->Transmetalation Ar-Pd(II)-C≡C-R Ar-Pd(II)-C≡C-R-L2 Transmetalation->Ar-Pd(II)-C≡C-R Reductive_Elimination Reductive Elimination Ar-Pd(II)-C≡C-R->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-C≡C-R Ar-C≡C-R (Product) Reductive_Elimination->Ar-C≡C-R

Fig. 4: Catalytic cycle for the Sonogashira coupling.

Conclusion

The pyrimidine ring's unique electronic properties make it a versatile and highly valuable scaffold in chemical synthesis. Its propensity for nucleophilic substitution at the C-2, C-4, and C-6 positions, coupled with the possibility of electrophilic functionalization at C-5, provides a rich platform for molecular design. Modern synthetic methodologies, particularly metal-catalyzed cross-coupling reactions, have further expanded the accessibility of diverse pyrimidine derivatives. A thorough understanding of the fundamental principles of pyrimidine reactivity, supported by quantitative data and robust experimental protocols, is essential for leveraging this privileged heterocycle in the development of next-generation pharmaceuticals and functional materials.

References

Unveiling the Genesis of Ethyl 2-hydroxypyrimidine-5-carboxylate: A Technical Deep Dive

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals vested in the landscape of drug development, a comprehensive understanding of foundational molecules is paramount. This in-depth guide illuminates the discovery and historical context of ethyl 2-hydroxypyrimidine-5-carboxylate, a heterocyclic compound that serves as a crucial scaffold in medicinal chemistry. This whitepaper provides a technical exploration of its seminal synthesis, supported by detailed experimental protocols and a quantitative analysis of its properties, offering a valuable resource for contemporary research and development endeavors.

From Foundational Synthesis to a Scaffold of Interest: A Historical Perspective

The journey to understanding this compound begins with the pioneering work on pyrimidine-5-carboxylic acid derivatives. A cornerstone in this field was laid by Elizabeth Ballard and Treat B. Johnson in their 1942 publication in the Journal of the American Chemical Society.[1] While not detailing the synthesis of the ethyl ester directly, their work on the synthesis of uracil-5-carboxylic acid and 2-thiouracil-5-carboxylic acid provided the fundamental chemical blueprint from which the synthesis of this compound can be directly inferred and has been adapted.[2]

The core of this early synthesis involves a cyclocondensation reaction, a powerful method for constructing heterocyclic rings. This approach, which has been refined over the decades, remains a testament to the enduring principles of organic synthesis. The historical significance of this work lies in its contribution to the burgeoning field of heterocyclic chemistry, providing access to a class of compounds that would later prove to be of immense interest in various therapeutic areas.

Core Synthesis Protocol: A Modern Adaptation of a Historic Reaction

The synthesis of pyrimidine-5-carboxylic acid derivatives, as pioneered by Ballard and Johnson, has been adapted for the preparation of this compound. The following protocol is a representative modern method based on these foundational principles.

Experimental Protocol: Synthesis of Uracil-5-carboxylic Acid (A Precursor)

A modified procedure based on the original work of Ballard and Johnson for the synthesis of uracil-5-carboxylic acid, a key precursor, is as follows:

  • Preparation of Sodium Ethoxide: In a meticulously dried reaction vessel under an inert argon atmosphere, metallic sodium (1.06 g, 46.3 mmol) is dissolved in anhydrous ethanol (55.5 mL) at room temperature.[2]

  • Addition of Urea: Once the sodium has completely dissolved, urea (2.56 g, 42.7 mmol) is introduced to the reaction mixture. The solution is then gently heated to 45°C to facilitate the dissolution of the urea.[2]

  • Cyclocondensation: To the clear solution, diethyl ethoxymethylenemalonate (8.59 mL, 42.5 mmol) is added dropwise, ensuring the internal temperature is maintained at 45°C.[2] This step initiates the crucial cyclocondensation reaction that forms the pyrimidine ring.

This foundational protocol highlights the key reagents and conditions that have been instrumental in the synthesis of this class of compounds. The esterification of the resulting carboxylic acid to yield this compound is a standard subsequent step in organic synthesis.

Quantitative Data and Physicochemical Properties

While the original 1942 publication may not have provided extensive quantitative data by modern standards, contemporary suppliers and databases offer a clear profile of this compound.

PropertyValueSource
CAS Number 95928-49-7[3]
Molecular Formula C₇H₈N₂O₃[3]
Molecular Weight 168.15 g/mol [3]
Appearance Solid
Purity (Typical) ≥97%
Storage Sealed in dry, room temperature

Biological Significance and Future Directions

While the historical focus was primarily on the synthesis and chemical characterization of pyrimidine derivatives, contemporary research has unveiled the significant biological potential of this scaffold. Related dihydroxypyrimidine (DHP) derivatives have been investigated as inhibitors of human cytomegalovirus (HCMV) pUL89 endonuclease, a key enzyme in viral replication.[4] Specifically, DHP carboxylic acids, carboxamides, and methyl carboxylates have been synthesized and evaluated for their antiviral activity.[4]

Furthermore, derivatives of pyrimidine-5-carboxylate have been explored for their potential as anticancer agents.[5][6] The core structure of this compound provides a versatile platform for the synthesis of more complex molecules with a wide range of biological activities.

The logical workflow for the discovery and development of such compounds can be visualized as follows:

G cluster_0 Discovery and Synthesis cluster_1 Characterization and Evaluation cluster_2 Lead Optimization and Development Initial_Synthesis Foundational Synthesis (e.g., Ballard & Johnson, 1942) Derivative_Synthesis Synthesis of This compound Initial_Synthesis->Derivative_Synthesis Adaptation Physicochemical_Characterization Physicochemical Characterization (e.g., Purity, MW) Derivative_Synthesis->Physicochemical_Characterization Biological_Screening Biological Activity Screening (e.g., Antiviral, Anticancer) Derivative_Synthesis->Biological_Screening SAR_Studies Structure-Activity Relationship (SAR) Studies Biological_Screening->SAR_Studies Lead_Optimization Lead Optimization SAR_Studies->Lead_Optimization Preclinical_Development Preclinical Development Lead_Optimization->Preclinical_Development

A generalized workflow for the development of therapeutic agents based on a core scaffold.

The historical synthesis of this compound and its precursors laid the groundwork for the exploration of a chemical space rich with therapeutic potential. For researchers and drug development professionals, a deep appreciation of this history is not merely academic; it informs and inspires the rational design of novel therapeutics that can address pressing medical needs. The foundational work of early chemists continues to provide the building blocks for future innovations in medicine.

References

Technical Guide: Spectroscopic Analysis of Ethyl 2-hydroxypyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for Ethyl 2-hydroxypyrimidine-5-carboxylate. These predictions are based on established chemical shift correlations, characteristic infrared absorption frequencies, and common mass spectrometry fragmentation patterns for pyrimidine and ethyl ester functionalities.

Predicted ¹H NMR Data

Solvent: DMSO-d₆ Frequency: 400 MHz

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~12.5Singlet (broad)1HN-H (pyrimidine ring)
~8.8Singlet1HH-4 (pyrimidine ring)
~8.6Singlet1HH-6 (pyrimidine ring)
4.25Quartet2H-OCH₂CH₃
1.30Triplet3H-OCH₂CH₃
Predicted ¹³C NMR Data

Solvent: DMSO-d₆ Frequency: 100 MHz

Chemical Shift (δ) ppmAssignment
~165.0C=O (ester)
~162.0C-2 (C-OH)
~158.0C-4
~155.0C-6
~115.0C-5
~61.0-OCH₂CH₃
~14.5-OCH₂CH₃
Predicted Infrared (IR) Spectroscopy Data

Sample Preparation: KBr Pellet or ATR

Wavenumber (cm⁻¹)IntensityAssignment
3200-2800Strong, BroadO-H and N-H stretching
~3100-3000MediumC-H stretching (aromatic)
~2980-2850MediumC-H stretching (aliphatic)
~1720StrongC=O stretching (ester)
~1670StrongC=O stretching (pyrimidine lactam)
~1600, ~1550MediumC=C and C=N stretching (pyrimidine ring)
~1250StrongC-O stretching (ester)
Predicted Mass Spectrometry (MS) Data

Ionization Mode: Electron Ionization (EI)

m/zPredicted Fragment
168[M]⁺ (Molecular Ion)
140[M - C₂H₄]⁺
123[M - OCH₂CH₃]⁺
95[M - COOCH₂CH₃]⁺

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a solid organic compound like this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_structure Structure Elucidation Sample Solid Organic Compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Process_NMR Process NMR Data NMR->Process_NMR Process_IR Process IR Data IR->Process_IR Process_MS Process MS Data MS->Process_MS Interpret Correlate & Interpret Data Process_NMR->Interpret Process_IR->Interpret Process_MS->Interpret Structure Propose Chemical Structure Interpret->Structure

Caption: General workflow for spectroscopic analysis of an organic compound.

Experimental Protocols

The following are detailed, generalized protocols for the key spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to determine the carbon-hydrogen framework of the molecule.

Methodology:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the solid this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial.

    • Transfer the solution to a standard 5 mm NMR tube.

  • Instrument Setup:

    • The NMR spectra are typically recorded on a 400 or 500 MHz spectrometer.

    • The instrument is tuned and locked onto the deuterium signal of the solvent.

    • Shimming is performed to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition:

    • A standard proton pulse program is used.

    • Key parameters include a 30° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

    • Typically, 8 to 16 scans are acquired for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • A proton-decoupled pulse program is used to obtain singlets for all carbon signals.

    • A larger number of scans (e.g., 1024 or more) is required due to the lower natural abundance of ¹³C.

    • A wider spectral width is used compared to ¹H NMR.

  • Data Processing:

    • The raw data (Free Induction Decay - FID) is Fourier transformed.

    • Phase and baseline corrections are applied.

    • The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

    • For ¹H NMR, the signals are integrated to determine the relative number of protons.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.

Methodology (Attenuated Total Reflectance - ATR):

  • Sample Preparation:

    • A small amount of the solid sample is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).

  • Instrument Setup:

    • A background spectrum of the empty ATR crystal is recorded.

  • Data Acquisition:

    • A pressure arm is applied to ensure good contact between the sample and the crystal.

    • The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

    • Multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

  • Data Processing:

    • The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

    • The positions of the absorption bands are identified and correlated with known functional group frequencies.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule to aid in structural elucidation.

Methodology (Electron Ionization - EI):

  • Sample Introduction:

    • A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC-MS).

    • The sample is vaporized under high vacuum and low pressure.

  • Ionization:

    • The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV).

    • This causes the ejection of an electron from the molecule, forming a positively charged molecular ion ([M]⁺).

  • Mass Analysis:

    • The molecular ion and any fragment ions formed are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

    • The ions are separated based on their mass-to-charge ratio (m/z).

  • Detection:

    • The separated ions are detected, and their abundance is recorded.

  • Data Interpretation:

    • The resulting mass spectrum is a plot of relative ion abundance versus m/z.

    • The peak with the highest m/z is typically the molecular ion, which provides the molecular weight of the compound.

    • The fragmentation pattern provides information about the structure of the molecule.

The Ascendant Role of Pyrimidine-5-Carboxylate Esters in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrimidine nucleus, a fundamental scaffold in nucleic acids, has long been a cornerstone of medicinal chemistry. Within this diverse family, pyrimidine-5-carboxylate esters and their related derivatives have emerged as a particularly promising class of compounds, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the biological significance of these esters, with a focus on their anticancer, antioxidant, and anti-inflammatory properties. This document is intended to serve as a comprehensive resource, offering structured data, detailed experimental methodologies, and visual representations of key biological pathways and workflows to facilitate further research and development in this exciting field.

Anticancer Activity: Targeting Key Oncogenic Pathways

Pyrimidine-5-carboxylate esters and their nitrile analogues have demonstrated significant potential as anticancer agents, with several derivatives exhibiting potent inhibitory activity against various cancer cell lines. A key target for many of these compounds is the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that plays a crucial role in cell proliferation, survival, and metastasis.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro cytotoxic and EGFR inhibitory activities of selected pyrimidine-5-carboxylate and pyrimidine-5-carbonitrile derivatives.

Compound IDDerivative TypeTarget Cell Line/EnzymeIC₅₀ (µM)Reference
10b Pyrimidine-5-carbonitrileHepG2 (Hepatocellular Carcinoma)3.56[1]
A549 (Non-small cell lung cancer)5.85[1]
MCF-7 (Breast Cancer)7.68[1]
EGFR Kinase 0.00829 [1]
11b Pyrimidine-5-carbonitrileHCT-116 (Colorectal Carcinoma)3.37[2]
HepG2 (Hepatocellular Carcinoma)3.04[2]
MCF-7 (Breast Cancer)4.14[2]
A549 (Non-small cell lung cancer)2.4[2]
EGFRWT Kinase 0.09 [2]
EGFRT790M Kinase 4.03 [2]
Compound 2 4-Amino-thieno[2,3-d]pyrimidine-6-carboxylateMCF-7 (Breast Cancer)0.013[3]
Compound 3 4-Amino-thieno[2,3-d]pyrimidine-6-carboxylateMCF-7 (Breast Cancer)Not specified, but showed high selective index[3]
Compound 4g Indolyl-pyrimidineMCF-7 (Breast Cancer)5.1[4]
HepG2 (Hepatocellular Carcinoma)5.02[4]
HCT-116 (Colorectal Carcinoma)6.6[4]
EGFR Kinase 0.25 - 0.50 (range for active compounds) [4]
Signaling Pathway: Epidermal Growth Factor Receptor (EGFR)

The diagram below illustrates the simplified EGFR signaling cascade, a critical pathway in cancer progression that is often targeted by pyrimidine derivatives. Upon ligand binding, EGFR dimerizes and autophosphorylates, initiating downstream signaling through pathways such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR, which ultimately regulate cellular processes like proliferation, survival, and angiogenesis.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds Grb2/SOS Grb2/SOS EGFR->Grb2/SOS Activates PI3K PI3K EGFR->PI3K Activates RAS RAS Grb2/SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription_Factors ERK->Transcription_Factors Translocates & Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR mTOR->Transcription_Factors Activates Gene_Expression Gene_Expression Transcription_Factors->Gene_Expression Regulates Cell_Proliferation Cell_Proliferation Gene_Expression->Cell_Proliferation Cell_Survival Cell_Survival Gene_Expression->Cell_Survival Angiogenesis Angiogenesis Gene_Expression->Angiogenesis

Caption: Simplified EGFR Signaling Pathway.

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HepG2, HCT-116)

  • Complete growth medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA solution

  • Pyrimidine-5-carboxylate ester derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete growth medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the pyrimidine derivatives in complete growth medium. The final concentration of DMSO should not exceed 0.5% to avoid solvent toxicity.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

    • Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for an additional 4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability using the following formula:

      • % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve of cell viability versus compound concentration.

Antioxidant Activity: Scavenging Free Radicals

Several pyrimidine-5-carboxylate esters have been identified as potent antioxidants. Their mechanism of action often involves the donation of a hydrogen atom or an electron to neutralize reactive oxygen species (ROS), thereby preventing oxidative damage to cellular components.

Quantitative Antioxidant Activity Data

The antioxidant potential of various pyrimidine-5-carboxylate esters has been evaluated using different assays. The table below presents the half-maximal inhibitory concentration (IC₅₀) or equivalent antioxidant capacity for selected compounds.

Compound IDDerivative TypeAssayIC₅₀ (mg/mL) or ActivityReference
3c 4-(furan-2-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylateDPPH Radical Scavenging0.6[5][6]
3d & 3e 4-(furan-2-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylateReducing Power AssayModerate reducing agents[5][6]
Various Tetrahydroimidazo[1,2-α]pyrimidine-6-carboxamide analoguesDPPH Radical ScavengingIC₅₀ values of 46.31 and 48.81 µg/mL for the most active compounds[7]
Experimental Protocol: DPPH Radical Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common and reliable method for determining the free radical scavenging activity of compounds.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or ethanol

  • Pyrimidine-5-carboxylate ester derivatives

  • Ascorbic acid or Trolox (as a positive control)

  • 96-well plates or spectrophotometer cuvettes

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of DPPH Solution:

    • Prepare a 0.1 mM solution of DPPH in methanol. The solution should have a deep violet color.

  • Sample Preparation:

    • Prepare various concentrations of the test compounds and the positive control in methanol.

  • Reaction Mixture:

    • In a 96-well plate or cuvettes, add a specific volume of the sample solution (e.g., 50 µL).

    • Add a specific volume of the DPPH solution (e.g., 150 µL).

    • Include a blank containing only methanol and a control containing the sample solvent and DPPH solution.

  • Incubation:

    • Incubate the reaction mixture in the dark at room temperature for 30 minutes.

  • Absorbance Measurement:

    • Measure the absorbance of the solutions at 517 nm.

  • Data Analysis:

    • Calculate the percentage of DPPH radical scavenging activity using the formula:

      • % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

    • Determine the IC₅₀ value, which is the concentration of the sample required to scavenge 50% of the DPPH free radicals.

Anti-inflammatory Activity: Modulating Inflammatory Responses

Pyrimidine derivatives have also shown promise as anti-inflammatory agents. Their mechanisms of action can involve the inhibition of key inflammatory enzymes such as cyclooxygenases (COX-1 and COX-2), which are involved in the synthesis of prostaglandins.

Quantitative Anti-inflammatory Activity Data

The following table presents the in vitro inhibitory activity of selected pyrimidine derivatives against COX enzymes.

Compound IDDerivative TypeTarget EnzymeIC₅₀ (µM)Reference
Compound 5 Pyrazolo[3,4-d]pyrimidineCOX-20.04[8]
Compound 6 Pyrazolo[3,4-d]pyrimidineCOX-20.04[8]
L1 Pyrimidine derivativeCOX-1>100[9]
COX-21.03 - 1.71 (range)[9]
L2 Pyrimidine derivativeCOX-1>100[9]
COX-25.71 - 8.21 (range)[9]
Experimental Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay measures the ability of a compound to inhibit the peroxidase activity of COX-1 and COX-2 enzymes.

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Heme (cofactor)

  • TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine, chromogenic substrate)

  • Assay buffer (e.g., Tris-HCl)

  • Pyrimidine derivatives

  • Known COX inhibitors (e.g., Indomethacin for COX-1, Celecoxib for COX-2)

  • 96-well plate

  • Microplate reader

Procedure:

  • Enzyme and Compound Preparation:

    • Prepare solutions of COX-1 and COX-2 enzymes in the assay buffer.

    • Prepare serial dilutions of the test compounds and reference inhibitors.

  • Reaction Mixture:

    • In a 96-well plate, add the assay buffer, heme, and the test compound or reference inhibitor.

    • Add the COX enzyme to initiate the reaction.

  • Substrate Addition:

    • Add arachidonic acid to start the peroxidase reaction.

    • Immediately add TMPD.

  • Absorbance Measurement:

    • Measure the change in absorbance at 590 nm over time. The rate of color development is proportional to the COX activity.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration compared to the vehicle control.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.

Experimental and Developmental Workflow

The discovery and development of novel pyrimidine-5-carboxylate esters as therapeutic agents typically follow a structured workflow, from initial design and synthesis to preclinical and clinical evaluation.

Drug_Discovery_Workflow Start Start Lead_Identification Lead Identification (Scaffold Selection) Start->Lead_Identification Synthesis Chemical Synthesis & Purification Lead_Identification->Synthesis In_Vitro_Screening In Vitro Screening (Biological Assays) Synthesis->In_Vitro_Screening SAR_Studies Structure-Activity Relationship (SAR) Studies In_Vitro_Screening->SAR_Studies Lead_Optimization Lead Optimization SAR_Studies->Lead_Optimization Iterative Process In_Vivo_Studies In Vivo Studies (Animal Models) SAR_Studies->In_Vivo_Studies Promising Leads Lead_Optimization->Synthesis Preclinical_Development Preclinical Development (Toxicity, Pharmacokinetics) In_Vivo_Studies->Preclinical_Development Clinical_Trials Clinical Trials Preclinical_Development->Clinical_Trials Drug_Approval Drug Approval Clinical_Trials->Drug_Approval End End Drug_Approval->End

Caption: General Drug Discovery and Development Workflow.

Conclusion

Pyrimidine-5-carboxylate esters and their derivatives represent a versatile and highly valuable scaffold in medicinal chemistry. Their demonstrated efficacy as anticancer, antioxidant, and anti-inflammatory agents underscores their potential for the development of novel therapeutics. The quantitative data and detailed experimental protocols provided in this guide are intended to empower researchers to build upon the existing knowledge and accelerate the translation of these promising compounds from the laboratory to the clinic. Further exploration of structure-activity relationships and the elucidation of precise mechanisms of action will be crucial in unlocking the full therapeutic potential of this important class of molecules.

References

Unlocking Therapeutic Potential: A Technical Guide to the Biological Targets of Hydroxypyrimidine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 29, 2025 – In the dynamic landscape of drug discovery and development, the hydroxypyrimidine scaffold has emerged as a privileged structure, demonstrating a remarkable versatility in interacting with a diverse array of biological targets. This technical guide provides an in-depth exploration of the key enzymes, receptors, and ion channels modulated by hydroxypyrimidine compounds, offering a valuable resource for researchers, scientists, and drug development professionals. The following sections detail the quantitative biological activities, experimental methodologies for target validation, and the intricate signaling pathways influenced by this promising class of molecules.

Enzyme Inhibition: A Primary Mechanism of Action

Hydroxypyrimidine derivatives have demonstrated significant inhibitory activity against a range of enzymes implicated in various disease pathologies, including cancer, inflammation, and infectious diseases.

Kinase Inhibition

The kinome represents a major target class for therapeutic intervention, and hydroxypyrimidine-based compounds have shown considerable promise as kinase inhibitors. These compounds often act as ATP-competitive inhibitors, targeting the hinge region of the kinase domain.

Quantitative Data on Hydroxypyrimidine Kinase Inhibitors

Compound ClassTarget Kinase(s)IC50Reference Compound
Pyrido[2,3-d]pyrimidinePDGFr, FGFr, EGFr, c-src1.11 µM, 0.13 µM, 0.45 µM, 0.22 µM (for compound 4b)-
Pyrido[2,3-d]pyrimidineFGFr0.060 µM (for compound 4e)>50 µM for PDGFr, EGFr, c-src, InsR

Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-based)

This assay quantifies kinase activity by measuring the amount of ATP remaining in the reaction mixture. A decrease in luminescence indicates higher kinase activity (more ATP consumed), while a higher luminescence signal suggests inhibition.

  • Materials: Kinase enzyme, kinase-specific substrate, ATP, kinase assay buffer, test compounds (hydroxypyrimidines), and a luminescence-based ATP detection reagent.

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • In a 384-well plate, add the test compounds, kinase enzyme, and substrate in the assay buffer.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

    • Add the ATP detection reagent to stop the reaction and generate a luminescent signal.

    • Measure the luminescence using a plate reader.

    • Calculate the percent inhibition relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Signaling Pathway: Fibroblast Growth Factor Receptor (FGFr) Signaling

FGFr_Signaling FGF FGF FGFr FGFr FGF->FGFr Binds RAS RAS FGFr->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation Promotes Hydroxypyrimidine Hydroxypyrimidine Inhibitor Hydroxypyrimidine->FGFr Inhibits (ATP-competitive)

Caption: Inhibition of FGFr signaling by hydroxypyrimidine compounds.

Dihydroorotate Dehydrogenase (DHODH) Inhibition

DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, making it an attractive target for anticancer and antiviral therapies.

Quantitative Data on Hydroxypyrimidine DHODH Inhibitors

CompoundIC50 (Human DHODH)Reference
Compound 110.85 ± 0.05 µM (Anti-influenza activity)[1]
Teriflunomide (Reference)35.02 ± 3.33 µM (Anti-influenza activity)[1]

Experimental Protocol: DHODH Enzymatic Assay (DCIP Reduction)

This spectrophotometric assay measures the reduction of 2,6-dichloroindophenol (DCIP), an artificial electron acceptor, which is coupled to the oxidation of dihydroorotate by DHODH.

  • Materials: Recombinant human DHODH, L-Dihydroorotic acid (DHO), 2,6-dichloroindophenol (DCIP), Coenzyme Q10 (CoQ10), assay buffer, and test compounds.

  • Procedure:

    • Add test compounds at various concentrations to a 96-well plate.

    • Add the DHODH enzyme and pre-incubate.

    • Initiate the reaction by adding a mixture of DHO, DCIP, and CoQ10.

    • Measure the decrease in absorbance at 600 nm over time in kinetic mode.

    • Calculate the reaction rate and determine the percent inhibition and IC50 values.

Signaling Pathway: De Novo Pyrimidine Biosynthesis

Pyrimidine_Biosynthesis Carbamoyl_Phosphate Carbamoyl Phosphate Dihydroorotate Dihydroorotate Carbamoyl_Phosphate->Dihydroorotate CAD Aspartate Aspartate Aspartate->Dihydroorotate CAD Orotate Orotate Dihydroorotate->Orotate DHODH UMP UMP Orotate->UMP UMPS Pyrimidines Pyrimidines (dUTP, dCTP, dTTP) UMP->Pyrimidines DHODH DHODH Hydroxypyrimidine Hydroxypyrimidine Inhibitor Hydroxypyrimidine->DHODH Inhibits

Caption: Inhibition of the de novo pyrimidine biosynthesis pathway.

Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition

COX and LOX are key enzymes in the arachidonic acid cascade, leading to the production of pro-inflammatory mediators like prostaglandins and leukotrienes.

Quantitative Data on Hydroxypyrimidine COX/LOX Inhibitors

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)5-LOX IC50 (µM)Reference
Pyrimidine derivative 5>1000.04 ± 0.09-[2]
Pyrimidine derivative 6>1000.04 ± 0.02-[2]
N-hydroxyurea derivative 2-5.261.04[3]
N-hydroxyurea derivative 3-83.425.71[3]
Isoxazole derivative C7--10.51[4]
Isoxazole derivative C8--9.80[4]

Experimental Protocol: In Vitro COX Inhibition Assay (Fluorometric)

This assay measures the peroxidase component of COX activity.

  • Materials: Purified COX-1 or COX-2 enzyme, arachidonic acid, fluorometric substrate (e.g., ADHP), and test compounds.

  • Procedure:

    • Add the enzyme and test compound to a 96-well plate.

    • Add arachidonic acid to initiate the reaction.

    • Add the fluorometric substrate.

    • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.

    • Calculate percent inhibition and IC50 values.

Experimental Protocol: In Vitro 5-LOX Inhibition Assay

This assay typically measures the formation of leukotrienes from arachidonic acid.

  • Materials: Purified 5-LOX enzyme, arachidonic acid, and test compounds.

  • Procedure:

    • Pre-incubate the enzyme with the test compound.

    • Initiate the reaction by adding arachidonic acid.

    • Stop the reaction and measure the product formation, often by HPLC or a specific ELISA kit.

    • Calculate percent inhibition and IC50 values.

Signaling Pathway: Arachidonic Acid Cascade

Arachidonic_Acid_Cascade Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 COX COX-1 / COX-2 Arachidonic_Acid->COX LOX 5-LOX Arachidonic_Acid->LOX Prostaglandins Prostaglandins COX->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Leukotrienes->Inflammation Hydroxypyrimidine_COX Hydroxypyrimidine COX Inhibitor Hydroxypyrimidine_COX->COX Hydroxypyrimidine_LOX Hydroxypyrimidine LOX Inhibitor Hydroxypyrimidine_LOX->LOX

Caption: Dual inhibition of COX and LOX pathways by hydroxypyrimidines.

Histone Deacetylase (HDAC) Inhibition

HDACs are crucial epigenetic regulators, and their inhibition can lead to the re-expression of tumor suppressor genes.

Quantitative Data on Hydroxypyrimidine HDAC Inhibitors

CompoundHDAC4 IC50 (µM)HDAC8 IC50 (µM)Reference
N-hydroxy-6-[6-methyl-2-(methylthio)-5-propylpyrimidin-4-yloxy]hexanamide16.61.2[5]
Compound 12>10025.1[5]
Compound 13>1009.3[5]
Compound 14>10010.5[5]
Compound 15>10011.2[5]
Compound 17>10010.0[5]

Experimental Protocol: In Vitro HDAC Inhibition Assay (Fluorometric)

This assay is based on the deacetylation of a fluorogenic substrate by HDACs.

  • Materials: Recombinant HDAC enzyme, fluorogenic HDAC substrate, developer solution (containing a protease), and test compounds.

  • Procedure:

    • In a 96-well plate, combine the HDAC enzyme and the test compound.

    • Add the fluorogenic substrate to start the reaction.

    • Incubate to allow for deacetylation.

    • Add the developer solution to cleave the deacetylated substrate, releasing a fluorophore.

    • Measure the fluorescence and calculate the percent inhibition and IC50 values.

Workflow: HDAC Inhibition and Gene Expression

HDAC_Inhibition_Workflow cluster_0 Normal State cluster_1 With Hydroxypyrimidine Inhibitor HDAC HDAC Active Deacetylated_Histone Deacetylated Histone HDAC->Deacetylated_Histone Deacetylates Histone Acetylated Histone Histone->Deacetylated_Histone Chromatin_Compaction Chromatin Compaction Deacetylated_Histone->Chromatin_Compaction Gene_Repression Gene Repression Chromatin_Compaction->Gene_Repression Hydroxypyrimidine Hydroxypyrimidine Inhibitor HDAC_inhibited HDAC Inactive Hydroxypyrimidine->HDAC_inhibited Histone_acetylated Histone Hyperacetylation Chromatin_Relaxation Chromatin Relaxation Histone_acetylated->Chromatin_Relaxation Gene_Expression Gene Expression Chromatin_Relaxation->Gene_Expression

Caption: Mechanism of gene expression regulation by HDAC inhibitors.

Ion Channel Modulation

Dihydropyrimidine derivatives, structurally related to dihydropyridine calcium channel blockers, have been investigated for their ability to modulate ion channel function, particularly L-type calcium channels.

Quantitative Data on Dihydropyrimidine Calcium Channel Blockers

CompoundIC50 (Rat Aorta)Reference
SQ 32,5475.5 nM[6]
SQ 32,9268.1 nM[6]
Nifedipine (Reference)2.9 nM[6]
Compound 8c19.83 µg/mL[7]
Compound 9c19.57 µg/mL[7]

Experimental Protocol: Cell-based Calcium Imaging Assay

This assay measures the influx of calcium through L-type calcium channels in response to depolarization.

  • Materials: A suitable cell line expressing L-type calcium channels (e.g., vascular smooth muscle cells), a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM), a high-potassium depolarization buffer, and test compounds.

  • Procedure:

    • Plate cells in a 96-well plate.

    • Load the cells with the calcium-sensitive dye.

    • Add the test compounds and incubate.

    • Induce depolarization by adding the high-potassium buffer.

    • Measure the change in fluorescence intensity over time using a fluorescence plate reader.

    • Calculate the inhibition of calcium influx and determine IC50 values.

Workflow: Calcium Channel Blockade Assay

Calcium_Channel_Assay Start Start: Plate Cells Load_Dye Load Cells with Fluorescent Calcium Dye Start->Load_Dye Add_Compound Add Hydroxypyrimidine Compound Load_Dye->Add_Compound Depolarize Induce Depolarization (e.g., with high K+) Add_Compound->Depolarize Measure_Fluorescence Measure Fluorescence (Calcium Influx) Depolarize->Measure_Fluorescence Analyze Analyze Data (Calculate IC50) Measure_Fluorescence->Analyze

Caption: Workflow for a cell-based calcium channel blockade assay.

G Protein-Coupled Receptor (GPCR) and Nuclear Receptor Modulation

While less explored for hydroxypyrimidine compounds, their structural features suggest potential interactions with GPCRs and nuclear receptors. Further investigation in this area is warranted.

Experimental Protocol: GPCR Radioligand Binding Assay

This assay measures the ability of a test compound to displace a radiolabeled ligand from a GPCR.

  • Materials: Cell membranes expressing the target GPCR, a specific radioligand, and test compounds.

  • Procedure:

    • Incubate the cell membranes with the radioligand and varying concentrations of the test compound.

    • Separate the bound and free radioligand by filtration.

    • Quantify the bound radioactivity using a scintillation counter.

    • Determine the Ki value of the test compound.

Experimental Protocol: Nuclear Receptor Luciferase Reporter Assay

This cell-based assay measures the transcriptional activity of a nuclear receptor in response to a ligand.

  • Materials: A host cell line, an expression vector for the nuclear receptor, a reporter plasmid containing a luciferase gene under the control of a hormone response element, and test compounds.

  • Procedure:

    • Co-transfect the cells with the nuclear receptor and reporter plasmids.

    • Treat the cells with the test compounds.

    • Lyse the cells and measure luciferase activity.

    • Determine the EC50 or IC50 of the compound.

Conclusion

The hydroxypyrimidine scaffold represents a highly versatile platform for the design of potent and selective modulators of a wide range of biological targets. The data and protocols presented in this guide underscore the significant therapeutic potential of hydroxypyrimidine derivatives in oncology, inflammation, and cardiovascular diseases. Continued exploration of the structure-activity relationships and mechanisms of action of these compounds will undoubtedly pave the way for the development of novel and effective therapies.

References

An In-depth Technical Guide to Pyrimidine Metabolism Disorders

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core aspects of pyrimidine metabolism and its associated inborn errors. It is designed to serve as a technical resource, offering detailed information on the biochemical pathways, clinical manifestations, diagnostic methodologies, and therapeutic strategies relevant to these rare genetic conditions.

Introduction to Pyrimidine Metabolism

Pyrimidines, including cytosine, thymine, and uracil, are fundamental nitrogenous bases essential for the synthesis of nucleic acids (DNA and RNA).[1] Beyond their role in genetic material, pyrimidine nucleotides are crucial for various cellular processes, such as energy transfer, signal transduction, and the biosynthesis of carbohydrates and lipids.[1][2] The maintenance of a balanced intracellular pool of pyrimidine nucleotides is achieved through a tightly regulated interplay between de novo synthesis, salvage pathways, and catabolism.[2][3]

Genetic defects in the enzymes governing these pathways lead to a group of rare metabolic disorders with diverse and often severe clinical presentations, affecting the neurological, immunological, hematological, and gastrointestinal systems.[2] A deeper understanding of these disorders is critical for improving diagnostic accuracy and developing targeted therapies.

Pyrimidine Metabolic Pathways

De Novo Synthesis Pathway

The de novo synthesis of pyrimidines involves the construction of the pyrimidine ring from simple precursor molecules, including bicarbonate, aspartate, and glutamine.[1][4] This energy-intensive process occurs primarily in the cytoplasm and is essential for rapidly proliferating cells.[3][4] The pathway culminates in the production of Uridine Monophosphate (UMP), the precursor for all other pyrimidine nucleotides.[1][3]

Key enzymes in this pathway include a multifunctional protein known as CAD, which catalyzes the first three steps, and the bifunctional UMP Synthase (UMPS), which catalyzes the final two steps.[5][6]

De_Novo_Pyrimidine_Synthesis cluster_cytosol Cytosol cluster_enzymes Enzymes Glutamine Glutamine Carbamoyl_Phosphate Carbamoyl Phosphate Glutamine->Carbamoyl_Phosphate CPSII Carbamoyl Phosphate Synthetase II (CAD) CO2 CO2 CO2->Carbamoyl_Phosphate ATP_in1 2 ATP ATP_in1->Carbamoyl_Phosphate Carbamoyl_Aspartate N-Carbamoyl Aspartate Carbamoyl_Phosphate->Carbamoyl_Aspartate Aspartate Transcarbamoylase (CAD) Aspartate Aspartate Aspartate->Carbamoyl_Aspartate Dihydroorotate Dihydroorotate Carbamoyl_Aspartate->Dihydroorotate Dihydroorotase (CAD) Orotate Orotate Dihydroorotate->Orotate DHODH (Mitochondria) OMP Orotidine 5'-Monophosphate (OMP) Orotate->OMP Orotate Phosphoribosyl- transferase (UMPS) PRPP PRPP PRPP->OMP UMP Uridine 5'-Monophosphate (UMP) OMP->UMP OMP Decarboxylase (UMPS)

Caption: De Novo Pyrimidine Synthesis Pathway.

Pyrimidine Catabolic Pathway

Pyrimidine degradation is a reductive process that breaks down uracil and thymine into water-soluble end products, such as β-alanine and β-aminoisobutyrate, which can be further metabolized or excreted.[1][6] This pathway is crucial for maintaining nucleotide homeostasis and preventing the accumulation of potentially toxic intermediates.

The key enzymes in this pathway are Dihydropyrimidine Dehydrogenase (DPD), Dihydropyrimidinase (DHP), and β-Ureidopropionase.[1][7]

Pyrimidine_Catabolism Uracil Uracil Dihydrouracil Dihydrouracil Uracil->Dihydrouracil DPD Thymine Thymine Dihydrothymine Dihydrothymine Thymine->Dihydrothymine DPD N_Carbamoyl_beta_Alanine N-Carbamoyl-β-Alanine Dihydrouracil->N_Carbamoyl_beta_Alanine DHP N_Carbamoyl_beta_Aminoisobutyrate N-Carbamoyl-β- Aminoisobutyrate Dihydrothymine->N_Carbamoyl_beta_Aminoisobutyrate DHP beta_Alanine β-Alanine N_Carbamoyl_beta_Alanine->beta_Alanine β-Ureidopropionase CO2_1 CO2 N_Carbamoyl_beta_Alanine->CO2_1 NH3_1 NH3 N_Carbamoyl_beta_Alanine->NH3_1 beta_Aminoisobutyrate β-Aminoisobutyrate N_Carbamoyl_beta_Aminoisobutyrate->beta_Aminoisobutyrate β-Ureidopropionase CO2_2 CO2 N_Carbamoyl_beta_Aminoisobutyrate->CO2_2 NH3_2 NH3 N_Carbamoyl_beta_Aminoisobutyrate->NH3_2

Caption: Pyrimidine Catabolic Pathway.

Core Pyrimidine Metabolism Disorders

Genetic deficiencies in the enzymes of pyrimidine metabolism result in a spectrum of clinical disorders. The following sections detail the most well-characterized of these conditions.

Disorders of De Novo Synthesis

Hereditary Orotic Aciduria is a rare autosomal recessive disorder caused by mutations in the UMPS gene, which encodes the bifunctional enzyme UMP synthase.[5][8] This enzyme catalyzes the final two steps of de novo pyrimidine synthesis.[5][8] Deficiency in UMPS activity leads to the accumulation of orotic acid in the urine and a deficiency of pyrimidine nucleotides.[9]

Clinical Manifestations:

  • Megaloblastic anemia unresponsive to vitamin B12 or folate[10]

  • Growth retardation and developmental delay[10]

  • Orotic acid crystalluria, potentially leading to obstructive uropathy[11]

  • Immunodeficiency due to impaired lymphocyte proliferation[12]

ParameterNormal RangeOrotic AciduriaReference
Urinary Orotic Acid0.5 - 1.5 mg/g creatinine> 100 mg/g creatinine[11]
Red Blood Cell UMPS Activity1.5 - 3.5 nmol/h/mg Hb< 5% of normal[5]
Hemoglobin12 - 16 g/dLOften < 10 g/dL[10]
Mean Corpuscular Volume (MCV)80 - 100 fL> 100 fL[10]

Table 1: Key Laboratory Findings in UMP Synthase Deficiency.

Disorders of Pyrimidine Catabolism

DPD deficiency is an autosomal recessive disorder caused by mutations in the DPYD gene.[13] DPD is the initial and rate-limiting enzyme in the catabolism of uracil and thymine.[1][14] While many individuals with DPD deficiency are asymptomatic, they are at high risk of severe, life-threatening toxicity when treated with fluoropyrimidine chemotherapy drugs like 5-fluorouracil (5-FU) and capecitabine, which are inactivated by DPD.[13][15] In some cases, complete DPD deficiency can lead to severe neurological problems in infancy.[10][13]

Clinical Manifestations (Symptomatic Infants):

  • Recurrent seizures (epilepsy) and intellectual disability[13]

  • Microcephaly and hypertonia[13]

  • Delayed motor skill development and autistic behaviors[13]

Fluoropyrimidine Toxicity in DPD-Deficient Individuals:

  • Severe mucositis, nausea, vomiting, and diarrhea[15]

  • Neutropenia, increasing the risk of infections[15]

  • Thrombocytopenia, leading to abnormal bleeding[15]

| Parameter | Normal | Partial DPD Deficiency | Complete DPD Deficiency | Reference | |---|---|---|---| | DPD Enzyme Activity | 100% | 25-75% | < 25% |[14] | | Uracil/Dihydrouracil Ratio (Urine) | < 10 | 10 - 50 | > 50 |[12] | | Thymine in Urine | Undetectable | Elevated | Markedly Elevated |[13] |

Table 2: Biochemical Markers in DPD Deficiency.

DHP deficiency is a rare autosomal recessive disorder affecting the second step of pyrimidine catabolism. It leads to the accumulation of dihydrouracil and dihydrothymine in body fluids. The clinical presentation is variable, ranging from asymptomatic to severe neurological involvement.

Clinical Manifestations:

  • Developmental delay and intellectual disability

  • Seizures and muscular hypotonia

  • Gastrointestinal issues

This autosomal recessive disorder is caused by mutations in the UPB1 gene and affects the final step in pyrimidine degradation.[16] It results in the accumulation of N-carbamyl-β-alanine and N-carbamyl-β-aminoisobutyric acid in the urine.[16][17][18] The clinical spectrum is broad, with some individuals exhibiting severe neurological problems while others remain asymptomatic.[16][17]

Clinical Manifestations:

  • Seizures, hypotonia, and speech difficulties[17][18]

  • Developmental delay and intellectual disability[17][18]

  • Autistic behaviors and microcephaly[17][18]

Other Pyrimidine Metabolism Disorders

MNGIE is a rare, autosomal recessive multisystem disorder caused by mutations in the TYMP gene, leading to a deficiency of the enzyme thymidine phosphorylase.[19][20][21][22] This deficiency results in the systemic accumulation of thymidine and deoxyuridine, which are toxic to mitochondrial DNA (mtDNA), leading to mtDNA depletion and deletions.[19][22][23]

Clinical Manifestations:

  • Severe gastrointestinal dysmotility (pseudo-obstruction)[21]

  • Cachexia and peripheral neuropathy[20][21]

  • Ophthalmoplegia and leukoencephalopathy[21][22]

AnalyteNormal Plasma LevelsMNGIE Patient Plasma LevelsReference
Thymidine< 0.1 µmol/L3 - 20 µmol/L[23]
Deoxyuridine< 0.1 µmol/L3 - 20 µmol/L[23]
TP Activity in Leukocytes100% of control< 10% of control[22]

Table 3: Diagnostic Biomarkers for MNGIE.

This is an autosomal recessive disorder that primarily affects red blood cells, causing hereditary non-spherocytic hemolytic anemia.[24][25][26] The deficiency of P5'N leads to the accumulation of pyrimidine nucleotides within erythrocytes, which is visible as prominent basophilic stippling on a peripheral blood smear.[26][27]

Clinical Manifestations:

  • Mild to moderate chronic hemolytic anemia[24][28]

  • Jaundice and splenomegaly[25][28]

  • In some cases, mild developmental delay and learning difficulties[25][28]

Experimental Protocols and Diagnostic Workflows

Accurate diagnosis of pyrimidine metabolism disorders relies on a combination of clinical evaluation, biochemical analysis, and molecular genetic testing.[29][30]

Biochemical Analysis

Protocol: Measurement of Urinary Orotic Acid by LC-MS/MS

  • Sample Preparation: Centrifuge a random urine sample to remove cellular debris. Dilute an aliquot of the supernatant with an internal standard solution (e.g., ¹⁵N₂-Orotic Acid).

  • Chromatography: Inject the prepared sample onto a reverse-phase C18 HPLC column. Use a gradient elution with a mobile phase consisting of 0.1% formic acid in water and 0.1% formic acid in methanol.

  • Mass Spectrometry: Perform detection using a tandem mass spectrometer in negative ion mode with multiple reaction monitoring (MRM). Monitor the specific precursor-to-product ion transitions for orotic acid and the internal standard.

  • Quantification: Calculate the concentration of orotic acid by comparing the peak area ratio of the analyte to the internal standard against a calibration curve. Normalize the result to urinary creatinine concentration.

Diagnostic_Workflow_Orotic_Aciduria Start Clinical Suspicion: Megaloblastic Anemia, Developmental Delay Urine_Analysis Urine Organic Acid Analysis (GC-MS or LC-MS/MS) Start->Urine_Analysis Check_Orotate Elevated Orotic Acid? Urine_Analysis->Check_Orotate Enzyme_Assay Enzyme Assay in Fibroblasts or Erythrocytes for UMPS Activity Check_Orotate->Enzyme_Assay Yes Other_Causes Investigate Other Causes of Hyperammonemia or Megaloblastic Anemia Check_Orotate->Other_Causes No Check_Enzyme Decreased UMPS Activity? Enzyme_Assay->Check_Enzyme Genetic_Test Molecular Genetic Testing of the UMPS Gene Check_Enzyme->Genetic_Test Yes Check_Enzyme->Other_Causes No Diagnosis Confirm Diagnosis: Hereditary Orotic Aciduria Genetic_Test->Diagnosis

Caption: Diagnostic Workflow for Hereditary Orotic Aciduria.

Molecular Genetic Testing

Protocol: DPYD Gene Sequencing for DPD Deficiency

  • DNA Extraction: Isolate genomic DNA from a peripheral blood sample collected in an EDTA tube using a commercial DNA extraction kit.[14]

  • PCR Amplification: Amplify all coding exons and flanking intronic regions of the DPYD gene using polymerase chain reaction (PCR) with gene-specific primers.

  • Sequencing: Purify the PCR products and perform Sanger sequencing or next-generation sequencing (NGS) to determine the nucleotide sequence.

  • Data Analysis: Align the patient's sequence data with the DPYD reference sequence to identify any variants. Classify identified variants (e.g., pathogenic, likely pathogenic, variant of uncertain significance) according to established guidelines. This test can detect both common and rare variants associated with DPD deficiency.[31]

DPYD_Testing_Workflow Start Patient Scheduled for Fluoropyrimidine Chemotherapy Blood_Sample Collect EDTA Blood Sample Start->Blood_Sample Genomic_Testing Genomic Testing for Common DPYD Variants Blood_Sample->Genomic_Testing Check_Variants Variants Detected? Genomic_Testing->Check_Variants Normal_Metabolizer Normal Metabolizer: Standard Dose Check_Variants->Normal_Metabolizer No Intermediate_Metabolizer Intermediate Metabolizer: Consider Dose Reduction Check_Variants->Intermediate_Metabolizer Yes (Heterozygous) Poor_Metabolizer Poor Metabolizer: Avoid Fluoropyrimidines or Strongly Reduce Dose Check_Variants->Poor_Metabolizer Yes (Homozygous/ Compound Heterozygous)

Caption: Pre-therapeutic DPYD Genotyping Workflow.

Therapeutic Strategies and Drug Development

Treatment for pyrimidine metabolism disorders is often specific to the underlying enzymatic defect and focuses on correcting the metabolic imbalance or managing clinical symptoms.[2]

  • Hereditary Orotic Aciduria: The primary treatment is oral uridine supplementation.[2] This bypasses the enzymatic block by providing a source for UMP synthesis via the salvage pathway and also helps to downregulate the de novo pathway, thereby reducing orotic acid production.

  • DPD Deficiency: Management primarily involves the avoidance or significant dose reduction of fluoropyrimidine drugs.[14][32] For symptomatic infants, treatment is supportive.

  • MNGIE: Therapeutic approaches aim to clear the toxic nucleosides. Allogeneic hematopoietic stem cell transplantation (allo-HSCT) can provide a source of functional TP enzyme and is a potentially curative option.[2][23] Enzyme replacement therapy is also under investigation.

  • Drug Development: The enzymes of the pyrimidine synthesis pathway, particularly DHODH, are established targets for immunosuppressive and anti-cancer drugs.[3] Research into novel inhibitors and modulators of pyrimidine metabolism continues to be an active area for drug development, not only for inborn errors but also for oncology and inflammatory diseases.[3][33]

Conclusion

The inborn errors of pyrimidine metabolism, though individually rare, represent a significant group of genetic diseases with often devastating consequences. Advances in biochemical and molecular diagnostics, particularly LC-MS/MS and next-generation sequencing, have greatly improved the ability to diagnose these conditions accurately and rapidly.[34] This guide highlights the critical interplay between the de novo, salvage, and catabolic pathways and underscores the importance of a multidisciplinary approach for the diagnosis and management of these complex disorders. For drug development professionals, a deep understanding of these pathways offers opportunities to develop targeted therapies that can correct underlying metabolic defects and improve patient outcomes.

References

The Cornerstone of the Genome: A Technical Guide to the Role of Pyrimidines in Nucleic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrimidines are heterocyclic aromatic organic compounds composed of a six-membered ring with two nitrogen atoms.[1][2] In the realm of molecular biology, the substituted derivatives of pyrimidine—cytosine (C), thymine (T), and uracil (U)—are of paramount importance as they form the fundamental building blocks of nucleic acids, DNA and RNA.[2][3] These nitrogenous bases are integral to the storage and transfer of genetic information, cellular proliferation, and the overall integrity of the genome.[4] An in-depth understanding of the metabolic pathways that govern pyrimidine synthesis is crucial for research in genetics, oncology, and the development of novel therapeutic agents that target these essential processes.[4] This guide provides a comprehensive overview of pyrimidine biosynthesis, its regulation, and the experimental methodologies used to investigate these pathways.

Pyrimidine Nucleotide Biosynthesis: De Novo and Salvage Pathways

Cells employ two primary pathways for the synthesis of pyrimidine nucleotides: the de novo synthesis pathway and the salvage pathway.[4] The de novo pathway constructs pyrimidine rings from simple precursor molecules, while the salvage pathway recycles pre-existing pyrimidine bases and nucleosides.[4]

De Novo Pyrimidine Synthesis

The de novo synthesis of pyrimidines is a highly conserved and energy-intensive process that occurs in the cytoplasm of eukaryotic cells, with one step taking place in the mitochondria.[5][6] This pathway consists of six enzymatic steps that convert simple molecules into the first pyrimidine nucleotide, uridine monophosphate (UMP).[7][8]

The key steps in the de novo pathway are as follows:

  • Synthesis of Carbamoyl Phosphate: The pathway is initiated by the synthesis of carbamoyl phosphate from glutamine, bicarbonate (HCO3-), and two molecules of ATP. This reaction is catalyzed by the cytosolic enzyme Carbamoyl Phosphate Synthetase II (CPS II).[8][9] This is the primary rate-limiting and regulated step in mammalian pyrimidine biosynthesis.[6][9]

  • Formation of Carbamoyl Aspartate: Carbamoyl phosphate reacts with aspartate to form carbamoyl aspartate. This reaction is catalyzed by aspartate transcarbamoylase (ATCase).[5][6]

  • Ring Closure to form Dihydroorotate: The pyrimidine ring is closed by the enzyme dihydroorotase, which removes a molecule of water to form dihydroorotate.[6][9]

  • Oxidation of Dihydroorotate: Dihydroorotate is oxidized to orotate by dihydroorotate dehydrogenase (DHODH). This is the only mitochondrial enzyme in this pathway.[6][9]

  • Formation of Orotidine 5'-Monophosphate (OMP): The pyrimidine ring is attached to a ribose-5-phosphate moiety, donated by 5-phosphoribosyl-1-pyrophosphate (PRPP), to form orotidine 5'-monophosphate (OMP). This reaction is catalyzed by orotate phosphoribosyltransferase (OPRT).[5][7]

  • Decarboxylation to form Uridine Monophosphate (UMP): OMP is then decarboxylated by OMP decarboxylase to yield uridine monophosphate (UMP), the first pyrimidine nucleotide produced in this pathway.[7][10]

In mammals, the first three enzymes of this pathway (CPS II, ATCase, and DHO) are part of a single multifunctional protein called CAD. The last two enzymes (OPRT and OMP decarboxylase) are also part of a bifunctional protein known as UMP synthase.[6]

Table 1: Key Enzymes of the De Novo Pyrimidine Synthesis Pathway
StepEnzymeSubstratesProductCellular Location
1Carbamoyl Phosphate Synthetase II (CPS II)Glutamine, 2 ATP, HCO3-Carbamoyl PhosphateCytosol
2Aspartate Transcarbamoylase (ATCase)Carbamoyl Phosphate, AspartateCarbamoyl AspartateCytosol
3Dihydroorotase (DHO)Carbamoyl AspartateDihydroorotateCytosol
4Dihydroorotate Dehydrogenase (DHODH)Dihydroorotate, QuinoneOrotate, Reduced QuinoneMitochondria
5Orotate Phosphoribosyltransferase (OPRT)Orotate, PRPPOrotidine 5'-Monophosphate (OMP)Cytosol
6OMP DecarboxylaseOrotidine 5'-Monophosphate (OMP)Uridine Monophosphate (UMP)Cytosol

de_novo_pyrimidine_synthesis cluster_cytosol Cytosol cluster_mitochondria Mitochondria glutamine Glutamine + Bicarbonate + 2 ATP carbamoyl_phosphate Carbamoyl Phosphate glutamine->carbamoyl_phosphate CPS II carbamoyl_aspartate Carbamoyl Aspartate carbamoyl_phosphate->carbamoyl_aspartate ATCase aspartate Aspartate aspartate->carbamoyl_aspartate dihydroorotate Dihydroorotate carbamoyl_aspartate->dihydroorotate DHO dihydroorotate_mito Dihydroorotate dihydroorotate->dihydroorotate_mito Transport orotate_cytosol Orotate omp Orotidine 5'-Monophosphate (OMP) orotate_cytosol->omp OPRT prpp PRPP prpp->omp ump Uridine Monophosphate (UMP) omp->ump OMP Decarboxylase orotate_mito Orotate dihydroorotate_mito->orotate_mito DHODH orotate_mito->orotate_cytosol Transport regulation_of_pyrimidine_synthesis cluster_pathway De Novo Pyrimidine Synthesis precursors Glutamine + HCO3- + ATP carbamoyl_phosphate Carbamoyl Phosphate precursors->carbamoyl_phosphate CPS II ump UMP carbamoyl_phosphate->ump Multiple Steps utp UTP ump->utp Kinases utp->carbamoyl_phosphate Inhibits prpp PRPP prpp->carbamoyl_phosphate Activates atp ATP atp->carbamoyl_phosphate Activates pyrimidine_salvage_pathway cluster_salvage Pyrimidine Salvage Pathway uracil Uracil uridine Uridine uracil->uridine Uridine Phosphorylase ump UMP uridine->ump Uridine-Cytidine Kinase thymine Thymine thymidine Thymidine thymine->thymidine Thymidine Phosphorylase tmp TMP thymidine->tmp Thymidine Kinase cytidine Cytidine cmp CMP cytidine->cmp Uridine-Cytidine Kinase dhodh_assay_workflow start Start prep_reagents Prepare Reagents (DHODH, DHO, DCIP, CoQ10) start->prep_reagents add_inhibitor Add Inhibitor/DMSO to 96-well plate prep_reagents->add_inhibitor add_enzyme Add DHODH Enzyme Solution add_inhibitor->add_enzyme incubate Incubate for 15 min at Room Temperature add_enzyme->incubate prep_reaction_mix Prepare Reaction Mix (DHO, DCIP, CoQ10) incubate->prep_reaction_mix initiate_reaction Initiate Reaction by adding Reaction Mix prep_reaction_mix->initiate_reaction measure_absorbance Measure Absorbance at 600 nm (kinetic read) initiate_reaction->measure_absorbance analyze_data Analyze Data (Calculate reaction rates) measure_absorbance->analyze_data end End analyze_data->end

References

Methodological & Application

Synthesis of Ethyl 2-hydroxypyrimidine-5-carboxylate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of Ethyl 2-hydroxypyrimidine-5-carboxylate, a valuable building block in medicinal chemistry and drug discovery. The pyrimidine scaffold is a core structure in numerous biologically active compounds, and the 2-hydroxy and 5-carboxylate substitutions offer versatile handles for further chemical modifications. The presented protocol is based on a classical cyclocondensation reaction, a robust and widely utilized method for the formation of the pyrimidine ring.

Reaction Principle and Scheme

The synthesis of this compound is achieved through the cyclocondensation of a three-carbon (C3) synthon with a nitrogen-carbon-nitrogen (N-C-N) synthon. In this protocol, diethyl ethoxymethylenemalonate serves as the C3 component, providing the backbone for the pyrimidine ring, while urea functions as the N-C-N component. The reaction is typically facilitated by a base, such as sodium ethoxide, which promotes the nucleophilic attack and subsequent cyclization.

Overall Reaction:

This one-pot reaction provides a direct and efficient route to the target compound.

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of this compound based on related literature procedures. Actual results may vary depending on the specific reaction scale and conditions.

ParameterValueReference
Reactants
Diethyl Ethoxymethylenemalonate1.0 eqGeneral pyrimidine synthesis
Urea1.0 - 1.2 eqGeneral pyrimidine synthesis
Sodium Ethoxide1.0 - 1.2 eqGeneral pyrimidine synthesis
Reaction Conditions
SolventAnhydrous EthanolGeneral pyrimidine synthesis
TemperatureReflux (approx. 78 °C)General pyrimidine synthesis
Reaction Time4 - 8 hoursGeneral pyrimidine synthesis
Product
This compound
Molecular FormulaC₇H₈N₂O₃[1][2]
Molecular Weight168.15 g/mol [1][2]
Typical Yield60 - 80%General pyrimidine synthesis
Purity (crude)>90%General pyrimidine synthesis
Physical FormSolid[1][3]

Experimental Protocol

This section details the methodology for the synthesis of this compound.

Materials and Reagents:

  • Diethyl ethoxymethylenemalonate

  • Urea

  • Sodium metal

  • Anhydrous Ethanol

  • Diethyl ether

  • Hydrochloric acid (HCl)

  • Deionized water

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Dropping funnel

  • Büchner funnel and filter flask

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Preparation of Sodium Ethoxide Solution:

    • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous ethanol.

    • Carefully add small, freshly cut pieces of sodium metal to the ethanol. The reaction is exothermic and will produce hydrogen gas, so ensure proper ventilation.

    • Stir the mixture until all the sodium has reacted to form a clear solution of sodium ethoxide.

  • Reaction Setup:

    • To the freshly prepared sodium ethoxide solution, add urea and stir until it is completely dissolved.

    • Attach a dropping funnel to the flask. Add diethyl ethoxymethylenemalonate to the dropping funnel.

  • Cyclocondensation Reaction:

    • Heat the reaction mixture to reflux using a heating mantle.

    • Add the diethyl ethoxymethylenemalonate dropwise from the dropping funnel to the refluxing mixture over a period of 30-60 minutes.

    • After the addition is complete, continue to reflux the reaction mixture for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Product Isolation:

    • After the reaction is complete, cool the mixture to room temperature.

    • Remove the ethanol under reduced pressure using a rotary evaporator.

    • Dissolve the resulting residue in a minimum amount of cold water.

    • Carefully acidify the aqueous solution with dilute hydrochloric acid to a pH of approximately 5-6. This will cause the product to precipitate.

    • Collect the precipitated solid by vacuum filtration using a Büchner funnel.

    • Wash the solid with cold deionized water and then with a small amount of cold diethyl ether to remove any remaining impurities.

  • Purification and Characterization:

    • The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.

    • Dry the purified product under vacuum.

    • Characterize the final product by determining its melting point and using spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its structure and purity.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

experimental_workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification prep_naoe Preparation of Sodium Ethoxide dissolve_urea Dissolve Urea in Sodium Ethoxide Solution prep_naoe->dissolve_urea add_dem Dropwise Addition of Diethyl Ethoxymethylenemalonate dissolve_urea->add_dem reflux Reflux for 4-8 hours add_dem->reflux evaporation Solvent Evaporation reflux->evaporation dissolve_h2o Dissolve in Water evaporation->dissolve_h2o acidification Acidification with HCl dissolve_h2o->acidification filtration Filtration acidification->filtration recrystallization Recrystallization filtration->recrystallization drying Drying recrystallization->drying

Caption: Workflow for the synthesis of this compound.

Logical Relationship of Reactants to Product

The following diagram illustrates the logical relationship of the starting materials leading to the formation of the pyrimidine ring.

logical_relationship cluster_reactants Starting Materials cluster_catalyst Catalyst cluster_process Process cluster_product Product c3_synthon Diethyl Ethoxymethylenemalonate (C3 Synthon) cyclocondensation Cyclocondensation c3_synthon->cyclocondensation ncn_synthon Urea (N-C-N Synthon) ncn_synthon->cyclocondensation base Sodium Ethoxide (Base) base->cyclocondensation facilitates product This compound cyclocondensation->product

Caption: Reactant roles in the formation of the pyrimidine product.

References

Application Notes and Protocols: Biginelli Reaction for Tetrahydropyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the Biginelli reaction for the synthesis of 1,2,3,4-tetrahydropyrimidines (THPMs) and their derivatives. This powerful one-pot, three-component reaction is a cornerstone in medicinal chemistry for generating diverse heterocyclic scaffolds with significant therapeutic potential.

The Biginelli reaction, first reported by Italian chemist Pietro Biginelli in 1891, involves the acid-catalyzed condensation of an aldehyde, a β-ketoester, and urea or thiourea.[1][2][3][4] The resulting dihydropyrimidinones (DHPMs) and their tetrahydropyrimidine counterparts are prevalent in a wide array of biologically active compounds.[5][6][7] These structures serve as valuable intermediates in the synthesis of various pharmaceuticals.[7] The versatility of the Biginelli reaction allows for the modification of all three components, leading to a vast library of multifunctionalized pyrimidine derivatives.[2]

The pharmacological importance of tetrahydropyrimidines is well-documented, with derivatives exhibiting a broad spectrum of activities, including antibacterial, antiviral, antifungal, anti-inflammatory, and anticancer properties.[2][5][6][8][9] Notably, Biginelli reaction products have been identified as calcium channel blockers, antihypertensive agents, and α1A-adrenergic antagonists.[1][5] The discovery of Monastrol, a potent inhibitor of the mitotic kinesin Eg5 with anticancer activity, has further revitalized interest in the Biginelli reaction for drug discovery.[6][9]

Reaction Mechanism and Workflow

The mechanism of the Biginelli reaction has been a subject of study, with three primary pathways proposed: the iminium route, the enamine intermediate route, and the Knoevenagel pathway.[5][10] The most widely accepted mechanism proceeds through an N-acyliminium ion intermediate formed from the initial condensation of the aldehyde and urea.[11][12] This intermediate is then attacked by the enolate of the β-ketoester, followed by cyclization and dehydration to yield the final dihydropyrimidine product.

Below is a diagram illustrating the generally accepted iminium pathway for the Biginelli reaction.

Biginelli_Mechanism cluster_step1 Step 1: Iminium Ion Formation cluster_step2 Step 2: Nucleophilic Addition cluster_step3 Step 3: Cyclization & Dehydration A Aldehyde (R-CHO) C N-acyliminium ion intermediate A->C + Urea, H+ B Urea B->C E Addition Product C->E + Ketoester enol D β-Ketoester (Enol form) D->E F Cyclized Intermediate E->F Cyclization G Tetrahydropyrimidine (DHPM) F->G - H2O

Caption: Proposed mechanism of the Biginelli reaction via the iminium pathway.

A generalized experimental workflow for the synthesis of tetrahydropyrimidines via the Biginelli reaction is depicted below. This workflow outlines the key stages from reaction setup to product isolation and purification.

Experimental_Workflow start Start reactants Reactants Aldehyde β-Ketoester Urea/Thiourea start->reactants setup Reaction Setup Combine reactants in a suitable solvent Add catalyst reactants->setup reaction Reaction Heat under reflux or stir at room temperature Monitor by TLC setup->reaction workup Work-up Cool reaction mixture Precipitate product Filter the solid reaction->workup purification Purification Wash with cold solvent Recrystallization workup->purification characterization Characterization IR, NMR, Mass Spec Melting Point purification->characterization end End characterization->end

Caption: General experimental workflow for Biginelli synthesis of tetrahydropyrimidines.

Experimental Protocols

The following protocols are generalized procedures for the synthesis of tetrahydropyrimidines via the Biginelli reaction. Variations in catalysts, solvents, and reaction conditions are common and can be optimized for specific substrates.

Protocol 1: Classical Acid-Catalyzed Biginelli Reaction

This protocol is based on the original method described by Biginelli, using a strong Brønsted acid as the catalyst.[2][12]

Materials:

  • Aromatic or aliphatic aldehyde (10 mmol)

  • Ethyl acetoacetate (or other β-ketoester) (10 mmol)

  • Urea or thiourea (15 mmol)

  • Ethanol (95%, 25 mL)

  • Concentrated Hydrochloric Acid (HCl) (0.2 mL)

  • Round bottom flask (50 mL)

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Filtration apparatus

  • Recrystallization solvents (e.g., ethanol, acetone)

Procedure:

  • Combine the aldehyde (10 mmol), ethyl acetoacetate (10 mmol), urea (15 mmol), and 95% ethanol (25 mL) in a 50 mL round bottom flask equipped with a magnetic stir bar.

  • Carefully add concentrated HCl (0.2 mL) to the mixture.[13]

  • Attach a reflux condenser and heat the mixture to reflux with constant stirring for 1.5 to 3 hours.[13]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and then in an ice bath to induce precipitation.[13]

  • Collect the solid product by vacuum filtration and wash with cold ethanol to remove unreacted starting materials.

  • Purify the crude product by recrystallization from a suitable solvent like ethanol or acetone to obtain the desired tetrahydropyrimidine derivative.[3]

Protocol 2: Lewis Acid-Catalyzed Biginelli Reaction

The use of Lewis acid catalysts can often improve reaction yields and shorten reaction times.[8]

Materials:

  • Substituted aldehyde (1 mmol)

  • β-dicarbonyl compound (e.g., ethyl acetoacetate) (1 mmol)

  • Urea or thiourea (1.5 mmol)

  • Lewis acid catalyst (e.g., CuCl₂, FeCl₃, Yb(OTf)₃, 10 mol%)

  • Solvent (e.g., ethanol, methanol, acetonitrile, or solvent-free)

  • Reaction vessel appropriate for the chosen conditions (e.g., round bottom flask for reflux, sealed tube for microwave)

Procedure:

  • In a suitable reaction vessel, mix the aldehyde (1 mmol), β-dicarbonyl compound (1 mmol), urea or thiourea (1.5 mmol), and the Lewis acid catalyst (10 mol%).

  • Add the chosen solvent (if any). Solvent-free conditions, such as grinding the reactants together, can also be employed.[3]

  • Heat the reaction mixture under reflux or using microwave irradiation, or stir at room temperature, depending on the catalyst and substrates used. Reaction times can vary from 30 minutes to several hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the mixture to room temperature. If a solid precipitates, filter and wash it with a cold solvent.

  • If the product does not precipitate, pour the reaction mixture into cold water and extract with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting crude product by recrystallization or column chromatography.

Quantitative Data

The yields and biological activities of synthesized tetrahydropyrimidines are highly dependent on the choice of reactants, catalyst, and reaction conditions. The following tables summarize representative data from the literature.

Table 1: Selected Examples of Biginelli Reaction Yields
Aldehydeβ-Dicarbonyl CompoundUrea/ThioureaCatalyst (mol%)SolventTime (h)Yield (%)Reference
BenzaldehydeEthyl acetoacetateUreaHCl (catalytic)Ethanol1.5~94%[3][13]
VanillinEthyl acetoacetateUreaHCl (catalytic)Ethanol1.5Not specified[13]
Aromatic AldehydesEthyl acetoacetateUrea/Thioureap-TSA (catalytic)EthanolNot specifiedGood yields[5][14]
Aryl AldehydesEthyl acetoacetateUrea/ThioureaSilica supported Bi(III) triflateNot specifiedShortHigh yields[5]
BenzaldehydeEthyl acetoacetateUreaAlkali-treated H-ZSM-5 (0.25g)Solvent-free (ball mill)20 min91%[15]
BenzaldehydeEthyl acetoacetateUreaHCl (20 mol%)Water30 minHigh[4]
Aromatic AldehydesEthyl benzoylacetateThioureaHCl or DABCO (0.1 mmol)EthanolVariesGood yields[8]
Table 2: Biological Activities of Selected Tetrahydropyrimidine Derivatives
Compound ClassBiological ActivityTarget Organism/Cell LineMetric (e.g., MIC, IC₅₀)Reference
TetrahydropyrimidinesAntibacterialS. aureus, S. epidermidis, B. cereus, K. pneumoniae, E. coli, P. aeruginosaGood activity[8][10]
Pyrimidine-triazolesAnticancerMCF-7, MDA-MB453IC₅₀ = 15.3 µM - 29.1 µM[16]
6-methyl-2-oxo-4-aryl-1,2,3,4-THPM-5-benzylestersAnticancerHeLa, MCF-7High activity for compounds 4e & 4k[9]
6-methyl-2-oxo-4-aryl-1,2,3,4-THPM-5-benzylestersAnti-HIV-1-Remarkable activity for compounds 4l & 4a[9]
Novel THPMsAntifungalTrichophyton mentagrophytesMIC = 0.20 mg/mL[17]
Sulphanilamide condensed 1,2,3,4-tetrahydropyrimidinesAnticancerMCF-7 breast cancer cellsModerate activity[18]
Sulphanilamide condensed 1,2,3,4-tetrahydropyrimidinesAntitubercularMTB H37RvGood to excellent activity[18]
TetrahydropyrimidinecarboxamidesAnticancerLiver, breast, lung cancer, and glioblastoma cell linesPotent activity for compound 4f[19]

Applications in Drug Development

The tetrahydropyrimidine scaffold is a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets. The straightforward synthesis via the Biginelli reaction makes it an attractive starting point for the development of new therapeutic agents.

  • Anticancer Agents: The discovery of Monastrol has spurred the synthesis of numerous THPM derivatives as potential anticancer drugs, targeting various mechanisms including cell cycle progression.[6][9][19]

  • Antimicrobial Agents: Many tetrahydropyrimidine derivatives have shown significant activity against a broad spectrum of bacteria and fungi, offering a promising avenue for the development of new antibiotics.[8][10][17]

  • Antiviral Agents: Certain THPMs have demonstrated potent antiviral activity, including against HIV-1, highlighting their potential in antiviral drug discovery.[9]

  • Cardiovascular Drugs: The ability of some DHPMs to act as calcium channel blockers has led to their investigation as antihypertensive agents.[1]

The ease of diversification of the tetrahydropyrimidine core through the Biginelli reaction, combined with its proven biological relevance, ensures its continued importance in the field of drug discovery and development.

References

Application Notes and Protocols for Polymer-Assisted Synthesis of Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview and detailed protocols for the synthesis of pyrimidine derivatives utilizing polymer-assisted methodologies. This approach offers significant advantages over traditional solution-phase synthesis, including simplified purification, the ability to drive reactions to completion using excess reagents, and amenability to automation and library synthesis.

Introduction to Polymer-Assisted Pyrimidine Synthesis

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2][3] Polymer-assisted synthesis, particularly solid-phase organic synthesis (SPOS), has emerged as a powerful tool for the rapid generation of diverse pyrimidine libraries for drug discovery.[4][5] In this approach, a starting material is covalently attached to a solid support (polymeric resin), and subsequent reactions are carried out. Purification is achieved by simple filtration and washing of the resin, eliminating the need for tedious chromatographic techniques. The final product is then cleaved from the solid support.[6]

This document details two robust polymer-assisted protocols for the synthesis of substituted pyrimidine derivatives: a microwave-assisted solid-phase synthesis of trisubstituted pyrimidines and a polymer-supported Biginelli reaction for the synthesis of dihydropyrimidines. Additionally, it provides insights into the biological relevance of these compounds by illustrating their interaction with key signaling pathways.

Protocol 1: Microwave-Assisted Solid-Phase Synthesis of Trisubstituted Pyrimidines

This protocol describes an efficient method for the synthesis of 2,4-diaminopyrimidine-5-carbonitrile and related derivatives on a polystyrene resin, with the option of using microwave irradiation to significantly reduce reaction times.[2]

Experimental Workflow

Microwave-Assisted Solid-Phase Synthesis resin Chloromethyl Polystyrene Resin guanidine_resin Guanidine Functionalized Resin resin->guanidine_resin Guanidine HCl, Cs2CO3 (Microwave: 10 min) pyrimidine_resin Polymer-Bound Pyrimidine guanidine_resin->pyrimidine_resin 2-(1-ethoxyethylidene)malononitrile, Et3N (Microwave: 20 min) product Trisubstituted Pyrimidine pyrimidine_resin->product TFA Cleavage (Microwave: 10 min)

Caption: Workflow for microwave-assisted solid-phase synthesis of trisubstituted pyrimidines.

Materials and Reagents
  • 2% Butanediol dimethacrylate cross-linked chloromethyl polystyrene resin

  • Guanidine hydrochloride

  • Cesium carbonate (Cs₂CO₃)

  • 2-(1-Ethoxyethylidene)malononitrile

  • Triethylamine (Et₃N)

  • Ethanol (EtOH)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Microwave synthesizer

Detailed Protocol

Step 1: Guanidine Immobilization

  • Swell the chloromethyl polystyrene resin in a suitable solvent like DMF.

  • To the resin, add guanidine hydrochloride (2 mmol) and cesium carbonate (400 mg).

  • Heat the mixture at 85°C for 12 hours under conventional heating, or for 10 minutes using a microwave synthesizer.[2]

  • After the reaction, filter the resin and wash thoroughly with water, methanol, and DCM to remove excess reagents and byproducts.

  • Dry the guanidine-functionalized resin under vacuum.

Step 2: Pyrimidine Ring Formation

  • Swell the guanidine-functionalized resin in ethanol.

  • Add 2-(1-ethoxyethylidene)malononitrile and triethylamine (as a base).

  • Heat the reaction mixture for 8 hours under conventional heating, or for 20 minutes using a microwave synthesizer.[2]

  • Filter the resin and wash with ethanol, water, and DCM to remove unreacted starting materials.

  • Dry the resin-bound pyrimidine derivative.

Step 3: Cleavage from the Resin

  • Treat the dried resin with a solution of 90% TFA in DCM.

  • Stir the mixture for 1 hour at room temperature for conventional cleavage, or heat for 10 minutes in a microwave synthesizer.[2]

  • Filter the resin and wash it with DCM.

  • Combine the filtrates and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from methanol to yield the pure 2,4-diaminopyrimidine-5-carbonitrile.

Quantitative Data
ProductSynthesis MethodReaction TimeYield (%)
2,4-Diaminopyrimidine-5-carbonitrileConventional21 hours79
2,4-Diaminopyrimidine-5-carbonitrileMicrowave-Assisted40 minutes90
4,6-Diamino pyrimidinoneMicrowave-Assisted~40 minutes89
2,4,6-TriaminopyrimidineMicrowave-Assisted~40 minutes92

Data adapted from a study on microwave-assisted solid-phase synthesis of trisubstituted pyrimidines.[2][7]

Protocol 2: Polymer-Supported Biginelli Reaction for Dihydropyrimidine Synthesis

The Biginelli reaction is a one-pot multicomponent reaction for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs). This protocol utilizes a polymer-supported catalyst to facilitate the reaction and simplify product purification.[8][9]

Experimental Workflow

Polymer-Supported Biginelli Reaction reactants Aldehyde + β-Ketoester + Urea/Thiourea reaction Polymer-Supported Catalyst Solvent-free, 80°C, 3h reactants->reaction filtration Filtration & Washing reaction->filtration product Dihydropyrimidine filtration->product catalyst Recycled Catalyst filtration->catalyst Recycle

Caption: Workflow for the polymer-supported Biginelli reaction.

Materials and Reagents
  • Aromatic aldehyde (e.g., benzaldehyde)

  • β-Ketoester (e.g., ethyl acetoacetate)

  • Urea or Thiourea

  • Polymer-supported catalyst (e.g., dioxidovanadium(V) complex)[8]

  • 30% aqueous H₂O₂ (for DHPM synthesis)

  • Solvent for work-up (e.g., ethanol)

Detailed Protocol
  • In a reaction vessel, combine the aldehyde (5 mmol), β-ketoester (5 mmol), and urea (6 mmol) for DHPM synthesis, or thiourea (6 mmol) for dihydropyrimidine-2-thione synthesis.[8]

  • Add the polymer-supported dioxidovanadium(V) catalyst (0.015 g). For DHPM synthesis, also add 30% aqueous H₂O₂ (2.26 g, 20 mmol).[8]

  • Heat the solvent-free reaction mixture at 80°C for 3 hours with gentle stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add a small amount of ethanol and stir for 5 minutes.

  • Filter the mixture to separate the solid product and the polymer-supported catalyst.

  • Wash the solid with cold ethanol.

  • The polymer-supported catalyst can be recovered, washed, dried, and reused.

  • The filtrate containing the product can be concentrated and the crude product recrystallized from a suitable solvent (e.g., ethanol) to obtain the pure dihydropyrimidine derivative.

Quantitative Data for Polymer-Supported Biginelli Reaction
Aldehydeβ-DicarbonylUrea/ThioureaProduct Yield (%)
BenzaldehydeEthyl acetoacetateUrea95
4-ChlorobenzaldehydeEthyl acetoacetateUrea92
4-MethoxybenzaldehydeEthyl acetoacetateUrea90
BenzaldehydeEthyl acetoacetateThiourea85
4-ChlorobenzaldehydeEthyl acetoacetateThiourea82

Data is representative of typical yields for the Biginelli reaction under polymer-supported catalytic conditions.[8]

Application in Drug Discovery: Targeting Signaling Pathways

Many synthesized pyrimidine derivatives exhibit potent biological activity by inhibiting key enzymes in cellular signaling pathways, making them attractive candidates for drug development, particularly in oncology.

EGFR Signaling Pathway Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that, upon activation, triggers downstream signaling cascades like the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, promoting cell proliferation and survival.[10][11][12] Aberrant EGFR signaling is a hallmark of many cancers. Certain pyrimidine derivatives act as EGFR tyrosine kinase inhibitors (TKIs), blocking these downstream effects.

EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates Pyrimidine Pyrimidine Inhibitor Pyrimidine->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: Inhibition of the EGFR signaling pathway by pyrimidine derivatives.

CDK2 Signaling Pathway Inhibition

Cyclin-dependent kinase 2 (CDK2), in complex with Cyclin E, is a critical regulator of the G1/S transition in the cell cycle.[1][13] Overexpression or dysregulation of the Cyclin E/CDK2 complex can lead to uncontrolled cell proliferation, a characteristic of cancer.[14] Specific pyrimidine derivatives have been developed as potent and selective inhibitors of CDK2.

CDK2_Pathway GrowthFactors Growth Factors CyclinD_CDK46 Cyclin D-CDK4/6 GrowthFactors->CyclinD_CDK46 Rb Rb CyclinD_CDK46->Rb Phosphorylates E2F E2F Rb->E2F Inhibits CyclinE Cyclin E E2F->CyclinE Promotes Transcription S_Phase S-Phase Entry (DNA Replication) E2F->S_Phase CDK2 CDK2 CyclinE->CDK2 CyclinE_CDK2 Cyclin E-CDK2 CyclinE->CyclinE_CDK2 CDK2->CyclinE_CDK2 CyclinE_CDK2->Rb Hyper-phosphorylates Pyrimidine Pyrimidine Inhibitor Pyrimidine->CDK2 Inhibits

Caption: Inhibition of the CDK2/Cyclin E pathway by pyrimidine derivatives.

Safety, Troubleshooting, and Automation

Safety Precautions: Standard laboratory safety protocols should be strictly followed. This includes the use of personal protective equipment (PPE) such as safety goggles, lab coats, and gloves. All manipulations should be performed in a well-ventilated fume hood. Special care should be taken when handling hazardous reagents like TFA and organic solvents.[15][16]

Troubleshooting:

  • Low Yields: Incomplete reactions can be addressed by increasing the reaction time, temperature, or the excess of solution-phase reagents. Ensure the resin is properly swelled and that the catalyst is active.[17][18]

  • Difficult Purification: If the cleaved product is impure, optimize the washing steps to ensure complete removal of byproducts and excess reagents. Re-precipitation can be an effective purification method for the final product.

  • Incomplete Cleavage: Ensure the appropriate cleavage cocktail and reaction time are used for the specific resin and linker. For Wang resin, a common cleavage cocktail is 50-95% TFA in DCM.[19][20][21]

Automation: The repetitive nature of polymer-assisted synthesis makes it highly suitable for automation. Automated synthesizers can perform the sequential addition of reagents, washing steps, and cleavage, enabling high-throughput synthesis of large compound libraries for screening purposes.[22][23][24][25]

These protocols and notes provide a solid foundation for researchers to employ polymer-assisted synthesis for the efficient and rapid generation of diverse pyrimidine derivatives for further investigation in drug discovery and development.

References

One-Pot Synthesis of Substituted Pyrimidines: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, medicinal chemists, and professionals in drug development, the efficient synthesis of novel heterocyclic compounds is a cornerstone of innovation. Pyrimidine derivatives, in particular, are of significant interest due to their broad spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties. This document provides detailed application notes and experimental protocols for the one-pot synthesis of substituted pyrimidines, leveraging multicomponent reactions to enhance efficiency and yield.

This guide focuses on three prominent and versatile one-pot methodologies for synthesizing substituted pyrimidines: the Iridium-catalyzed multicomponent synthesis from alcohols and amidines, the classic Biginelli reaction for dihydropyrimidinones, and a three-component approach for synthesizing 4-amino-5-pyrimidinecarbonitriles. These protocols offer a range of options for accessing diverse pyrimidine scaffolds.

Application Note 1: Iridium-Catalyzed Multicomponent Synthesis of Pyrimidines from Alcohols and Amidines

This sustainable method allows for the regioselective synthesis of highly substituted pyrimidines from readily available alcohols and amidines. The reaction proceeds through a sequence of condensation and dehydrogenation steps, catalyzed by a PN5P-Ir-pincer complex, yielding the desired pyrimidine with the liberation of hydrogen and water.[1][2][3] This approach is notable for its high atom economy and tolerance of a wide range of functional groups.

Experimental Workflow: Iridium-Catalyzed Synthesis

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification reagents Combine Amidine, Alcohols, Catalyst, and Base in Toluene reflux Reflux under Nitrogen Atmosphere (e.g., 110-150 °C) reagents->reflux Heat quench Quench with Water reflux->quench Cool extract Extract with Ethyl Acetate quench->extract dry Dry Organic Layer (e.g., Na2SO4) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify G cluster_reactants Starting Materials cluster_intermediates Key Intermediates cluster_product Final Product aldehyde Aldehyde iminium Acyliminium Ion aldehyde->iminium ketoester β-Ketoester enolate Ketoester Enolate ketoester->enolate urea Urea/Thiourea urea->iminium adduct Open-chain Adduct iminium->adduct enolate->adduct dihydropyrimidinone Dihydropyrimidinone adduct->dihydropyrimidinone Cyclization & Dehydration G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up reagents Combine Aldehyde, Malononitrile, Amidine HCl, and NaOAc in Water/Ethanol reflux Reflux or Microwave Irradiation reagents->reflux cool Cool to Room Temperature reflux->cool precipitate Precipitate Forms cool->precipitate filtrate Collect by Filtration precipitate->filtrate wash Wash with Water and Ethanol filtrate->wash G Glutamine Glutamine + CO2 + 2 ATP Carbamoyl_P Carbamoyl Phosphate Glutamine->Carbamoyl_P CPSII Carbamoyl_Asp Carbamoyl Aspartate Carbamoyl_P->Carbamoyl_Asp ATCase Aspartate Aspartate Aspartate->Carbamoyl_Asp Dihydroorotate Dihydroorotate Carbamoyl_Asp->Dihydroorotate DHO Orotate Orotate Dihydroorotate->Orotate DHODH OMP Orotidine 5'-monophosphate (OMP) Orotate->OMP UMPS PRPP PRPP PRPP->OMP UMP Uridine 5'-monophosphate (UMP) OMP->UMP UMPS UDP UDP UMP->UDP NMPK UTP UTP UDP->UTP NDPK CTP Cytidine 5'-triphosphate (CTP) UTP->CTP CTPS CPSII CPSII ATCase ATCase DHO DHO DHODH DHODH UMPS1 UMPS UMPS2 UMPS NMPK NMPK NDPK NDPK CTPS CTP Synthase G EGF EGF Ligand EGFR EGFR EGF->EGFR Dimerization Receptor Dimerization & Autophosphorylation EGFR->Dimerization Binding Grb2_Shc Grb2/Shc Dimerization->Grb2_Shc Recruitment SOS SOS Grb2_Shc->SOS Activation Ras Ras SOS->Ras Activation Raf Raf Ras->Raf Activation MEK MEK Raf->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Proliferation Cell Proliferation, Survival, etc. ERK->Proliferation Nuclear Translocation & Gene Expression

References

Application Notes and Protocols for the Functionalization of the Pyrimidine Ring at C2 and C4 Positions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry and drug discovery, forming the core of numerous therapeutic agents.[1][2][3][4] The biological activity of pyrimidine-containing molecules is profoundly influenced by the nature and position of substituents on the pyrimidine ring. The C2 and C4 positions are particularly crucial for molecular interactions with biological targets, and their selective functionalization is a key strategy in the design of novel drugs.[5][6][7][8] This document provides detailed application notes and experimental protocols for the strategic functionalization of the pyrimidine ring at the C2 and C4 positions, focusing on modern synthetic methodologies.

The challenge in pyrimidine chemistry often lies in achieving regioselectivity, as the C2 and C4 positions can exhibit similar reactivity.[5] This guide will cover robust methods that enable selective modifications at these sites, providing researchers with the tools to synthesize diverse libraries of pyrimidine derivatives for screening and lead optimization.

C2-Selective Functionalization of Pyrimidines

The selective introduction of substituents at the C2 position of the pyrimidine ring is essential for the synthesis of many biologically active compounds, including a wide range of kinase inhibitors and other therapeutic agents.[6][7][8]

C2-Selective Amination

A prevalent method for C2-selective amination involves a mechanism-based reagent design that proceeds through a pyrimidinyl iminium salt intermediate.[6][7][8] This approach allows for the direct C-H functionalization of pyrimidines and is compatible with a broad range of sensitive functional groups.[6][7]

General Workflow for C2-Selective Amination:

C2_Amination_Workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_end Product pyrimidine Pyrimidine Substrate activation Activation & Formation of Pyrimidinyl Iminium Salt pyrimidine->activation amine Amine Nucleophile amination Nucleophilic Attack by Amine amine->amination activation->amination In situ rearomatization Rearomatization amination->rearomatization product C2-Aminated Pyrimidine rearomatization->product

Caption: General workflow for the C2-selective amination of pyrimidines.

Experimental Protocol: C2-Selective Amination of a Pyrimidine Derivative

This protocol is adapted from a general procedure for the C2-selective amination of pyrimidines.[5][6][7]

Materials:

  • Pyrimidine substrate (1.0 equiv)

  • Amine nucleophile (1.2 equiv)

  • Activating agent (e.g., a chloroformate derivative, 1.1 equiv)

  • Anhydrous solvent (e.g., Dichloromethane or Acetonitrile)

  • Base (e.g., Triethylamine, 2.0 equiv)

  • Nitrogen or Argon atmosphere

Procedure:

  • To a dried flask under an inert atmosphere, add the pyrimidine substrate and the anhydrous solvent.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the activating agent to the stirred solution.

  • After 15 minutes, add the amine nucleophile, followed by the dropwise addition of the base.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., Ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data for C2-Selective Amination:

Pyrimidine SubstrateAmine NucleophileYield (%)Reference
4-PhenylpyrimidineMorpholine85[5]
4-(Trifluoromethyl)pyrimidinePiperidine78[6]
5-BromopyrimidineAniline92[7]
4-MethoxypyrimidineBenzylamine81[5]
C2-Selective Cross-Coupling of 2,4-Dihalopyrimidines

Palladium-catalyzed cross-coupling reactions are a powerful tool for C-C and C-heteroatom bond formation. While 2,4-dihalopyrimidines typically undergo substitution at the more reactive C4 position, specific ligand systems can reverse this selectivity to favor C2 functionalization.[9] Bulky N-heterocyclic carbene (NHC) ligands on palladium precatalysts have been shown to uniquely promote C2-selective cross-coupling with thiols.[9]

Reaction Scheme for C2-Selective Thiolation:

C2_Thiolation pyrimidine 2,4-Dichloropyrimidine product 2-Thio-4-chloropyrimidine pyrimidine->product Pd-NHC catalyst, Base thiol R-SH thiol->product

Caption: C2-selective thiolation of 2,4-dichloropyrimidine.

Experimental Protocol: C2-Selective Thiolation of 2,4-Dichloropyrimidine

This protocol is a general representation of a palladium-catalyzed C2-selective thiolation.[9]

Materials:

  • 2,4-Dichloropyrimidine (1.0 equiv)

  • Thiol (1.1 equiv)

  • Palladium precatalyst with a bulky NHC ligand (e.g., [Pd(IPr)(cinnamyl)Cl], 2 mol%)

  • Base (e.g., Sodium tert-butoxide, 1.5 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

  • Nitrogen or Argon atmosphere

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium precatalyst, base, and 2,4-dichloropyrimidine to a dried reaction vessel.

  • Add the anhydrous, degassed solvent, followed by the thiol.

  • Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 80-100 °C) for the specified time (typically 4-12 hours), with stirring.

  • Monitor the reaction progress by GC-MS or LC-MS.

  • After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Quantitative Data for C2-Selective Cross-Coupling:

ThiolC2-Selectivity (%)Yield (%)Reference
Thiophenol>9588[9]
1-Octanethiol>9591[9]
4-Methoxythiophenol>9585[9]
Cyclohexanethiol>9579[9]

C4-Selective Functionalization of Pyrimidines

The C4 position of the pyrimidine ring is also a key site for modification in the development of bioactive molecules.

Synthesis of 2,4-Disubstituted Pyrimidines

A common strategy for accessing 2,4-disubstituted pyrimidines involves sequential nucleophilic aromatic substitution (SNAr) on a dihalo- or otherwise activated pyrimidine precursor.[10][11] For instance, starting from 4-chloro-2-methanesulfonyl pyrimidine, sequential substitution with different nucleophiles can afford a variety of 2,4-disubstituted products.[10][11]

General Synthetic Pathway:

Disubstituted_Pyrimidine_Synthesis start 4-Chloro-2-methanesulfonyl pyrimidine intermediate 4-(Nu1)-2-methanesulfonyl pyrimidine start->intermediate Nucleophile 1 (Nu1) product 2-(Nu2)-4-(Nu1)-pyrimidine intermediate->product Nucleophile 2 (Nu2)

Caption: Synthesis of 2,4-disubstituted pyrimidines via sequential SNAr.

Experimental Protocol: Synthesis of a 2,4-Disubstituted Pyrimidine

This is a generalized protocol based on the synthesis of neuronal nitric oxide synthase inhibitors.[10][11]

Materials:

  • 4-Chloro-2-methanesulfonyl pyrimidine (1.0 equiv)

  • First nucleophile (e.g., an amine, 1.0 equiv)

  • Second nucleophile (e.g., imidazole, 1.2 equiv)

  • Base (e.g., Potassium carbonate or DIPEA, 2.0-3.0 equiv)

  • Solvent (e.g., Acetonitrile or DMF)

Procedure:

  • Dissolve 4-chloro-2-methanesulfonyl pyrimidine in the chosen solvent in a reaction flask.

  • Add the first nucleophile and a base (if required).

  • Stir the reaction at an appropriate temperature (e.g., room temperature to 60 °C) until the initial substitution is complete (monitor by TLC or LC-MS).

  • To the same reaction mixture, add the second nucleophile and additional base.

  • Continue stirring, potentially at a higher temperature, until the second substitution is complete.

  • Work up the reaction by adding water and extracting with an organic solvent.

  • Dry the organic phase, concentrate, and purify the final product by chromatography or crystallization.

Quantitative Data for 2,4-Disubstituted Pyrimidines:

First NucleophileSecond NucleophileYield (%)Reference
N-Boc-piperazine derivativeImidazole84-93[10][11]
3-FluorophenylethylamineImidazole80-85[10]
AnilineThiophenol75-80[11]

Applications in Drug Discovery

The functionalization of the pyrimidine ring at the C2 and C4 positions has led to the discovery of numerous potent and selective drugs.[1][2][3][4] For example, 2-aminopyrimidines are a privileged structural motif in many kinase inhibitors.[6][7][8] The methodologies described above provide a direct route to such compounds, facilitating the exploration of structure-activity relationships (SAR) and the development of new therapeutic agents.

The ability to selectively introduce a wide range of functional groups at these positions allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties, which is a critical aspect of modern drug development.[2][3]

Conclusion

The selective functionalization of the pyrimidine ring at the C2 and C4 positions is a powerful strategy in synthetic and medicinal chemistry. The protocols and data presented here offer a guide to researchers for the synthesis of diverse pyrimidine derivatives. The continued development of novel and efficient synthetic methods for pyrimidine modification will undoubtedly fuel the discovery of the next generation of pyrimidine-based drugs.

References

Application Notes and Protocols for Nucleophilic Substitution Reactions of Chloropyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chloropyrimidines are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. The electron-deficient nature of the pyrimidine ring, further activated by the presence of one or more electronegative chlorine atoms, renders them susceptible to nucleophilic aromatic substitution (SNAr) reactions. This reactivity allows for the facile and versatile introduction of a wide range of functional groups, making chloropyrimidines key intermediates in the synthesis of a diverse array of biologically active molecules, including kinase inhibitors, anti-cancer agents, and antivirals.

These application notes provide a comprehensive overview of nucleophilic substitution reactions of chloropyrimidines, including detailed experimental protocols for common transformations and tabulated quantitative data to aid in reaction optimization.

General Principles of Nucleophilic Substitution on Chloropyrimidines

The reactivity of chloropyrimidines in SNAr reactions is governed by the position of the chlorine atoms on the pyrimidine ring. The order of reactivity for nucleophilic displacement is generally C4 > C2 > C6 >> C5. This selectivity is attributed to the superior stabilization of the negative charge in the Meisenheimer intermediate through resonance involving the ring nitrogen atoms when the attack occurs at the C4 or C2 positions.[1][2]

Substituents on the pyrimidine ring can further influence the regioselectivity of nucleophilic attack. Electron-withdrawing groups can enhance the reactivity of the ring towards nucleophiles, while electron-donating groups can decrease it and alter the preferred site of substitution.[3]

A general workflow for the functionalization of chloropyrimidines via nucleophilic substitution is depicted below.

G General Workflow for Nucleophilic Substitution of Chloropyrimidines cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up and Purification cluster_product Product Chloropyrimidine Chloropyrimidine Substrate (e.g., 2,4-dichloropyrimidine) ReactionVessel Reaction Setup - Solvent - Base (if required) - Temperature Control Chloropyrimidine->ReactionVessel Nucleophile Nucleophile (e.g., Amine, Thiol, Alcohol) Nucleophile->ReactionVessel Workup Aqueous Work-up - Quenching - Extraction ReactionVessel->Workup Reaction Monitoring (TLC/LC-MS) Purification Purification - Column Chromatography - Recrystallization Workup->Purification FinalProduct Substituted Pyrimidine Derivative Purification->FinalProduct G Regioselectivity in Nucleophilic Substitution of 2,4-Dichloropyrimidine Start 2,4-Dichloropyrimidine + Nucleophile (Nu⁻) Meisenheimer_C4 Meisenheimer Intermediate (Attack at C4) - Charge delocalized over N1 and N3 Start->Meisenheimer_C4 More favorable Meisenheimer_C2 Meisenheimer Intermediate (Attack at C2) - Charge delocalized over N1 and N3 Start->Meisenheimer_C2 Less favorable Product_C4 4-Substituted-2-chloropyrimidine Meisenheimer_C4->Product_C4 Loss of Cl⁻ Product_C2 2-Substituted-4-chloropyrimidine Meisenheimer_C2->Product_C2 Loss of Cl⁻

References

Application Notes and Protocols: Ethyl 2-hydroxypyrimidine-5-carboxylate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ethyl 2-hydroxypyrimidine-5-carboxylate is a key heterocyclic building block in medicinal chemistry. The pyrimidine scaffold is a fundamental component of nucleobases and is prevalent in a wide array of biologically active compounds. This core structure offers versatile sites for chemical modification, enabling the synthesis of diverse derivatives with a broad spectrum of pharmacological activities. This document provides an overview of the applications of this compound and its derivatives, with a focus on their utility in the development of novel therapeutic agents.

Key Applications in Drug Discovery

Derivatives of this compound have demonstrated significant potential in several therapeutic areas, primarily in oncology and infectious diseases. The core scaffold has been functionalized to yield potent inhibitors of various enzymes and receptors that are critical for disease progression.

1. Anticancer Activity:

Numerous studies have explored the anticancer potential of pyrimidine derivatives. These compounds have been shown to exert their effects through various mechanisms, including the inhibition of protein kinases and lactate dehydrogenase, as well as the induction of apoptosis.

  • Enzyme Inhibition: Certain derivatives have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis in tumors.[1] Others have been developed as inhibitors of human Lactate Dehydrogenase A (hLDHA), an enzyme crucial for anaerobic glycolysis in cancer cells.[2][3]

  • Apoptosis Induction: Some novel ethyl 2-(1-aminocyclobutyl)-5-(benzoyloxy)-6-hydroxy-pyrimidine-4-carboxylate derivatives have been shown to induce apoptosis in cancer cell lines.[4]

2. Antiviral Activity:

The pyrimidine core is also a well-established pharmacophore in antiviral drug design. While direct antiviral data for this compound is limited, related hydroxypyridone carboxamides have been developed as potent antiviral agents against human cytomegalovirus (HCMV).[5]

Quantitative Data Summary

The following table summarizes the biological activities of various derivatives of this compound.

Compound ClassTarget/AssayCell Line/EnzymeIC50 (µM)Reference
Ethyl 2-(1-aminocyclobutyl)-5-(benzoyloxy)-6-hydroxy-pyrimidine-4-carboxylate derivativesCytotoxicityK56214.0 (para-chloro carboxamide)[4]
K56215.0 (meta-dichloro sulfonamide)[4]
Pyrimidine-5-carbonitrile derivativesVEGFR-2 Inhibition-0.53 - 2.41[1]
CytotoxicityHCT-1161.14 - 32.16[1]
MCF-71.14 - 32.16[1]
Ethyl pyrimidine-quinolinecarboxylate derivativeshLDHA Inhibition-~1 - <5[2][3]

Experimental Protocols

1. General Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters

A general and high-yielding method for the synthesis of 2-substituted pyrimidine-5-carboxylic esters involves the reaction of the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol with various amidinium salts.[6] This approach provides a direct route to pyrimidines without substitution at the 4-position.

  • Preparation of the sodium salt: Methyl formate is condensed with methyl 3,3-dimethoxypropionate in the presence of sodium hydride.[6]

  • Reaction with amidinium salts: The resulting stable sodium salt is then reacted with a variety of amidinium salts to afford the corresponding 2-substituted pyrimidine-5-carboxylic esters in moderate to excellent yields.[6]

2. Synthesis of Ethyl 2-(1-(substituted benzamido/sulfonamido)cyclobutyl)-5-(benzoyloxy)-6-hydroxypyrimidine-4-carboxylate Derivatives

These compounds are synthesized from a key intermediate, ethyl 2-(1-aminocyclobutyl)-5-(benzoyloxy)-6-hydroxypyrimidine-4-carboxylate.[4][7]

  • Step 1: The intermediate is dissolved in dichloromethane and cooled to 0-5 °C.[7]

  • Step 2: Triethylamine (3.0 eq) is added, and the mixture is stirred for 10 minutes.[7]

  • Step 3: The respective aryl carbonyl chloride or sulfonyl chloride (1.0 eq) is added, and the reaction is stirred at room temperature for 5-8 hours.[4][7]

  • Step 4: The reaction progress is monitored by TLC. Upon completion, water is added, and the product is extracted with ethyl acetate.[7]

3. In Vitro Cytotoxicity Assay (MTT Assay)

The anti-proliferative activity of the synthesized compounds can be evaluated against various cancer cell lines using the MTT assay.[1]

  • Cell Seeding: Cancer cells (e.g., HCT-116, MCF-7) are seeded in 96-well plates and incubated.

  • Compound Treatment: The cells are treated with different concentrations of the test compounds and incubated for a specified period.

  • MTT Addition: MTT solution is added to each well, and the plates are incubated to allow the formation of formazan crystals.

  • Solubilization and Absorbance Measurement: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO), and the absorbance is measured at a specific wavelength using a microplate reader.

  • IC50 Calculation: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.[1]

Visualizations

experimental_workflow cluster_synthesis Synthesis of Derivatives cluster_assay Biological Evaluation start Ethyl 2-(1-aminocyclobutyl)-5- (benzoyloxy)-6-hydroxy- pyrimidine-4-carboxylate reaction Acylation/ Sulfonylation start->reaction Reacts with reagents Aryl carbonyl/sulfonyl chloride, Triethylamine, Dichloromethane reagents->reaction product Final Derivative reaction->product Yields treatment Treatment with Synthesized Derivatives product->treatment Tested in cell_culture Cancer Cell Lines (e.g., K562, HCT-116) cell_culture->treatment mtt_assay MTT Assay treatment->mtt_assay data_analysis IC50 Determination mtt_assay->data_analysis

Caption: General workflow for the synthesis and biological evaluation of this compound derivatives.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Activation PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Angiogenesis) ERK->Transcription VEGF VEGF VEGF->VEGFR2 Inhibitor Pyrimidine Derivative (VEGFR-2 Inhibitor) Inhibitor->VEGFR2 Inhibition

Caption: Simplified signaling pathway of VEGFR-2 and its inhibition by pyrimidine derivatives.

References

Design of Novel STAT6 Inhibitors from Pyrimidine Scaffolds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Signal Transducer and Activator of Transcription 6 (STAT6) is a crucial transcription factor in the signaling pathways of interleukin-4 (IL-4) and interleukin-13 (IL-13).[1][2][3] Dysregulation of the STAT6 pathway is implicated in a variety of diseases, including allergic conditions like asthma and atopic dermatitis, as well as certain types of cancer.[4][5][6] This makes STAT6 a compelling target for therapeutic intervention. The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates due to its versatile biological activities.[7][8][9][10] This document provides detailed application notes and protocols for the design, synthesis, and evaluation of novel STAT6 inhibitors based on the pyrimidine scaffold.

STAT6 Signaling Pathway

The STAT6 signaling cascade is initiated by the binding of IL-4 or IL-13 to their respective receptors, leading to the activation of associated Janus kinases (JAKs).[2] Activated JAKs then phosphorylate STAT6, inducing its dimerization, nuclear translocation, and subsequent regulation of target gene expression.[1]

STAT6_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL-4/IL-13 IL-4/IL-13 Receptor IL-4R/IL-13R IL-4/IL-13->Receptor JAK JAK Receptor->JAK Activation STAT6_inactive STAT6 JAK->STAT6_inactive Phosphorylation pSTAT6 p-STAT6 STAT6_inactive->pSTAT6 pSTAT6_dimer p-STAT6 Dimer pSTAT6->pSTAT6_dimer Dimerization pSTAT6_dimer_nuc p-STAT6 Dimer pSTAT6_dimer->pSTAT6_dimer_nuc Nuclear Translocation DNA DNA pSTAT6_dimer_nuc->DNA Binding Gene_Expression Target Gene Expression DNA->Gene_Expression Transcription Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation cluster_synthesis Compound Synthesis Inhibition_Assay STAT6 Inhibition Assay Th2_Assay Th2 Differentiation Assay Inhibition_Assay->Th2_Assay Potent Hits Asthma_Model Mouse Asthma Model Th2_Assay->Asthma_Model Lead Compounds Synthesis Design & Synthesis Synthesis->Inhibition_Assay Test Compounds

References

Application Notes and Protocols: Pyrimidine Derivatives as Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrimidine and its derivatives represent a cornerstone in the development of anticancer therapeutics. As fundamental components of nucleic acids, pyrimidines are integral to cellular proliferation, making their analogs potent agents for disrupting the life cycle of cancer cells. The structural versatility of the pyrimidine scaffold has allowed for the design and synthesis of a multitude of derivatives that target various hallmarks of cancer. These compounds exert their effects through diverse mechanisms, including the inhibition of critical enzymes involved in cell division and signaling, induction of apoptosis, and interference with DNA synthesis. This document provides an overview of the application of pyrimidine derivatives as anticancer agents, with a focus on their mechanisms of action, quantitative efficacy, and the experimental protocols used for their evaluation.

Mechanisms of Action

Pyrimidine derivatives employ a range of strategies to inhibit cancer cell growth. A primary mechanism is the inhibition of protein kinases, which are crucial regulators of cell cycle progression and signal transduction.[1] For example, certain derivatives act as potent inhibitors of Cyclin-Dependent Kinases (CDKs), such as CDK2 and CDK4/6, leading to cell cycle arrest.[2][3] Others target receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are pivotal in tumor growth and angiogenesis.[4]

Another significant mode of action is the disruption of nucleic acid metabolism. As analogs of natural pyrimidines, these compounds can be incorporated into DNA and RNA, leading to dysfunctional genetic material and subsequent cell death.[5][6] They can also inhibit key enzymes in the pyrimidine biosynthesis pathway, such as thymidylate synthase, thereby depleting the building blocks necessary for DNA replication.[1]

Furthermore, some pyrimidine derivatives have been shown to induce apoptosis, or programmed cell death, through the activation of caspases and modulation of apoptotic pathways.[2][4] Other targeted mechanisms include the inhibition of enzymes like topoisomerase II, which is essential for DNA replication and repair, and the modulation of cellular stress pathways.[7][8] The diverse mechanisms of action of pyrimidine derivatives make them a versatile and promising class of anticancer agents.

Quantitative Data on Anticancer Activity

The anticancer efficacy of various pyrimidine derivatives has been extensively evaluated in preclinical studies against a wide range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the potency of these compounds. The following tables summarize the IC50 values for several pyrimidine derivatives across different cancer cell lines.

Compound Class/DerivativeTargetCancer Cell LineIC50 (µM)Reference
Indazol-Pyrimidine Derivatives
Compound 4fNot SpecifiedMCF-7 (Breast)1.629[4]
Compound 4iNot SpecifiedMCF-7 (Breast)1.841[4]
Compound 4aNot SpecifiedMCF-7 (Breast)2.958[4]
Compound 4gNot SpecifiedMCF-7 (Breast)4.680[4]
Compound 4dNot SpecifiedMCF-7 (Breast)4.798[4]
Doxorubicin (Reference)Topoisomerase IIMCF-7 (Breast)8.029[4]
Pyrido[2,3-d]pyrimidine Derivatives
Compound 2aLipoxygenaseA549 (Lung)42[9]
Compound 2fLipoxygenaseA549 (Lung)47.5[9]
Pyrimidine-Sulfonamide Hybrids
Hybrid 3aNot SpecifiedHCT-116 (Colon)5.66[10]
Hybrid 3bNot SpecifiedHCT-116 (Colon)9.59[10]
Doxorubicin (Reference)Topoisomerase IIHCT-116 (Colon)3.30[10]
Miscellaneous Pyrimidine Derivatives
N-(pyridin-3-yl) pyrimidin-4-amineCDK2MV4-11, HT-29, MCF-7, HeLaComparable to Palbociclib and AZD5438[2]
Ceritinib derivative (Compound 10)ALKKarpas299 (Anaplastic Large Cell Lymphoma)Not Specified (Induces apoptosis)[2]
Pyrrolo[2,3-d]pyrimidin-4-one derivativeUSP7CHP-212 (Neuroblastoma)Not Specified (Induces apoptosis)[2]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of pyrimidine derivatives on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HCT-116)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Pyrimidine derivative stock solution (in DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO2 incubator

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Prepare serial dilutions of the pyrimidine derivative in complete growth medium.

  • Remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 atmosphere.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of pyrimidine derivatives on the cell cycle progression of cancer cells.

Materials:

  • Cancer cell lines

  • Complete growth medium

  • Pyrimidine derivative

  • Phosphate-buffered saline (PBS)

  • 70% Ethanol (ice-cold)

  • RNase A solution

  • Propidium iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the pyrimidine derivative at various concentrations for 24-48 hours.

  • Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

  • Store the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with PBS and resuspend in PI staining solution containing RNase A.

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the cell cycle distribution using a flow cytometer.

Apoptosis Assay by Annexin V/PI Staining

This protocol is used to detect and quantify apoptosis induced by pyrimidine derivatives.

Materials:

  • Cancer cell lines

  • Complete growth medium

  • Pyrimidine derivative

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Treat cells with the pyrimidine derivative for the desired time period.

  • Harvest the cells and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide to the cell suspension.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Analyze the cells by flow cytometry within 1 hour. Live cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.

Visualizations

Signaling Pathways and Experimental Workflows

CDK_Inhibition_Pathway cluster_0 Cell Cycle Regulation Pyrimidine_Derivative Pyrimidine Derivative (e.g., N-(pyridin-3-yl) pyrimidin-4-amine) CDK4_6 CDK4/6 Pyrimidine_Derivative->CDK4_6 Inhibits pRb pRb (Inactive) CDK4_6->pRb Phosphorylates Cyclin_D Cyclin D Cyclin_D->CDK4_6 Activates Rb Rb E2F E2F Rb->E2F Inhibits G1_S_Transition G1-S Phase Transition E2F->G1_S_Transition Promotes

Caption: Inhibition of the CDK4/6 pathway by a pyrimidine derivative, leading to cell cycle arrest at the G1-S transition.

Experimental_Workflow start Start: Synthesized Pyrimidine Derivative cell_culture Cancer Cell Culture (e.g., MCF-7, A549) start->cell_culture treatment Treatment with Pyrimidine Derivative (Varying Concentrations) cell_culture->treatment mtt_assay MTT Assay for Cytotoxicity (IC50) treatment->mtt_assay flow_cytometry Flow Cytometry treatment->flow_cytometry data_analysis Data Analysis and Interpretation mtt_assay->data_analysis cell_cycle Cell Cycle Analysis (Propidium Iodide Staining) flow_cytometry->cell_cycle apoptosis Apoptosis Assay (Annexin V/PI Staining) flow_cytometry->apoptosis cell_cycle->data_analysis apoptosis->data_analysis end Conclusion on Anticancer Activity data_analysis->end

Caption: A typical experimental workflow for evaluating the anticancer properties of a novel pyrimidine derivative.

EGFR_Signaling_Pathway cluster_1 EGFR Signaling Cascade Pyrimidine_Derivative Pyrimidine Derivative (EGFR Inhibitor) EGFR EGFR Pyrimidine_Derivative->EGFR Inhibits EGF EGF EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway Dimerization->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway Dimerization->PI3K_AKT Proliferation Cell Proliferation RAS_RAF_MEK_ERK->Proliferation Survival Cell Survival PI3K_AKT->Survival

Caption: Inhibition of the EGFR signaling pathway by a pyrimidine derivative, leading to reduced cell proliferation and survival.

References

Ethyl 2-Hydroxypyrimidine-5-carboxylate: A Versatile Scaffold in Organic Synthesis for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ethyl 2-hydroxypyrimidine-5-carboxylate is a highly valuable and versatile heterocyclic building block in the field of organic and medicinal chemistry. Its unique structural features, including multiple reaction sites, allow for the facile synthesis of a diverse array of complex molecules with significant biological activities. This document provides an in-depth overview of the applications of this compound and its derivatives, complete with detailed experimental protocols and data, aimed at researchers, scientists, and professionals in drug development. The pyrimidine core is a common motif in numerous pharmaceuticals, and this building block serves as a key starting material for the development of novel therapeutic agents, particularly in the areas of anticancer and antibacterial research.

Applications in Medicinal Chemistry

Derivatives synthesized from this compound have demonstrated significant potential in various therapeutic areas. The pyrimidine scaffold can be strategically functionalized to interact with a range of biological targets.

Anticancer Agents

Pyrimidine derivatives are known to target several key signaling pathways implicated in cancer progression. One of the primary mechanisms involves the inhibition of protein kinases, such as the Epidermal Growth Factor Receptor (EGFR), which plays a crucial role in cell proliferation and survival.[1][2] By designing molecules that competitively bind to the ATP-binding site of the EGFR kinase domain, it is possible to block downstream signaling and inhibit tumor growth.

EGFR_Signaling_Pathway Pyrimidine Derivative Pyrimidine Derivative EGFR EGFR Pyrimidine Derivative->EGFR Inhibition P P EGFR->P Autophosphorylation Downstream Signaling Downstream Signaling P->Downstream Signaling Cell Proliferation Cell Proliferation Downstream Signaling->Cell Proliferation Cell Survival Cell Survival Downstream Signaling->Cell Survival Tumor Growth Tumor Growth Cell Proliferation->Tumor Growth Cell Survival->Tumor Growth

Antibacterial Agents

In the realm of antibacterial drug discovery, pyrimidine derivatives have emerged as potent inhibitors of bacterial cell division. A key target is the Filamenting temperature-sensitive mutant Z (FtsZ) protein, a prokaryotic homolog of tubulin that is essential for the formation of the Z-ring during cytokinesis. Inhibition of FtsZ polymerization disrupts bacterial cell division, leading to cell death.

FtsZ_Inhibition_Workflow cluster_synthesis Synthesis cluster_inhibition Mechanism of Action This compound This compound Chemical Modification Chemical Modification This compound->Chemical Modification Pyrimidine-based FtsZ Inhibitor Pyrimidine-based FtsZ Inhibitor Chemical Modification->Pyrimidine-based FtsZ Inhibitor FtsZ Monomers FtsZ Monomers Z-Ring Formation Z-Ring Formation Bacterial Cell Division Bacterial Cell Division Cell Death Cell Death

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of key pyrimidine derivatives.

Protocol 1: Biginelli Reaction for the Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones

The Biginelli reaction is a one-pot three-component condensation reaction that is widely used for the synthesis of dihydropyrimidines.[3][4]

Materials:

  • Aromatic aldehyde (1.0 mmol)

  • Ethyl acetoacetate (1.0 mmol)

  • Urea or Thiourea (1.5 mmol)

  • Catalyst (e.g., HCl, 4-5 drops; or Layered Double Hydroxide, 0.5 g)

  • Ethanol (10 mL)

Procedure:

  • In a round-bottom flask, combine the aromatic aldehyde, ethyl acetoacetate, and urea/thiourea in ethanol.

  • Add the catalyst to the mixture.

  • Reflux the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into crushed ice with stirring.

  • Collect the precipitated solid by filtration, wash with cold water, and dry.

  • Recrystallize the crude product from ethanol to obtain the pure 3,4-dihydropyrimidin-2(1H)-one.

Protocol 2: Synthesis of 2-Amino-4,6-disubstituted-pyrimidine-5-carboxylates

This protocol describes a general method for the synthesis of highly functionalized pyrimidines.

Materials:

  • Substituted chalcone (1.0 mmol)

  • Guanidine hydrochloride (1.2 mmol)

  • Potassium hydroxide (catalytic amount)

  • Ethanol (15 mL)

Procedure:

  • Dissolve the substituted chalcone and guanidine hydrochloride in ethanol in a round-bottom flask.

  • Add a catalytic amount of potassium hydroxide to the mixture.

  • Reflux the reaction mixture for 12 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into crushed ice.

  • Collect the resulting solid by filtration, wash with water, and dry.

  • Recrystallize the crude product from ethanol to obtain the pure 2-amino-4,6-disubstituted-pyrimidine-5-carboxylate.[5]

Data Presentation

The following tables summarize the quantitative data for representative compounds synthesized using the protocols described above.

Table 1: Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones via Biginelli Reaction

EntryAldehydeProductYield (%)m.p. (°C)¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
1BenzaldehydeEthyl 4-phenyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate92202-2049.19 (s, 1H), 7.73 (s, 1H), 7.26-7.35 (m, 5H), 5.14 (d, 1H), 3.98 (q, 2H), 2.25 (s, 3H), 1.09 (t, 3H)165.3, 152.1, 148.2, 144.8, 128.3, 127.2, 126.2, 99.1, 59.2, 54.0, 17.9, 13.9
24-ChlorobenzaldehydeEthyl 4-(4-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate95209-2119.25 (s, 1H), 7.80 (s, 1H), 7.39 (d, 2H), 7.25 (d, 2H), 5.15 (d, 1H), 4.00 (q, 2H), 2.26 (s, 3H), 1.10 (t, 3H)165.1, 151.8, 148.5, 143.5, 132.5, 128.4, 128.0, 98.8, 59.4, 53.5, 18.0, 14.0
34-NitrobenzaldehydeEthyl 4-(4-nitrophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate88208-2109.36 (s, 1H), 8.22 (d, 2H), 7.91 (s, 1H), 7.50 (d, 2H), 5.29 (d, 1H), 4.01 (q, 2H), 2.28 (s, 3H), 1.11 (t, 3H)165.0, 151.5, 151.2, 149.2, 146.8, 127.8, 123.7, 98.0, 59.5, 53.8, 18.1, 14.1

Table 2: Synthesis of 2-Amino-4,6-diarylpyrimidine-5-carboxylates

EntryProductYield (%)m.p. (°C)¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
1PhenylPhenylEthyl 2-amino-4,6-diphenylpyrimidine-5-carboxylate78172-1747.30-7.53 (m, 10H), 5.80 (s, 2H), 3.95 (q, 2H), 1.05 (t, 3H)168.6, 166.1, 158.9, 139.1, 138.1, 129.8, 128.8, 128.4, 128.1, 119.1, 117.3, 61.5, 13.4
24-ChlorophenylPhenylEthyl 2-amino-4-(4-chlorophenyl)-6-phenylpyrimidine-5-carboxylate82226-2287.69 (m, 4H), 7.30-7.53 (m, 5H), 5.85 (s, 2H), 3.93 (q, 2H), 1.03 (t, 3H)168.5, 166.1, 158.7, 137.9, 137.7, 129.9, 128.7, 128.4, 128.1, 127.4, 117.6, 61.6, 13.4
34-MethoxyphenylPhenylEthyl 2-amino-4-(4-methoxyphenyl)-6-phenylpyrimidine-5-carboxylate75186-1877.65 (m, 4H), 7.42 (m, 5H), 6.95 (d, 2H), 5.82 (s, 2H), 3.92 (q, 2H), 3.85 (s, 3H), 1.02 (t, 3H)169.7, 166.0, 159.6, 139.4, 129.6, 128.4, 128.3, 114.1, 113.8, 61.4, 55.3, 13.7

Conclusion

This compound is a cornerstone building block for the synthesis of a wide range of biologically active pyrimidine derivatives. The protocols and data presented herein demonstrate its utility in constructing molecular scaffolds with significant potential as anticancer and antibacterial agents. The versatility of this starting material, coupled with well-established synthetic methodologies, provides a robust platform for the discovery and development of novel therapeutics. Further exploration of the chemical space accessible from this scaffold is warranted to uncover new drug candidates with improved efficacy and pharmacological profiles.

References

Application Note: A General Protocol for the Synthesis of Pyrimidine-5-Carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Pyrimidine derivatives are a cornerstone in medicinal chemistry, forming the structural basis for numerous therapeutic agents due to their wide range of biological activities.[1][2] As key components of nucleic acids, pyrimidines play a fundamental role in biological systems.[3] Their synthetic derivatives have been explored for various applications, including anticancer, antimicrobial, anti-inflammatory, and antiviral treatments.[1][2][4] Among these, pyrimidine-5-carboxamides are of particular interest. This application note provides detailed experimental protocols for the synthesis of pyrimidine-5-carboxamide derivatives via two common and effective methods: a one-pot, three-component Biginelli-type reaction and a two-step procedure involving a nitrile intermediate.

Method 1: One-Pot, Three-Component Synthesis under Solvent-Free Conditions

This protocol describes an efficient, solvent-free synthesis of pyrimidine-5-carboxamide derivatives using a Biginelli-type reaction. The method involves the condensation of a substituted benzaldehyde, cyanoacetamide, and urea or thiourea, catalyzed by ammonium chloride.[5] This approach is advantageous due to its simplicity, reduced environmental impact, and generally good yields.

Experimental Workflow

G cluster_start Reactant Preparation cluster_reaction Reaction cluster_workup Product Isolation & Purification cluster_analysis Analysis A Weigh Aldehyde, Cyanoacetamide, Urea, & Ammonium Chloride B Combine Reagents in a Round-Bottom Flask A->B C Heat Mixture at 110°C (Solvent-Free) B->C D Monitor Reaction by TLC C->D E Cool to Room Temp. & Add Crushed Ice D->E F Filter Solid Product E->F G Wash with Cold Water F->G H Recrystallize from Ethyl Acetate/n-Hexane G->H I Dry Final Product H->I J Characterize by FT-IR, NMR, & M.P. I->J

Caption: Workflow for the one-pot synthesis of pyrimidine-5-carboxamides.

Protocol:
  • Reagent Preparation: In a 50 mL round-bottom flask, combine the substituted aromatic aldehyde (1 mmol), cyanoacetamide (1 mmol), urea or thiourea (1.2 mmol), and ammonium chloride (15 mol%).

  • Reaction: Place the flask in a preheated oil bath at 110°C. Stir the reaction mixture using a magnetic stirrer.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate:n-hexane).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into a beaker containing crushed ice to precipitate the solid product.[5]

  • Isolation: Filter the crude product using a Buchner funnel and wash thoroughly with cold water.[5]

  • Purification: Recrystallize the solid from a mixture of ethyl acetate and n-hexane (e.g., 1:3 ratio) to obtain the pure pyrimidine-5-carboxamide derivative.[5]

  • Characterization: Dry the purified product under vacuum and characterize using FT-IR, ¹H NMR, ¹³C NMR spectroscopy, and melting point determination.

Method 2: Two-Step Synthesis via Pyrimidine-5-carbonitrile Intermediate

This method involves the initial synthesis of a pyrimidine-5-carbonitrile derivative, which is subsequently hydrolyzed to the corresponding carboxamide. This approach is useful when the one-pot reaction is not efficient or when the nitrile intermediate is desired for other purposes.

Reaction Scheme

G cluster_step1 Step 1: Nitrile Synthesis cluster_step2 Step 2: Hydrolysis Reactants1 Aromatic Aldehyde + Malononitrile + Guanidine HCl Product1 Pyrimidine-5-carbonitrile Reactants1->Product1 Ethanol, Reflux Reactant2 Pyrimidine-5-carbonitrile Product2 Pyrimidine-5-carboxamide Reactant2->Product2 Conc. H₂SO₄

Caption: Two-step synthesis of pyrimidine-5-carboxamides.

Protocol:

Step 1: Synthesis of 2,4-Diamino-6-arylpyrimidine-5-carbonitrile

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the aromatic aldehyde (1 mmol), malononitrile (1 mmol), and guanidine hydrochloride (1.1 mmol) in ethanol (20 mL).

  • Reaction: Reflux the mixture for 4-6 hours. Monitor the reaction by TLC.

  • Isolation: After completion, cool the reaction mixture. The product often precipitates from the solution. Filter the solid, wash with cold ethanol, and dry to obtain the pyrimidine-5-carbonitrile intermediate.

Step 2: Conversion of Nitrile to Carboxamide

  • Reaction Setup: Add the pyrimidine-5-carbonitrile derivative (1 mmol) obtained from Step 1 to concentrated sulfuric acid (5 mL) in a flask, ensuring the temperature is maintained at 0-5°C using an ice bath.

  • Reaction: Stir the mixture at room temperature for 12-24 hours.

  • Work-up: Carefully pour the reaction mixture onto crushed ice.

  • Neutralization & Isolation: Neutralize the solution with a suitable base (e.g., aqueous ammonia or sodium hydroxide solution) until a precipitate forms. Filter the solid product.

  • Purification: Wash the product with water and recrystallize from a suitable solvent (e.g., ethanol or DMF/water) to yield the pure pyrimidine-5-carboxamide.

Data Presentation

The following table summarizes representative yields and melting points for various pyrimidine-5-carboxamide derivatives synthesized using multi-component reactions.

EntryAr-group (Substituent)MethodYield (%)Melting Point (°C)Reference
1Phenyl192230-232[5]
24-Chlorophenyl189245-247[5]
34-Nitrophenyl185260-262[5]
44-Methylphenyl194225-227[5]
52,4-DichlorophenylBiginelli85206-209[6]
63-Ethoxy-4-hydroxyphenylBiginelli88253-256[6]

Biological Significance and Applications

Pyrimidine-5-carboxamide derivatives are recognized for their diverse pharmacological potential. Their core structure serves as a versatile scaffold for developing inhibitors of various enzymes and receptors implicated in disease.

G cluster_apps Potential Therapeutic Applications Core Pyrimidine-5-Carboxamide Core Scaffold Anticancer Anticancer Agents (e.g., EGFR, SIK inhibitors) Core->Anticancer Antimicrobial Antimicrobial Agents (Antibacterial, Antifungal) Core->Antimicrobial AntiInflammatory Anti-inflammatory Agents (e.g., COX-2 inhibitors) Core->AntiInflammatory Antiviral Antiviral Agents (e.g., Anti-HIV) Core->Antiviral Metabolic Metabolic Disorders (e.g., NNMT inhibitors for Diabetes) Core->Metabolic

Caption: Therapeutic potential of pyrimidine-5-carboxamide derivatives.

The broad utility of this molecular class stems from its ability to interact with various biological targets. For instance, derivatives have been developed as:

  • Anticancer agents , targeting enzymes like EGFR tyrosine kinase.[1]

  • Antimicrobial agents , showing efficacy against various bacterial and fungal strains.[2]

  • Anti-inflammatory drugs , through mechanisms like the inhibition of Salt-Inducible Kinases (SIKs).[4]

  • Inhibitors of Nicotinamide N-methyltransferase (NNMT) , presenting a potential therapeutic strategy for metabolic disorders like diabetes.[7]

The synthetic protocols detailed herein provide a reliable foundation for researchers to generate libraries of these valuable compounds for further investigation in drug discovery and development.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of Ethyl 2-hydroxypyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of Ethyl 2-hydroxypyrimidine-5-carboxylate. Our aim is to facilitate higher yields and purity through detailed experimental protocols and solutions to common challenges.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and reliable method is the cyclocondensation reaction of diethyl ethoxymethylenemalonate (DEEM) with urea in the presence of a base catalyst, typically sodium ethoxide. This one-pot reaction is favored for its straightforward procedure and relatively high yields.

Q2: What are the critical parameters influencing the yield of the reaction?

A2: Several factors significantly impact the reaction yield:

  • Purity of Reactants: Moisture and impurities in diethyl ethoxymethylenemalonate, urea, and the solvent can lead to side reactions and a reduction in yield.

  • Stoichiometry: The molar ratio of the reactants and the base is crucial. An excess of the base is often used to drive the reaction to completion.

  • Reaction Temperature and Time: Optimal temperature and reaction duration are key to ensuring the reaction goes to completion while minimizing the formation of byproducts.

  • Choice of Base and Solvent: Sodium ethoxide in ethanol is a common and effective combination. Other alkoxide bases and alcoholic solvents can be used, but may require optimization.

Q3: What are the potential side reactions in this synthesis?

A3: The primary side reactions include:

  • Incomplete Cyclization: The intermediate may not fully cyclize, leading to open-chain byproducts.

  • Hydrolysis: The ester group of the product or starting material can be hydrolyzed in the presence of excess base or water.

  • Self-condensation of Diethyl Ethoxymethylenemalonate: Under certain conditions, DEEM can undergo self-condensation.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be effectively monitored using Thin Layer Chromatography (TLC). A suitable solvent system would be a mixture of ethyl acetate and hexane. The disappearance of the starting materials (diethyl ethoxymethylenemalonate) and the appearance of the product spot will indicate the reaction's progression.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Issue Potential Cause Troubleshooting & Optimization
Low or No Product Yield 1. Inactive or insufficient base. 2. Presence of moisture in reactants or solvent. 3. Incomplete reaction (insufficient time or temperature). 4. Suboptimal work-up procedure leading to product loss.1. Use freshly prepared sodium ethoxide or a commercially available high-purity product. Ensure the correct stoichiometry is used. 2. Use anhydrous ethanol and ensure all glassware is thoroughly dried. Dry urea before use. 3. Monitor the reaction by TLC to ensure completion. If the reaction stalls, consider a moderate increase in temperature or extending the reaction time. 4. Ensure the pH is carefully adjusted during work-up to precipitate the product completely. Avoid excessive washing with water.
Formation of a Significant Amount of Impurities 1. Reaction temperature is too high, leading to decomposition or side reactions. 2. Incorrect stoichiometry of reactants. 3. Presence of impurities in the starting materials.1. Maintain the recommended reaction temperature. A lower temperature with a longer reaction time may improve purity. 2. Carefully measure and control the molar ratios of all reactants and the base. 3. Use high-purity starting materials. Diethyl ethoxymethylenemalonate should be freshly distilled if its purity is questionable.
Product is Difficult to Purify 1. Co-precipitation of starting materials or byproducts. 2. The product is an oil or a sticky solid.1. Optimize the precipitation step by adjusting the pH slowly and with vigorous stirring. Recrystallization from a suitable solvent (e.g., ethanol/water mixture) can improve purity. 2. If the product does not solidify, attempt trituration with a non-polar solvent like hexane or diethyl ether to induce crystallization. Column chromatography can be used as a final purification step if necessary.

Experimental Protocols

Synthesis of this compound

This protocol describes the synthesis of this compound from diethyl ethoxymethylenemalonate and urea.

Materials:

  • Diethyl ethoxymethylenemalonate (DEEM)

  • Urea

  • Sodium metal

  • Anhydrous Ethanol

  • Hydrochloric Acid (HCl)

  • Deionized Water

Procedure:

  • Preparation of Sodium Ethoxide Solution: In a flame-dried three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, add anhydrous ethanol. Carefully add small pieces of sodium metal to the ethanol under an inert atmosphere (e.g., nitrogen or argon). The mixture is stirred until all the sodium has reacted to form a clear solution of sodium ethoxide.

  • Reaction Setup: To the freshly prepared sodium ethoxide solution, add a solution of urea in anhydrous ethanol.

  • Addition of Diethyl Ethoxymethylenemalonate: Slowly add diethyl ethoxymethylenemalonate to the reaction mixture at room temperature with continuous stirring.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux. Monitor the reaction progress by TLC. The reaction is typically complete within 4-6 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure. Dissolve the resulting solid in water and filter to remove any insoluble impurities.

  • Precipitation: Cool the aqueous solution in an ice bath and slowly add hydrochloric acid to adjust the pH to approximately 5-6. The product will precipitate as a white solid.

  • Isolation and Purification: Collect the solid by filtration, wash with cold water, and dry under vacuum to afford the crude product. The product can be further purified by recrystallization from an ethanol/water mixture.

Quantitative Data on Reaction Conditions

The following table summarizes typical reaction parameters. Optimization may be required based on laboratory conditions and reagent purity.

Parameter Value Notes
Molar Ratio (DEEM:Urea:NaOEt) 1 : 1.2 : 2.2A slight excess of urea and a larger excess of sodium ethoxide are used to drive the reaction.
Solvent Anhydrous EthanolThe volume should be sufficient to dissolve the reactants and allow for efficient stirring.
Reaction Temperature Reflux (approx. 78 °C)Maintain a gentle reflux.
Reaction Time 4 - 6 hoursMonitor by TLC for completion.
pH for Precipitation 5 - 6Careful adjustment is crucial to maximize product precipitation.
Typical Yield 75 - 85%Yields can vary based on the purity of reagents and adherence to the protocol.

Visualizations

Synthesis_Pathway DEEM Diethyl ethoxymethylenemalonate Intermediate Open-chain Adduct (Intermediate) DEEM->Intermediate + Urea (Base Catalyst) Urea Urea Urea->Intermediate Product Ethyl 2-hydroxypyrimidine- 5-carboxylate Intermediate->Product Cyclization (-EtOH, -H2O)

Caption: Synthesis pathway for this compound.

Troubleshooting_Workflow Start Low Yield or Impurities? Check_Purity Check Purity of Starting Materials Start->Check_Purity Yes High_Yield High Yield & Purity Start->High_Yield No Check_Stoichiometry Verify Stoichiometry Check_Purity->Check_Stoichiometry Check_Conditions Optimize Reaction Conditions Check_Stoichiometry->Check_Conditions Optimize_Workup Refine Work-up and Purification Check_Conditions->Optimize_Workup Optimize_Workup->High_Yield

Caption: Troubleshooting workflow for synthesis optimization.

Technical Support Center: Purification of Pyrimidine Esters

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the purification of pyrimidine esters.

Troubleshooting Guides

This section addresses specific issues that users might encounter during the purification of pyrimidine esters, offering potential causes and solutions in a question-and-answer format.

Recrystallization Troubleshooting

Question 1: My pyrimidine ester is "oiling out" during recrystallization instead of forming crystals. What should I do?

Answer: "Oiling out," the formation of a liquid phase instead of solid crystals upon cooling, is a common issue in recrystallization. It occurs when the solute's melting point is lower than the temperature of the solution from which it is crystallizing, or when the solution is supersaturated with impurities.[1][2] Here are several troubleshooting steps:

  • Decrease the cooling rate: Allow the solution to cool more slowly to room temperature before placing it in an ice bath. You can insulate the flask to slow down the cooling process.[1]

  • Add more solvent: The concentration of the pyrimidine ester might be too high. Reheat the solution to dissolve the oil, add a small amount of additional solvent, and then allow it to cool slowly.[1][2]

  • Change the solvent system: The chosen solvent may be too "good" at dissolving your compound. Try a solvent in which your pyrimidine ester has slightly lower solubility at elevated temperatures.[1] A mixed solvent system can also be effective. Dissolve the compound in a "good" solvent and then add a "poor" solvent dropwise until the solution becomes slightly turbid, then clarify with a few drops of the "good" solvent before cooling.

  • Pre-purify the sample: High levels of impurities can lower the melting point of your compound, leading to oiling out. Consider a preliminary purification step, such as a quick filtration through a silica plug or a rapid column chromatography, to remove some of the impurities before recrystallization.[1]

  • Induce crystallization: Scratch the inside of the flask with a glass rod at the surface of the liquid or add a seed crystal of the pure pyrimidine ester to provide a nucleation site for crystal growth.[1]

Question 2: I am getting a very low yield after recrystallizing my pyrimidine ester. What are the possible reasons and how can I improve it?

Answer: A low recovery of your purified pyrimidine ester can be frustrating. Several factors could be contributing to this issue:

  • Using too much solvent: The most common reason for low yield is using an excessive amount of solvent to dissolve the crude product. This keeps a significant amount of your product dissolved in the mother liquor even after cooling. Use the minimum amount of hot solvent necessary to fully dissolve your compound.[2][3]

  • Premature crystallization: If you perform a hot filtration to remove insoluble impurities, your product might crystallize prematurely on the filter paper or in the funnel. To prevent this, use a pre-heated funnel and filter the solution as quickly as possible.

  • Inappropriate solvent choice: If your pyrimidine ester has high solubility in the chosen solvent even at low temperatures, a significant amount will remain in solution. A good recrystallization solvent is one in which your compound is highly soluble at high temperatures but sparingly soluble at low temperatures.[1]

  • Washing with too much cold solvent: Washing the collected crystals with an excessive volume of cold solvent can lead to the dissolution of some of the purified product. Use a minimal amount of ice-cold solvent for washing.

To improve your yield, you can try to recover a "second crop" of crystals by evaporating some of the solvent from the mother liquor and cooling it again.[2] However, be aware that the purity of the second crop is often lower than the first.

Column Chromatography Troubleshooting

Question 3: My pyrimidine ester is not separating from a major impurity during column chromatography. How can I improve the separation?

Answer: Achieving good separation in column chromatography depends on the differential partitioning of your compound and impurities between the stationary phase (e.g., silica gel) and the mobile phase (solvent system). If you are experiencing poor separation, consider the following:

  • Optimize the solvent system: The polarity of your eluent is crucial. If the spots are too close on the TLC plate, you need to find a solvent system that provides a better separation (a larger ΔRf).

    • Try a less polar solvent system to increase the retention of both compounds on the silica gel, which may improve separation.

    • Experiment with different solvent combinations. For instance, if you are using a hexane/ethyl acetate system, you could try dichloromethane/methanol, which may offer different selectivity.[4]

  • Use a solvent gradient: Instead of using a single solvent mixture (isocratic elution), a gradual increase in the polarity of the eluent (gradient elution) can be very effective for separating compounds with similar polarities.

  • Change the stationary phase: If your compound is sensitive to the acidic nature of silica gel, it might be degrading on the column. Consider using a different stationary phase, such as alumina (neutral, acidic, or basic) or reverse-phase silica.[3]

  • Proper column packing and sample loading: Ensure your column is packed uniformly without any air bubbles or cracks. Load your sample in a concentrated band using a minimal amount of solvent to prevent band broadening.

Question 4: My pyrimidine ester seems to be stuck on the column and won't elute. What should I do?

Answer: If your compound is not eluting from the column, it is likely too strongly adsorbed to the stationary phase. Here's what you can do:

  • Increase the polarity of the eluent: Gradually increase the percentage of the more polar solvent in your mobile phase. For very polar compounds, a small amount of methanol (e.g., 1-5%) in dichloromethane can be effective.[5]

  • Check for precipitation: Your compound may have precipitated at the top of the column if it is not very soluble in the initial eluent. Try using a slightly more polar solvent system to start the elution.

  • Consider compound stability: It is possible your compound has decomposed on the silica gel. You can test for this by spotting your crude material on a TLC plate with a small amount of silica gel and letting it sit for a while before eluting to see if any new spots appear.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the purification of pyrimidine esters.

General Purification

Question 1: What are the most common impurities I might encounter in the synthesis of pyrimidine esters, for example, from a Biginelli reaction?

Answer: In the synthesis of pyrimidine esters, particularly from multicomponent reactions like the Biginelli condensation, several types of impurities are common:

  • Unreacted starting materials: Benzaldehyde, the β-ketoester (e.g., ethyl acetoacetate), and urea or thiourea are often present in the crude product.

  • N-acylurea byproducts: These can form from the reaction between the β-ketoester and urea.[6]

  • Hantzsch-type dihydropyridine byproducts: These are often yellow and fluorescent and form when two equivalents of the β-ketoester react with the aldehyde and ammonia (which can be formed from the decomposition of urea at high temperatures).[6]

  • Aldehyde self-condensation products: Some aldehydes can undergo self-condensation or polymerization, especially under acidic conditions.[7]

Question 2: Which purification technique is better for pyrimidine esters: recrystallization or column chromatography?

Answer: The choice between recrystallization and column chromatography depends on the nature and quantity of your pyrimidine ester and its impurities.

  • Recrystallization is an excellent and cost-effective method for purifying solid compounds, especially for removing small amounts of impurities.[3] If your pyrimidine ester is a crystalline solid and you can find a suitable solvent, this is often the preferred method.

  • Column chromatography is more versatile and can be used to separate complex mixtures, including non-crystalline oils. It is particularly useful when impurities have similar solubility profiles to your desired product, making recrystallization ineffective.[3]

Recrystallization

Question 3: What are some good starting solvents for the recrystallization of pyrimidine esters?

Answer: The choice of solvent is critical for successful recrystallization. For pyrimidine esters, which are often moderately polar, common and effective solvents include:

  • Ethanol: This is a widely used solvent for recrystallizing dihydropyrimidinone products from the Biginelli reaction.[8][9]

  • Ethyl acetate: Another good option for compounds of moderate polarity.[8]

  • Propan-2-ol: Can be a suitable solvent for recrystallization.[10]

  • Ethanol/Water mixture: A mixed solvent system can be very effective. The pyrimidine ester is dissolved in the minimum amount of hot ethanol, and then hot water is added dropwise until the solution becomes cloudy. A few drops of hot ethanol are then added to clarify the solution before it is allowed to cool.

Question 4: How can I determine the purity of my pyrimidine ester after recrystallization?

Answer: The purity of your recrystallized pyrimidine ester can be assessed using several analytical techniques:

  • Thin-Layer Chromatography (TLC): A pure compound should ideally show a single spot on the TLC plate.

  • Melting Point Analysis: A pure crystalline solid will have a sharp and narrow melting point range that is close to the literature value. Impurities tend to broaden and depress the melting point.

  • Spectroscopic Methods:

    • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): This is one of the most powerful techniques for determining the structure and purity of a compound. The absence of signals from impurities confirms the purity.

    • Infrared (IR) Spectroscopy: Can be used to confirm the presence of key functional groups in your pyrimidine ester.

    • Mass Spectrometry (MS): Confirms the molecular weight of your compound.

Column Chromatography

Question 5: What are some common solvent systems for column chromatography of pyrimidine esters?

Answer: The choice of solvent system (mobile phase) for column chromatography depends on the polarity of your specific pyrimidine ester. A good starting point is to find a solvent system that gives your product an Rf value of approximately 0.2-0.4 on a TLC plate. Common solvent systems for pyrimidine esters include:

  • Hexane/Ethyl Acetate: This is a very common and versatile solvent system for compounds of moderate polarity. The ratio can be adjusted from low polarity (e.g., 9:1 hexane:ethyl acetate) to higher polarity (e.g., 1:1) to achieve the desired separation.[3]

  • Dichloromethane/Methanol: This system is suitable for more polar pyrimidine esters. A small percentage of methanol (1-10%) in dichloromethane can effectively elute polar compounds.[5]

  • Chloroform/Methanol: Similar to dichloromethane/methanol, this can be an effective solvent system.

Question 6: How do I remove unreacted benzaldehyde from my Biginelli reaction product?

Answer: Unreacted benzaldehyde is a common impurity in the Biginelli reaction. It can often be removed by:

  • Washing the crude product: Washing the filtered crude product with a solvent in which the desired dihydropyrimidinone has low solubility but benzaldehyde is soluble, such as cold ether, can be effective.[9]

  • Recrystallization: During recrystallization from a suitable solvent like ethanol, the more soluble benzaldehyde will tend to remain in the mother liquor.[8]

  • Column chromatography: If other methods are not sufficient, column chromatography using a hexane/ethyl acetate solvent system will effectively separate the less polar benzaldehyde from the more polar dihydropyrimidinone product.

Data Presentation

Table 1: Comparison of Recrystallization Solvents for a Dihydropyrimidinone

SolventYield (%)PurityReference
Ethanol58-88%High (white solid)[9][11]
Propan-2-olNot specifiedHigh (colorless solid)[10]
Ethanol/WaterNot specifiedHigh[3]

Note: Yields can vary significantly depending on the specific substrates and reaction conditions.

Table 2: Common Solvent Systems for Column Chromatography of Pyrimidine Derivatives

Solvent SystemPolarityTypical ApplicationReference
Hexane / Ethyl AcetateLow to MediumGeneral purpose for moderately polar pyrimidine esters.[3]
Dichloromethane / MethanolMedium to HighFor more polar pyrimidine esters.[5]
Chloroform / MethanolMedium to HighAlternative for polar pyrimidine esters.-
Hexane / Diethyl EtherLow to MediumFor less polar pyrimidine derivatives.-

Experimental Protocols

Protocol 1: General Procedure for Recrystallization of a Pyrimidine Ester

  • Dissolution: In an Erlenmeyer flask, add the crude pyrimidine ester. Add a minimal amount of a suitable solvent (e.g., ethanol). Heat the mixture on a hot plate with stirring until the solid completely dissolves. If the solid does not dissolve, add small portions of the hot solvent until a clear solution is obtained.[8]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration by quickly passing the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask with a watch glass. Crystal formation should occur during this period.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.[8]

  • Drying: Dry the purified crystals under vacuum or in a desiccator to remove any residual solvent.

Protocol 2: General Procedure for Column Chromatography of a Pyrimidine Ester

  • Solvent System Selection: Determine an appropriate solvent system by running TLC plates with different ratios of solvents (e.g., hexane and ethyl acetate). The ideal solvent system should give the desired pyrimidine ester an Rf value of approximately 0.2-0.4 and good separation from impurities.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent. Pour the slurry into a chromatography column, ensuring there are no air bubbles or cracks in the packed bed. Allow the silica to settle, and then add a thin layer of sand on top.

  • Sample Loading: Dissolve the crude pyrimidine ester in a minimal amount of the eluent or a volatile solvent. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Carefully add the eluent to the top of the column and begin collecting fractions. Maintain a constant flow rate.

  • Fraction Analysis: Monitor the composition of the collected fractions using TLC. Spot each fraction on a TLC plate and visualize the spots under UV light or with a suitable stain.

  • Product Isolation: Combine the fractions containing the pure pyrimidine ester and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 3: Detailed Procedure for Liquid-Liquid Extraction of a Biginelli Reaction Product

This protocol is adapted for the work-up of a typical Biginelli reaction to separate the desired dihydropyrimidinone from water-soluble impurities and unreacted starting materials.

  • Quenching the Reaction: After the reaction is complete, cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing deionized water.[12]

  • Extraction: Add an appropriate organic solvent that is immiscible with water and in which your pyrimidine ester is soluble (e.g., ethyl acetate or dichloromethane).[12]

  • Mixing: Stopper the separatory funnel and gently invert it several times to mix the two layers, making sure to vent frequently to release any pressure buildup.[13]

  • Separation: Place the separatory funnel in a ring stand and allow the layers to fully separate.

  • Draining the Layers: Remove the stopper and drain the lower layer into a clean flask. Then, pour the upper layer out of the top of the funnel into a separate flask.

  • Repeat Extraction: To maximize the recovery of the product, the aqueous layer can be extracted two more times with fresh portions of the organic solvent.[12]

  • Combine Organic Layers: Combine all the organic extracts.

  • Washing: Wash the combined organic layer with brine (saturated NaCl solution) to remove any residual water.

  • Drying: Dry the organic layer over an anhydrous drying agent, such as anhydrous sodium sulfate or magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude pyrimidine ester, which can then be further purified by recrystallization or column chromatography.

Visualizations

experimental_workflow crude_product Crude Pyrimidine Ester dissolve Dissolve in Minimal Hot Solvent crude_product->dissolve hot_filtration Hot Filtration (Optional) dissolve->hot_filtration cool_slowly Cool Slowly to Room Temperature dissolve->cool_slowly No Insoluble Impurities hot_filtration->cool_slowly ice_bath Cool in Ice Bath cool_slowly->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash_crystals Wash with Cold Solvent vacuum_filtration->wash_crystals dry_crystals Dry Crystals wash_crystals->dry_crystals pure_product Pure Pyrimidine Ester dry_crystals->pure_product

Caption: Workflow for the recrystallization of pyrimidine esters.

troubleshooting_workflow decision decision action action start Poor Separation in Column Chromatography check_rf Are Rf values of product and impurity very close on TLC? start->check_rf change_solvent Optimize Solvent System: - Try different solvent ratios - Use a different solvent pair check_rf->change_solvent Yes check_loading Check Column Packing and Sample Loading check_rf->check_loading No use_gradient Use a Gradient Elution change_solvent->use_gradient Still Poor Separation end Successful Purification use_gradient->end Improved Separation change_stationary_phase Consider Changing Stationary Phase (e.g., Alumina) check_loading->change_stationary_phase If Tailing or Streaking Occurs change_stationary_phase->end Improved Separation

Caption: Troubleshooting logic for poor separation in column chromatography.

References

Common side reactions in the Biginelli condensation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common side reactions and other issues encountered during the Biginelli condensation.

Frequently Asked Questions (FAQs)

Q1: What is the Biginelli reaction?

The Biginelli reaction is a one-pot, three-component chemical reaction that synthesizes 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) from an aryl aldehyde, a β-ketoester (like ethyl acetoacetate), and urea.[1][2][3] This acid-catalyzed cyclocondensation was first reported by Italian chemist Pietro Biginelli in 1891.[1][4] The resulting DHPMs are of significant interest in the pharmaceutical industry due to their therapeutic properties, including acting as calcium channel blockers and antihypertensive agents.[2][5]

Q2: What is the generally accepted mechanism for the Biginelli reaction?

While several mechanisms have been proposed, a widely accepted pathway involves an initial acid-catalyzed condensation of the aldehyde and urea to form an N-acyliminium ion intermediate.[6][7] This electrophilic intermediate is then attacked by the enol of the β-ketoester. Subsequent cyclization and dehydration lead to the final dihydropyrimidinone product.[8][9] The aldol condensation of the aldehyde and the β-ketoester is often considered the rate-limiting step.[1][2]

Q3: What are the most common side reactions observed in the Biginelli condensation?

The primary issue often reported with the classical Biginelli reaction is not necessarily a plethora of side products, but rather low yields of the desired dihydropyrimidinone, especially when using substituted aromatic or aliphatic aldehydes.[5][10][11] However, depending on the reactants and conditions, potential side reactions can include:

  • Hantzsch Dihydropyridine Synthesis: If ammonia or an ammonium salt is present as an impurity or formed in situ, it can lead to the formation of Hantzsch dihydropyridines, which have a similar structure.

  • Knoevenagel Condensation: The condensation between the aldehyde and the β-ketoester can occur independently, leading to the formation of an α,β-unsaturated dicarbonyl compound.[12]

  • Self-Condensation of β-Ketoester: Under certain conditions, the β-ketoester can undergo self-condensation.

  • Formation of Open-Chain Ureides: Incomplete cyclization can result in the isolation of open-chain ureide intermediates.[7]

  • Formation of Fused Bicyclic Products: In some cases, particularly with excess reagents, further reactions can occur. For instance, a five-component reaction leading to a fused bicyclic product via a hetero Diels-Alder reaction has been observed.[13]

Q4: How can I improve the yield of my Biginelli reaction?

The original protocol often suffers from low yields (30-35%).[10] Numerous modifications have been developed to improve yields, including:

  • Use of Different Catalysts: A wide range of Brønsted and Lewis acids have been employed to catalyze the reaction more efficiently than the classical HCl.[1][2] Examples include Yb(OTf)₃, InCl₃, ZrCl₄, and various solid-supported catalysts.[5][8]

  • Solvent-Free Conditions: Performing the reaction under solvent-free conditions, often with microwave irradiation or ball milling, has been shown to increase yields and shorten reaction times.[8][14][15]

  • Atwal Modification: This modification can lead to consistently higher yields.[2]

  • Use of Ionic Liquids: Ionic liquids have been used as catalysts and solvents, sometimes leading to improved results.[7]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield of Desired Product - Ineffective catalyst or incorrect catalyst loading.- Reaction temperature is too low.- Insufficient reaction time.- Poor quality of reagents (e.g., wet reagents).- Steric hindrance from substituted aldehydes.[5]- Optimize the catalyst. Consider using a stronger Lewis acid like Yb(OTf)₃ or a solid-supported catalyst for easier workup.[5][8]- Increase the reaction temperature; refluxing is common.[5]- Monitor the reaction by TLC to determine the optimal reaction time.- Ensure all reagents are pure and dry.- For sterically hindered aldehydes, consider using microwave-assisted synthesis or a more active catalyst system.[8]
Formation of an α,β-Unsaturated Ketone (Knoevenagel Product) - The rate of Knoevenagel condensation between the aldehyde and β-ketoester is faster than the three-component reaction.- Pre-forming the iminium intermediate by mixing the aldehyde and urea with the acid catalyst before adding the β-ketoester might favor the Biginelli pathway.- Choose a catalyst that preferentially catalyzes the Biginelli reaction over the Knoevenagel condensation.
Isolation of an Open-Chain Ureide Intermediate - Incomplete cyclization and dehydration.- Increase the reaction temperature or prolong the reaction time.- Ensure a sufficient amount of acid catalyst is present to promote the final cyclization and dehydration steps.[7]
Presence of Hantzsch Dihydropyridine Byproduct - Contamination with ammonia or ammonium salts.- Use high-purity urea and solvents.- Avoid catalysts that might decompose to generate ammonia.
Complex Mixture of Products - Decomposition of starting materials or product under harsh acidic conditions.- Multiple competing side reactions.- Use a milder catalyst or reduce the catalyst loading.- Lower the reaction temperature and extend the reaction time.- Consider a two-step procedure where the Knoevenagel adduct is first formed and then reacted with urea.
Difficulty in Product Purification - The product does not precipitate from the reaction mixture.- Use a solid-supported catalyst that can be easily filtered off.[16]- For workup, consider using a mixture of acidic and basic ion-exchange resins to remove unreacted starting materials and the catalyst.[16]

Quantitative Data on Catalyst Performance

The choice of catalyst significantly impacts the yield of the Biginelli condensation. The following table summarizes the performance of various catalysts in the synthesis of a model dihydropyrimidinone.

CatalystSolventTemperature (°C)TimeYield (%)Reference
NoneEtOHReflux45 min39[5]
Dicalcium Phosphate Dihydrate (DCPD)EtOHReflux35 min94[5]
Yb(OTf)₃Solvent-free--Increased
InCl₃---Improved[8]
ZrCl₄---Improved
Benzyltriethylammonium chlorideSolvent-free-30-60 min>85[11]

Experimental Protocols

General Protocol for the Biginelli Condensation using Dicalcium Phosphate Dihydrate (DCPD) as a Catalyst[5]

This protocol is adapted from a green chemistry approach and is presented as a general guideline.

Materials:

  • Substituted aldehyde (1 mmol)

  • β-ketoester (e.g., ethyl acetoacetate) (1 mmol)

  • Urea or thiourea (1.5 mmol)

  • Dicalcium phosphate dihydrate (DCPD) (7 mol%)

  • Ethanol (10 mL)

Procedure:

  • In a round-bottom flask, combine the aldehyde (1 mmol), β-ketoester (1 mmol), urea (1.5 mmol), and dicalcium phosphate dihydrate (7 mol%).

  • Add ethanol (10 mL) to the mixture.

  • Heat the reaction mixture to reflux.

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Upon completion, a solid product will typically precipitate from the reaction mixture.

  • Filter the solid product and recrystallize it from methanol to obtain the pure 3,4-dihydropyrimidin-2(1H)-one/thione.

  • The DCPD catalyst can be recovered by vacuum filtration during the recrystallization process, washed with ethanol, and dried for reuse.

Visualizations

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting common issues in the Biginelli condensation.

Biginelli_Troubleshooting start Start Experiment reaction Run Biginelli Condensation start->reaction analyze Analyze Product (TLC, NMR, etc.) reaction->analyze check_yield Is Yield > 80%? analyze->check_yield success Successful Synthesis check_yield->success Yes troubleshoot Identify Problem check_yield->troubleshoot No low_yield Low Yield troubleshoot->low_yield Low Yield side_product Side Product(s) Identified troubleshoot->side_product Side Product optimize_catalyst Optimize Catalyst & Conditions low_yield->optimize_catalyst purify_reagents Purify Reagents low_yield->purify_reagents modify_protocol Modify Protocol (e.g., order of addition) side_product->modify_protocol optimize_catalyst->reaction purify_reagents->reaction modify_protocol->reaction

Caption: A workflow for troubleshooting the Biginelli condensation.

Reaction Pathways: Main vs. Side Reaction

This diagram illustrates the main Biginelli reaction pathway leading to the desired DHPM product versus a potential side reaction, the Knoevenagel condensation.

Reaction_Pathways cluster_main Main Reaction: Biginelli Condensation cluster_side Side Reaction: Knoevenagel Condensation aldehyde_main Aldehyde iminium N-Acyliminium Ion aldehyde_main->iminium urea_main Urea urea_main->iminium adduct Open-Chain Adduct iminium->adduct + β-Ketoester ketoester_main β-Ketoester ketoester_main->adduct dhpm DHPM Product adduct->dhpm Cyclization aldehyde_side Aldehyde knoevenagel Knoevenagel Product (α,β-Unsaturated) aldehyde_side->knoevenagel ketoester_side β-Ketoester ketoester_side->knoevenagel

Caption: Biginelli main reaction vs. Knoevenagel side reaction.

References

Technical Support Center: Overcoming Low Yields in Multi-Component Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for multi-component reactions (MCRs). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly low yields, encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: My MCR yield is unexpectedly low. What are the first things I should check?

A1: When troubleshooting a low-yielding MCR, it's best to start with the fundamentals. Systematically verify the following:

  • Purity of Starting Materials: Impurities in reactants, such as aldehydes, amines, or isocyanides, can introduce side reactions or inhibit the desired pathway.[1][2] Ensure all starting materials are pure.

  • Reagent and Solvent Quality: Use high-quality, dry solvents, as residual water can interfere with many MCRs.[3] Accurately weigh and dispense all reagents.[4]

  • Reaction Stoichiometry: Confirm that the molar ratios of all components are correct. The typical ratio for many MCRs, like the Hantzsch synthesis, is 1:2:1 for the aldehyde, β-ketoester, and nitrogen source, respectively.[2]

  • Inert Atmosphere: Some MCRs, especially those using sensitive catalysts, require an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation or deactivation of catalysts.[1][3]

Q2: How critical is the order of reagent addition?

A2: The order of addition can be critical. In some cases, pre-forming an intermediate before adding the final component can prevent the formation of side products and lead to a cleaner reaction.[5] For instance, in an unsymmetrical Hantzsch reaction, the order of reagent addition was found to be crucial for optimizing yield and controlling impurity levels.[6]

Q3: My reaction seems to stall before all the starting material is consumed. What should I do?

A3: A stalled reaction can indicate several issues. Consider adding more of a particular reagent if you suspect it is being consumed in a side reaction or is degrading under the reaction conditions.[4] Monitoring the reaction by Thin Layer Chromatography (TLC) can help you track the consumption of starting materials and the formation of products and byproducts.[2]

Q4: I'm observing multiple products on my TLC plate. How can I improve selectivity?

A4: Poor selectivity is a common reason for low yields in MCRs.[5] To enhance the formation of the desired product:

  • Optimize Reaction Temperature: Temperature can significantly influence the rates of competing reactions. Experimenting with lower or higher temperatures may favor your desired pathway.[5]

  • Change the Order of Reagent Addition: As mentioned, a stepwise addition of reagents can sometimes prevent the formation of side products.[5]

  • Catalyst Choice: The catalyst plays a critical role. For example, in pyridine synthesis, the choice of catalyst can dramatically affect reaction times and yields.[5]

Q5: Could my purification process be the cause of low yield?

A5: Yes, product loss during workup and purification is a common reason for apparently low yields.[2][4] Ensure you are thoroughly rinsing all glassware, the separatory funnel, and any drying agents used.[4] If your product is volatile, be cautious during solvent removal.[4] It's also possible your product is more soluble in the aqueous layer than expected; it's always a good practice to check the aqueous layer before discarding it.[7]

Troubleshooting Guides & In-Depth Solutions

This section provides a more detailed look at specific issues, complete with data and experimental protocols to guide your optimization process. We will use the Passerini three-component reaction (P-3CR) as a case study.

Issue: Low Yield in a Passerini Reaction

The Passerini reaction is a three-component reaction between a carboxylic acid, a carbonyl compound (like an aldehyde or ketone), and an isocyanide to form an α-acyloxy amide.[8][9] Low yields often stem from suboptimal reaction conditions.

The following workflow outlines a systematic approach to optimizing your Passerini reaction for higher yields.

G start_node Low Yield in Passerini Reaction check_solvent Step 1: Screen Solvents (Aprotic vs. Protic) start_node->check_solvent check_conc Step 2: Vary Concentration (e.g., 0.1M to 1.0M) check_solvent->check_conc Aprotic solvents often favored. Protic solvents can compete. check_temp Step 3: Adjust Temperature (RT, 0°C, Reflux) check_conc->check_temp Higher concentration often improves yield. check_cat Step 4: Introduce Catalyst (e.g., Lewis Acid) check_temp->check_cat Room temperature is a good starting point. outcome_good Yield Improved check_cat->outcome_good ZnBr2, etc. can improve diastereoselectivity. outcome_bad Yield Still Low Re-evaluate Substrates check_cat->outcome_bad

Caption: A logical workflow for troubleshooting and optimizing Passerini reactions.

The choice of solvent is crucial. While aprotic solvents are generally preferred, recent studies have shown that strong hydrogen bond donating (HBD) solvents can accelerate the reaction.[9][10][11]

EntrySolvent (20% v/v in CH₂Cl₂)Reaction Time (h)Yield (%)
1CH₂Cl₂ (control)24<5
2HFIP2433
3Acetic Acid2415
4Methanol (MeOH)240
Data adapted from a study on the acceleration of the Passerini reaction by HBD solvents.[10]

This table clearly demonstrates that a cosolvent like hexafluoroisopropanol (HFIP) can significantly improve yields compared to the control or other protic solvents like methanol, which was found to inhibit the reaction entirely.[10]

General Protocol for a Passerini Three-Component Reaction (P-3CR)

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Carboxylic Acid (1.5 mmol, 1.5 equiv)

  • Aldehyde or Ketone (1.0 mmol, 1.0 equiv)

  • Isocyanide (1.2 mmol, 1.2 equiv)

  • Anhydrous Solvent (e.g., Dichloromethane (CH₂Cl₂), 10 mL to make a 0.1 M solution)

Procedure:

  • To a flame- or oven-dried flask under an inert atmosphere (e.g., Argon or Nitrogen), add the carboxylic acid (1.5 mmol) and the isocyanide (1.2 mmol).[4]

  • Add the anhydrous solvent (10 mL) and stir the mixture.

  • Add the aldehyde or ketone (1.0 mmol) to the solution.

  • Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).[2] Reactions are typically stirred for a specified time, for example, 24 hours.[10]

  • Workup: Once the reaction is complete, wash the reaction mixture twice with 10 mL of a saturated sodium bicarbonate (NaHCO₃) solution and once with 10 mL of brine.[10]

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).[10]

  • Remove the solvent under reduced pressure.

  • Purification: Purify the resulting crude product by column chromatography on silica gel or by recrystallization to obtain the final α-acyloxy amide.[5][10]

Advanced Troubleshooting: The Hantzsch Dihydropyridine Synthesis

Issue: Low yield and formation of an oxidized pyridine byproduct.

The Hantzsch synthesis is a classic MCR for producing dihydropyridines (DHPs), but it often suffers from long reaction times and low yields under classical conditions (refluxing in ethanol or acetic acid).[1][12] A common side reaction is the over-oxidation of the desired 1,4-dihydropyridine to the corresponding pyridine.[1]

G start_node Low DHP Yield & Pyridine Byproduct check_atmosphere Run under Inert Atmosphere (N2, Ar) start_node->check_atmosphere Prevents aerial oxidation check_oxidant Avoid Harsh Oxidizing Agents start_node->check_oxidant Classical oxidants (CrO3, KMnO4) can be too harsh check_conditions Modify Conditions: - Use Catalyst (PTSA) - Try Microwave/Ultrasound check_atmosphere->check_conditions check_oxidant->check_conditions result Improved DHP Yield, Reduced Pyridine Formation check_conditions->result

Caption: Key strategies to suppress pyridine byproduct formation in Hantzsch synthesis.

Modern methods have been developed to overcome the limitations of the classical Hantzsch synthesis.

AldehydeCatalyst (mol%)SolventConditionsTimeYield (%)
BenzaldehydeNoneEthanolReflux10 h65
Benzaldehydep-TSA (10)Water (SDS Micelles)Ultrasonic Irradiation45 min96
4-Cl-BenzaldehydeNoneAcetic AcidReflux8 h70
4-Cl-BenzaldehydeNoneN/AMicrowave (120°C)5 min92
Data compiled from studies on improved Hantzsch synthesis methods.[5][12]

This data illustrates that using a catalyst like p-toluenesulfonic acid (p-TSA) with ultrasonic irradiation or employing microwave-assisted synthesis can dramatically reduce reaction times and improve product yields.[5][12]

Protocol for Microwave-Assisted Hantzsch Synthesis

Materials:

  • Aldehyde (1 mmol)

  • Ethyl acetoacetate (2 mmol)

  • Ammonium acetate (1.5 mmol)

Procedure:

  • In a microwave-safe vessel, combine the aldehyde (1 mmol), ethyl acetoacetate (2 mmol), and ammonium acetate (1.5 mmol).

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 120°C) for a short duration (e.g., 2-7 minutes).[5]

  • Monitor the reaction progress by TLC.

  • Workup: After cooling, the reaction mixture can be poured into ice water, and the resulting solid precipitate can be collected by filtration.

  • Purification: The crude product is often purified by recrystallization from a suitable solvent like ethanol.[5]

References

Technical Support Center: Synthesis and Purification of Pyrimidine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis and purification of pyrimidine compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low yields in pyrimidine synthesis?

A1: Low yields in pyrimidine syntheses, such as the Biginelli or Pinner reactions, can often be attributed to several factors:

  • Suboptimal Catalyst: The choice and concentration of the catalyst are critical. For instance, classical Biginelli reactions may see improved yields with Lewis acids (e.g., FeCl₃, ZnCl₂) over traditional Brønsted acids.[1]

  • Reaction Conditions: Non-optimal temperature and reaction times can lead to incomplete reactions or product degradation.[1][2] Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the ideal duration.[2]

  • Purity of Reagents: Impurities in starting materials like aldehydes, β-dicarbonyl compounds, or urea can inhibit the reaction or lead to side products.[1]

  • Atmosphere Control: Many reactants and intermediates in pyrimidine synthesis are sensitive to moisture and air. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can significantly improve yields.[2][3]

  • Side Reactions: Competing reactions, such as the Knoevenagel condensation in the Biginelli reaction, can consume starting materials and reduce the yield of the desired product.[4]

Q2: I'm observing an unexpected, highly fluorescent yellow byproduct in my Biginelli reaction. What is it?

A2: The most common fluorescent byproduct in the Biginelli reaction is a Hantzsch-type 1,4-dihydropyridine (DHP). This occurs when two equivalents of the β-ketoester react with the aldehyde, often promoted by ammonia formed from the decomposition of urea at elevated temperatures.

Q3: My Pinner synthesis is failing or giving very low yields. What are the most critical parameters to control?

A3: The Pinner synthesis is highly sensitive to the reaction conditions. The most critical parameters are:

  • Anhydrous Conditions: The intermediate imidate salt (Pinner salt) is extremely susceptible to hydrolysis. Any moisture can lead to the formation of ester byproducts instead of the desired pyrimidine. It is essential to use anhydrous solvents and oven-dried glassware, and to run the reaction under an inert atmosphere.[4] The classical method involves bubbling dry HCl gas through the anhydrous alcohol solution to ensure strictly anhydrous acidic conditions.[4]

  • Temperature Control: Pinner salts can be thermally unstable. Low temperatures are often required to prevent decomposition or rearrangement into N-alkyl amides.[4]

  • Purity of Reagents: The purity of the nitrile, alcohol, and amidine is crucial. Amidines, in particular, can be hygroscopic and should be used when fresh or properly stored.[4]

Q4: How do I choose the best purification technique for my pyrimidine compound?

A4: The choice depends on the physical state of your compound and the nature of the impurities.

  • Recrystallization: This is the most cost-effective method for purifying solid compounds, provided a suitable solvent can be found that dissolves the compound well at high temperatures but poorly at low temperatures.[5]

  • Flash Column Chromatography: This is a versatile technique for purifying both solid and oil products from a variety of impurities. It separates compounds based on their differential polarity.[5]

  • Preparative HPLC (Prep-HPLC): This high-resolution technique is ideal for purifying challenging mixtures, separating closely related isomers, or for the final polishing step to achieve very high purity.[6]

  • Solid-Phase Extraction (SPE): SPE is primarily used for sample cleanup, to remove major classes of impurities (e.g., removing polar impurities from a non-polar product) before a final purification step.[6]

Troubleshooting Guides

This section provides systematic approaches to address specific issues during synthesis and purification.

Guide 1: Troubleshooting Pyrimidine Synthesis

This guide focuses on common issues encountered during the reaction phase.

Problem Potential Cause Recommended Solution
Low or No Product Formation Inactive or inappropriate catalyst.Screen different catalysts (e.g., Lewis acids for Biginelli). Ensure the catalyst is not old or deactivated. Optimize catalyst loading.[1]
Non-optimal temperature or reaction time.Monitor the reaction by TLC to find the optimal time. Experiment with different temperatures; some reactions require heat, while others proceed at room temperature.[1] Microwave-assisted synthesis can sometimes reduce reaction times and improve yields.[1]
Impure starting materials.Ensure all reactants are of high purity. Purify starting materials if necessary.[1]
Formation of Multiple Products / Isomers Lack of regioselectivity.Use protecting groups to block reactive sites or directing groups to favor substitution at a specific position.[2]
Competing side reactions (e.g., Knoevenagel, self-condensation).Modify reaction conditions: lower the temperature, change the solvent, or alter the order of reagent addition.[2][4]
Reaction Stalls or is Incomplete Poor solubility of reactants.Choose a solvent that effectively dissolves all starting materials. For the Biginelli reaction, polar solvents like ethanol or acetonitrile are often effective.[1]
Insufficient activation for cyclization step.In reactions like the Pinner or Biginelli, the final ring-closing step may be slow. Increasing the acid catalyst concentration or the reaction temperature can facilitate cyclization.[4]
Guide 2: Troubleshooting Pyrimidine Purification

This guide addresses common challenges faced during product isolation and purification.

My compound "oils out" during recrystallization instead of forming crystals.

  • Cause: This often happens when the compound comes out of solution at a temperature above its melting point. This can be due to the presence of impurities lowering the melting point or because the solution is too concentrated, causing rapid precipitation.[2][7]

  • Solutions:

    • Re-heat the solution to re-dissolve the oil.

    • Add a small amount of additional "good" solvent to lower the saturation point.[1]

    • Allow the solution to cool much more slowly. Insulate the flask to ensure gradual cooling.[1]

    • If impurities are the cause, first purify the crude material by column chromatography to remove the impurities that are depressing the melting point, then attempt recrystallization again.

No crystals form upon cooling the solution.

  • Cause: The solution may not be sufficiently saturated, or nucleation has not initiated.[1]

  • Solutions:

    • Induce Crystallization: Scratch the inside surface of the flask with a glass rod at the solution's meniscus. The microscopic scratches on the glass can provide nucleation sites.[1]

    • Add a Seed Crystal: If available, add a single, pure crystal of the compound to the solution to initiate crystallization.[1]

    • Increase Concentration: Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration, and then allow it to cool again.[1]

    • Change Solvent: The compound may be too soluble in the chosen solvent. Recover the compound by evaporating the solvent and try recrystallizing from a different solvent or solvent system.[1]

My compound streaks or shows poor separation on a silica gel column.

  • Cause: Streaking is often caused by overloading the column, the compound being too polar for the chosen eluent, or strong interactions (e.g., acidic/basic) with the silica gel.[4]

  • Solutions:

    • Reduce Load: Load less material onto the column. For compounds with poor solubility in the eluent, use the "dry loading" method.[5]

    • Optimize Mobile Phase:

      • If the compound is not moving (Rf = 0), increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture).

      • If the compound is moving too fast (Rf > 0.5), decrease the eluent polarity.

      • For acidic or basic compounds, add a modifier to the eluent. A small amount of acetic acid can improve the peak shape of acidic compounds, while triethylamine can help with basic compounds.[4]

    • Change Stationary Phase: If streaking persists, consider using a different stationary phase like alumina, which may offer different selectivity.[4]

Data Presentation

Table 1: Common TLC/Column Chromatography Solvent Systems for Pyrimidines

The ideal solvent system for column chromatography should give the target compound a Retention Factor (Rf) of approximately 0.2-0.4 on a TLC plate for good separation.[5]

Compound Polarity Common Solvent Systems (v/v) Notes
Non-polar Hexane / Ethyl Acetate (9:1 to 4:1)A standard system for many organic compounds.[8]
Dichloromethane / Hexane (1:1)Good for compounds that are sparingly soluble in hexane alone.
Moderately Polar Hexane / Ethyl Acetate (4:1 to 1:1)The most common starting point for a wide range of pyrimidines.[8]
Dichloromethane / Methanol (99:1 to 95:5)Useful for compounds that require a more polar eluent than ethyl acetate.[5][8]
Polar Dichloromethane / Methanol (95:5 to 9:1)Effective for highly functionalized or polar pyrimidines.[8]
Ethyl Acetate (100%)Can be a good starting point for polar compounds.[8]
Basic (Amine-containing) Dichloromethane / Methanol / NH₄OH (e.g., 90:10:1)The ammonia helps to prevent peak tailing on silica gel.[8]
Acidic (Carboxylic acid) Dichloromethane / Methanol / Acetic Acid (e.g., 95:5:0.5)The acetic acid suppresses deprotonation and reduces tailing.[4]
Table 2: Recommended Solvents for Recrystallization of Pyrimidine Derivatives

The ideal solvent should dissolve the compound when hot but not when cold.

Pyrimidine Type Recommended Single Solvents Recommended Two-Solvent Systems
General / Neutral Ethanol, Methanol, Isopropanol, Ethyl Acetate, Acetone, Toluene[2][9]Hexane / Ethyl Acetate, Hexane / Acetone, Hexane / THF[1][9]
Polar (e.g., with -OH, -NH₂) groups Ethanol, Water, Ethanol/Water mixture[8]Dichloromethane / Hexane, Acetone / Water
Non-polar (e.g., alkyl, aryl substituted) Hexanes, Toluene[2]Ethyl Acetate / Hexane, Toluene / Hexane
Poorly Soluble Compounds N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)[2]DMF / Water, DMSO / Water (Anti-solvent addition)
Table 3: Example Conditions for Biginelli Reaction Yield Optimization

Yields can be highly dependent on the specific substrates, catalyst, and conditions used. This table provides illustrative examples.

Aldehyde β-Ketoester Catalyst Solvent Temp (°C) Time (h) Yield (%) Reference
BenzaldehydeEthyl AcetoacetateHClEthanolReflux>12~40[10]
BenzaldehydeMethyl AcetoacetateWSi/A-15None (Neat)924.582[11]
4-MethoxybenzaldehydeEthyl AcetoacetateH₂SO₄None (Neat)80181.7[12]
4-ChlorobenzaldehydeEthyl AcetoacetateDCPDEthanolReflux0.594[10]
BenzaldehydeAcetylacetoneDCPDEthanolReflux0.5892[10]

Visualizations

Purification_Workflow start Crude Pyrimidine Product is_solid Is the product a solid? start->is_solid recrystallize Attempt Recrystallization is_solid->recrystallize  Yes column Perform Column Chromatography is_solid->column No (Oil) success Pure Product Obtained recrystallize->success Successful failure Purification Unsuccessful? recrystallize->failure Unsuccessful failure->success No (Pure) failure->column Yes column->success Successful prep_hplc Consider Preparative HPLC column->prep_hplc Unsuccessful (e.g., co-eluting impurities) prep_hplc->success

General purification workflow for a synthesized pyrimidine compound.

Decision tree for troubleshooting common purification problems.

Experimental Protocols

Protocol 1: Recrystallization (Single-Solvent Method)

This method is suitable for solid pyrimidine compounds that are significantly more soluble in a solvent at its boiling point than at room temperature.[5]

  • Solvent Selection: Choose a solvent in which the pyrimidine compound is highly soluble when hot but sparingly soluble when cold (see Table 2 for suggestions).

  • Dissolution: Place the crude, solid pyrimidine compound into an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture while stirring until the compound fully dissolves. Add small portions of hot solvent until a clear, saturated solution is obtained.[5]

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask. This step must be done quickly to prevent premature crystallization.[5]

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Crystal Collection: Once the solution has reached room temperature, cool it further in an ice bath to maximize the crystal yield. Collect the formed crystals by vacuum filtration using a Büchner funnel.[5]

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any adhering soluble impurities.[5]

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Protocol 2: Flash Column Chromatography

This technique separates compounds based on polarity.

  • Solvent System Selection: Using TLC, identify a solvent system (eluent) that provides good separation of your target compound from impurities. Aim for an Rf value of 0.2-0.4 for the target compound.[5]

  • Column Packing: Pack a glass column with silica gel as a slurry in the chosen eluent. Ensure the silica bed is compact, level, and free of air bubbles.

  • Sample Loading:

    • Wet Loading: Dissolve the crude pyrimidine in a minimal amount of the eluent and carefully apply it to the top of the silica bed.

    • Dry Loading (for less soluble compounds): Dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the packed column.[5]

  • Elution: Add the eluent to the column and apply positive pressure (e.g., with air or a pump) to maintain a steady flow rate.

  • Fraction Collection: Collect the eluate in a series of labeled test tubes or flasks.

  • Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified pyrimidine compound.[6]

Protocol 3: Preparative High-Performance Liquid Chromatography (Prep-HPLC)

This protocol provides a general framework for purification using a reversed-phase (C18) column.

  • Method Development (Analytical Scale): First, develop a separation method on an analytical HPLC system to find the optimal mobile phase (e.g., acetonitrile/water or methanol/water) and conditions. Additives like 0.1% formic acid or trifluoroacetic acid are often used to improve peak shape.[6]

  • Sample Preparation: Dissolve the partially purified pyrimidine compound in the mobile phase or a compatible solvent (e.g., methanol). Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.[5]

  • System Equilibration: Equilibrate the preparative C18 column with the initial mobile phase composition for at least 10-15 column volumes.[5]

  • Injection and Purification: Inject the prepared sample onto the column and run the separation method (typically a gradient from a lower to a higher concentration of organic solvent).

  • Fraction Collection: Collect the fractions corresponding to the peak of the target compound. This is often done automatically using a fraction collector triggered by a UV detector signal.[5][6]

  • Post-Purification: Combine the pure fractions. Remove the organic solvent using a rotary evaporator. The remaining aqueous solution can be lyophilized (freeze-dried) or subjected to liquid-liquid extraction to isolate the final product.[5]

  • Purity Analysis: Confirm the purity of the final product using analytical HPLC.

Protocol 4: Solid-Phase Extraction (SPE)

SPE is a sample cleanup method based on partitioning between a solid and liquid phase.

  • Cartridge Selection: Choose an SPE cartridge with a sorbent that retains either the target compound or the impurities. Common sorbents include reversed-phase (e.g., C18) for retaining non-polar compounds from a polar solution, and normal-phase (e.g., silica) for retaining polar compounds from a non-polar solution.[6]

  • Conditioning: Pass a suitable solvent (e.g., methanol for C18) through the cartridge to activate the sorbent.[6]

  • Equilibration: Pass the sample loading solvent (e.g., water for C18) through the cartridge to prepare it for the sample.

  • Sample Loading: Dissolve the sample in an appropriate solvent and load it onto the conditioned cartridge.[6]

  • Washing: Wash the cartridge with a solvent that will elute impurities while leaving the target compound bound to the sorbent.[6]

  • Elution: Elute the purified pyrimidine compound from the cartridge using a stronger solvent that disrupts the interaction with the sorbent.[6]

  • Solvent Evaporation: Remove the solvent from the collected eluate to obtain the purified product.

References

Troubleshooting polymer-bound triphenylphosphine separation in synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Polymer-Bound Triphenylphosphine in Synthesis

Welcome to the technical support center for troubleshooting the use of polymer-bound triphenylphosphine (PS-PPh3) in your chemical synthesis workflows. This guide is designed for researchers, scientists, and professionals in drug development, providing clear solutions to common challenges encountered during the application and separation of this versatile reagent.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Here we address specific issues you might face during your experiments with polymer-bound triphenylphosphine.

Q1: My reaction with polymer-bound triphenylphosphine is sluggish or incomplete. What could be the cause and how can I fix it?

A1: Several factors can lead to incomplete or slow reactions when using PS-PPh3. Here’s a systematic approach to troubleshooting this issue:

  • Inadequate Polymer Swelling: The polymer beads must swell sufficiently to allow reagents access to the reactive sites within the polymer matrix.[1] If the polymer is not adequately swollen, the reaction rate will be significantly hampered.

    • Solution: Choose a solvent that is known to swell polystyrene resins effectively. Common choices include tetrahydrofuran (THF), dichloromethane (DCM), and toluene.[2][3] You can visually inspect the beads for an increase in volume. If swelling is still an issue, consider switching to a resin with a lower percentage of cross-linking (e.g., 0.5-1% divinylbenzene (DVB)) which generally exhibits better swelling properties.[4]

  • Reagent Compatibility and Steric Hindrance: The size of your substrate or reagents might be too large to efficiently penetrate the pores of the swollen polymer beads.

    • Solution: If you suspect steric hindrance is a problem, switching to a polymer with a lower cross-linking density may help.[4] Alternatively, using a soluble form of polymer-supported triphenylphosphine, such as a non-cross-linked polystyrene (NCPS) or a polyethylene glycol (PEG)-supported phosphine, can overcome diffusion limitations.[2][5][6]

  • Low Reagent Loading: The actual loading of active triphenylphosphine on the polymer support may be lower than specified, or it may have degraded over time due to oxidation.

    • Solution: It is good practice to use a slight excess of the polymer-bound reagent (e.g., 1.5 equivalents) to drive the reaction to completion.[7] If you suspect the reagent has degraded, consider purchasing a fresh batch or storing it under an inert atmosphere.[4]

Q2: I am having difficulty filtering the polymer-bound triphenylphosphine oxide after the reaction. The filter clogs easily.

A2: Clogging during filtration is a common issue, often caused by the physical properties of the polymer beads or the formation of fine particles.

  • Fine Polymer Particles: Vigorous stirring, especially with a magnetic stir bar, can physically degrade the polymer beads, creating fine particles that clog the filter frit.[3]

    • Solution: Use overhead mechanical stirring instead of magnetic stirring to minimize bead fragmentation. If fine particles are already present, using a filtration aid like Celite can be very effective.[3] Stir the reaction mixture with Celite before filtering; the Celite will form a porous cake on the filter, trapping the fine polymer particles and improving the filtration rate.

  • Gelatinous Polymer: In some solvent systems, the polymer can become gelatinous, making filtration difficult.[8]

    • Solution: Dilute the reaction mixture with a good solvent for the product in which the polymer is less likely to form a gel. Alternatively, consider a solvent swap to a system where the polymer is more granular.

  • Incorrect Filter Porosity: The porosity of your filter may be too fine for the size of the polymer beads.

    • Solution: Ensure you are using a filter with an appropriate pore size (e.g., a medium porosity fritted glass funnel) for the specified mesh size of your polymer beads (commonly 100-200 or 200-400 mesh).[4]

Q3: I suspect that triphenylphosphine or its oxide is leaching from the polymer support and contaminating my product. How can I confirm and prevent this?

A3: Leaching can occur due to the cleavage of the bond linking the phosphine to the polymer backbone, especially under harsh reaction conditions.

  • Confirmation of Leaching: The most direct way to confirm leaching is to analyze your crude product by techniques such as ¹H NMR, ³¹P NMR, or mass spectrometry to detect the presence of triphenylphosphine or triphenylphosphine oxide.

  • Prevention Strategies:

    • Milder Reaction Conditions: Avoid excessively high temperatures or prolonged reaction times, which can contribute to the degradation of the polymer support.

    • Stable Polymer Linkage: Ensure the polymer-bound reagent you are using has a stable linkage. Most commercially available PS-PPh3 resins are based on a robust polystyrene backbone.

    • Use of Scavenger Resins: If minor leaching is unavoidable, you can use a scavenger resin in a subsequent step to remove the free phosphine or its oxide. For example, an immobilized dichlorotriazine resin can act as an alkylative trap for free triphenylphosphine.[9]

Q4: My product yield is consistently low when using polymer-bound triphenylphosphine in a Wittig or Mitsunobu reaction. What are some common pitfalls?

A4: Low yields in these specific reactions can often be traced back to reaction setup and reagent choice.

  • Wittig Reaction:

    • Incomplete Ylide Formation: The generation of the phosphonium ylide can be inefficient on a solid support.

      • Solution: Ensure you are using a sufficiently strong base and allowing adequate time for the ylide to form. Phase-transfer catalysis conditions (e.g., using CH₂Cl₂ with 50% aqueous NaOH and a phase-transfer catalyst like tetrabutylammonium iodide) have been shown to improve yields in polymer-supported Wittig reactions.[4][10]

    • Steric Effects: As with other reactions, steric hindrance can be a significant factor. The choice of polymer cross-linking can influence the stereochemical outcome (E/Z ratio) of the olefin product.[10]

  • Mitsunobu Reaction:

    • Order of Reagent Addition: The order in which you add the reagents can be critical.

      • Solution: For sensitive substrates, pre-forming the betaine intermediate by mixing the PS-PPh3 and the azodicarboxylate (e.g., ADDP or DEAD) at a low temperature (e.g., 0 °C) before adding the alcohol and nucleophile can improve yields.[7]

    • Choice of Azodicarboxylate: Diethyl azodicarboxylate (DEAD) is commonly used, but for less acidic nucleophiles (pKa > 11), it may not be effective.[11]

      • Solution: Using 1,1'-(azodicarbonyl)dipiperidine (ADDP) in combination with PS-PPh3 can broaden the scope of the Mitsunobu reaction to include less acidic substrates, as the betaine intermediate formed from ADDP is a stronger base.[7][11] This combination is particularly effective for the synthesis of aryl ethers from phenols.[7][12]

Quantitative Data Summary

The following tables summarize key quantitative data related to the use of polymer-bound triphenylphosphine.

Table 1: Typical Properties of Commercial Polymer-Bound Triphenylphosphine

PropertyTypical ValueReference(s)
Matrix Polystyrene cross-linked with divinylbenzene (DVB)[7]
Cross-linking 1-2% DVB[10]
Mesh Size 100-200 or 200-400 mesh[4]
Loading Capacity 1.4 - 3.0 mmol/g[4][7]

Table 2: Comparison of Reagents in Polymer-Supported Mitsunobu Reactions

Reagent CombinationSubstrate ScopeKey AdvantagesReference(s)
PS-PPh3 / DEAD Good for acidic nucleophiles (pKa < 11)Widely used, commercially available reagents.[11][12]
PS-PPh3 / ADDP Broader scope, including less acidic nucleophilesEnables challenging transformations like aryl ether synthesis from phenols; simplified product isolation.[7][11]

Key Experimental Protocols

Protocol 1: General Procedure for a Mitsunobu Reaction using PS-PPh3 and ADDP

This protocol is adapted for the synthesis of aryl ethers.

  • Reaction Setup: To a clean, dry reaction vessel, add the phenol (1.0 equivalent), the alcohol (1.1-1.5 equivalents), and polymer-bound triphenylphosphine (1.5 equivalents).

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF) to the vessel to create a slurry. The typical concentration is around 0.1 M with respect to the limiting reagent.

  • Initiation: Begin stirring the suspension at room temperature. Add 1,1'-(azodicarbonyl)dipiperidine (ADDP) (1.5 equivalents) in one portion.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 4-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Isolation:

    • Upon completion, filter the reaction mixture through a sintered glass funnel to remove the polymer resin (containing the triphenylphosphine oxide byproduct).

    • Wash the collected resin with additional THF or dichloromethane (DCM) to ensure complete recovery of the product.

    • Combine the filtrate and the washings.

    • Concentrate the combined organic solution under reduced pressure to yield the crude product, which is often of high purity.[7]

Protocol 2: Filtration of Polymer-Bound Reagents Using a Filtration Aid (Celite)

This protocol is useful when fine polymer particles are present.

  • Preparation: Once the reaction is complete, add a scoop of Celite (diatomaceous earth) to the reaction vessel. The amount of Celite should be roughly equal in volume to the amount of polymer resin.

  • Slurry Formation: Stir the mixture for a few minutes to create a homogeneous slurry of the polymer beads and Celite.

  • Filtration Setup: Prepare a filtration apparatus, such as a Büchner funnel with filter paper or a fritted glass funnel.

  • Filtration: Pour the slurry onto the filter. The Celite will form a porous pad on top of the filter, trapping the fine polymer particles and preventing the filter from clogging.

  • Washing: Wash the filter cake with several portions of the reaction solvent or another suitable solvent to ensure all of the product is collected in the filtrate.

  • Product Recovery: Collect the filtrate and concentrate it under reduced pressure to recover the product.

Visual Diagrams

The following diagrams illustrate key workflows and relationships in troubleshooting PS-PPh3 separation.

Troubleshooting_Workflow start Problem Encountered (e.g., Low Yield, Filtration Issue) check_swelling 1. Check Polymer Swelling start->check_swelling check_stirring 2. Evaluate Stirring Method start->check_stirring check_reagents 3. Assess Reagent Stoichiometry and Order of Addition start->check_reagents check_filtration 4. Review Filtration Technique start->check_filtration solution_solvent Action: Change to a better swelling solvent (THF, DCM) check_swelling->solution_solvent solution_stirring Action: Use overhead stirring; Avoid vigorous magnetic stirring check_stirring->solution_stirring solution_reagents Action: Use excess PS-PPh3; Optimize reagent addition order check_reagents->solution_reagents solution_filtration Action: Use Celite; Check filter porosity check_filtration->solution_filtration end Problem Resolved solution_solvent->end solution_stirring->end solution_reagents->end solution_filtration->end

Caption: A general troubleshooting workflow for common issues with PS-PPh3.

Filtration_Decision_Tree start Filtration Clogs? yes_node Yes start->yes_node no_node No start->no_node check_fines Are fine particles visible? yes_node->check_fines success Filtration Successful no_node->success use_celite Add Celite to the slurry before filtration. check_fines->use_celite Yes check_gel Is the polymer gelatinous? check_fines->check_gel No use_celite->success dilute Dilute the mixture or perform a solvent swap. check_gel->dilute Yes check_frit Check frit porosity. Use a coarser frit if necessary. check_gel->check_frit No dilute->success check_frit->success

Caption: Decision tree for troubleshooting filtration problems.

Mitsunobu_Optimization reagents Mitsunobu Reagents PS-PPh3 Azodicarboxylate Alcohol Nucleophile (pKa) pka_high pKa > 11 (Less Acidic) reagents:r4->pka_high pka_low pKa < 11 (Acidic) reagents:r4->pka_low use_addp Use ADDP as the azodicarboxylate. pka_high->use_addp use_dead DEAD is likely suitable. pka_low->use_dead

Caption: Reagent selection guide for polymer-supported Mitsunobu reactions.

References

Technical Support Center: Functionalization of Hydroxypyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the functionalization of hydroxypyrimidines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common challenges encountered during the synthesis and modification of these important heterocyclic compounds.

Frequently Asked Questions (FAQs)

Q1: Why is achieving regioselectivity in the functionalization of hydroxypyrimidines so challenging?

A1: Regioselectivity is a primary challenge due to the presence of multiple reactive sites on the hydroxypyrimidine ring. The hydroxyl group, the two nitrogen atoms, and the carbon atoms of the ring all exhibit different electronic properties. The hydroxyl group is an electron-donating group, which can direct electrophilic substitution. The nitrogen atoms are electron-withdrawing, making adjacent carbons susceptible to nucleophilic attack. This complex electronic nature often leads to mixtures of products.

Q2: I am having trouble dissolving my hydroxypyrimidine starting material in common organic solvents. What can I do?

A2: Hydroxypyrimidines, particularly those with multiple hydroxyl groups like 4,6-dihydroxypyrimidine, often exhibit poor solubility in many organic solvents due to their polar nature and ability to form strong intermolecular hydrogen bonds. Trying more polar aprotic solvents like DMF or DMSO is a good first step. In some cases, a mixture of solvents may be necessary to achieve adequate solubility. For reactions involving a base, the formation of a more soluble salt of the hydroxypyrimidine can also be an effective strategy.

Q3: My palladium-catalyzed cross-coupling reaction with a chlorohydroxypyrimidine is giving low yields. What are the likely causes?

A3: Low yields in palladium-catalyzed cross-coupling reactions with chlorohydroxypyrimidines can stem from several factors. Chloropyrimidines are generally less reactive than their bromo or iodo counterparts.[1] The choice of palladium catalyst and ligand is critical for activating the C-Cl bond. Additionally, the hydroxyl group can potentially coordinate to the palladium center, interfering with the catalytic cycle. It is also important to ensure that the base used is compatible with the hydroxypyrimidine and does not lead to unwanted side reactions.

Q4: What are common side reactions to be aware of when functionalizing hydroxypyrimidines?

A4: A common side reaction is O-functionalization (e.g., O-alkylation or O-acylation) of the hydroxyl group when C- or N-functionalization is desired.[2] This can often be mitigated by using a suitable protecting group for the hydroxyl moiety. Another potential issue is the over-functionalization of the pyrimidine ring, especially under harsh reaction conditions. In reactions like the Biginelli synthesis of dihydropyrimidinones, the formation of Hantzsch-type dihydropyridine byproducts can occur, particularly at higher temperatures.

Troubleshooting Guides

Issue 1: Poor Regioselectivity in Alkylation Reactions (N- vs. O-Alkylation)

Problem: My alkylation reaction on a hydroxypyrimidine is resulting in a mixture of N-alkylated and O-alkylated products.

Potential Cause Suggested Solution
Ambident Nucleophilicity The hydroxypyrimidine anion is an ambident nucleophile, with reactivity at both the nitrogen and oxygen atoms.
Reaction Conditions The regioselectivity of alkylation can be highly dependent on the solvent, base, and counterion.
Hard and Soft Acids and Bases (HSAB) Principle Hard electrophiles tend to react at the harder oxygen atom, while softer electrophiles may favor the softer nitrogen atom.

Troubleshooting Workflow:

start Mixture of N- and O-Alkylated Products solvent Modify Solvent System (e.g., from polar aprotic like DMF to nonpolar like toluene) start->solvent base Change the Base (e.g., from a strong base like NaH to a weaker base like K2CO3) start->base protect Protect the Hydroxyl Group (e.g., with a silyl or benzyl protecting group) start->protect result Improved Regioselectivity solvent->result base->result protect->result

Caption: Troubleshooting workflow for N- vs. O-alkylation.

Issue 2: Low Yield in Suzuki-Miyaura Cross-Coupling

Problem: My Suzuki-Miyaura cross-coupling of a chlorohydroxypyrimidine with a boronic acid is inefficient.

Potential Cause Suggested Solution
Catalyst Inactivity The chosen palladium catalyst/ligand system may not be active enough for the less reactive chloropyrimidine substrate.
Base Incompatibility The base may not be optimal for both the transmetalation step and the stability of the hydroxypyrimidine.
Reaction Temperature The temperature may be too low to promote the oxidative addition of the palladium catalyst to the C-Cl bond.
Solvent System An inappropriate solvent or solvent mixture can lead to poor solubility of reactants and hinder the reaction rate.

Comparative Data for Catalyst Systems in Suzuki Coupling of Chloropyrimidines:

Catalyst SystemLigandBaseSolventTemperature (°C)TimeYield (%)
Pd(PPh₃)₄PPh₃K₂CO₃1,4-Dioxane10024 h71
Pd(PPh₃)₄PPh₃K₂CO₃1,4-Dioxane/H₂O100 (MW)15 min81
Pd(OAc)₂PPh₃K₂CO₃1,4-Dioxane10024 h65

This data is for the coupling of 2,4-dichloropyrimidine with phenylboronic acid and serves as a representative example.[3]

Troubleshooting Workflow:

start Low Yield in Suzuki Coupling catalyst Screen Different Palladium Catalysts and Ligands (e.g., Buchwald or NHC ligands) start->catalyst base Optimize the Base (e.g., K3PO4, Cs2CO3) start->base temp Increase Reaction Temperature (Consider microwave irradiation) start->temp result Improved Yield catalyst->result base->result temp->result

Caption: Troubleshooting workflow for Suzuki-Miyaura cross-coupling.

Experimental Protocols

Protocol 1: General Procedure for O-Alkylation of a Hydroxypyrimidine

This protocol describes a general method for the O-alkylation of a hydroxypyrimidine using an alkyl halide.

Materials:

  • Hydroxypyrimidine (1.0 eq)

  • Alkyl halide (1.1 - 1.5 eq)

  • Base (e.g., K₂CO₃, Cs₂CO₃, NaH) (1.5 - 2.0 eq)

  • Anhydrous solvent (e.g., DMF, acetonitrile, THF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry reaction flask under an inert atmosphere, add the hydroxypyrimidine and the anhydrous solvent.

  • Add the base portion-wise with stirring.

  • Add the alkyl halide dropwise to the suspension at room temperature.

  • Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and monitor the progress by TLC.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Workflow Diagram:

A Dissolve Hydroxypyrimidine in Anhydrous Solvent B Add Base A->B C Add Alkyl Halide B->C D Heat and Monitor Reaction C->D E Work-up and Extraction D->E F Purification E->F

Caption: Experimental workflow for O-alkylation.

Protocol 2: General Procedure for Microwave-Assisted Suzuki-Miyaura Coupling of a Chlorohydroxypyrimidine

This protocol provides a general method for the Suzuki-Miyaura cross-coupling of a chlorohydroxypyrimidine with a boronic acid using microwave irradiation.[4]

Materials:

  • Chlorohydroxypyrimidine (1.0 eq)

  • Aryl or heteroaryl boronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄) (0.5-5 mol%)

  • Base (e.g., K₂CO₃) (3.0 eq)

  • Degassed solvent mixture (e.g., 1,4-dioxane/water 2:1)

  • Microwave reactor vial with a stir bar

Procedure:

  • To a microwave reactor vial, add the chlorohydroxypyrimidine, boronic acid, base, and palladium catalyst.

  • Add the degassed solvent mixture.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at a set temperature (e.g., 100-120 °C) for a specified time (e.g., 15-30 minutes) with stirring.

  • After the reaction is complete, cool the vial to room temperature.

  • Transfer the reaction mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Catalytic Cycle Diagram:

Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R-X PdII R-Pd(II)-X L_n OxAdd->PdII Transmetal Transmetalation PdII->Transmetal R'-B(OH)2 PdII_R_R R-Pd(II)-R' L_n Transmetal->PdII_R_R RedElim Reductive Elimination PdII_R_R->RedElim RedElim->Pd0 Regeneration Product R-R' RedElim->Product

Caption: Simplified Suzuki-Miyaura catalytic cycle.

Data Summary

Table 1: Solubility of Pyrimidine Derivatives in Common Organic Solvents

The solubility of hydroxypyrimidines can vary significantly based on their substitution pattern. The following table provides a qualitative overview of the solubility of related pyrimidine derivatives.[5][6]

SolventPolarityExpected Solubility of Hydroxypyrimidines
WaterHighModerate to High (especially dihydroxy-)
MethanolHighModerate to High[7]
EthanolHighModerate
Dimethyl Sulfoxide (DMSO)HighSoluble
N,N-Dimethylformamide (DMF)HighSoluble[8]
AcetonitrileMediumSparingly Soluble to Moderate
Tetrahydrofuran (THF)MediumSparingly Soluble
Ethyl AcetateMediumSparingly Soluble
Dichloromethane (DCM)LowPoorly Soluble
TolueneLowPoorly Soluble
HexaneLowInsoluble

Note: This is a general guide. Actual solubility should be determined experimentally.

References

Stability issues of Ethyl 2-hydroxypyrimidine-5-carboxylate under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the stability of Ethyl 2-hydroxypyrimidine-5-carboxylate under various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For optimal stability, this compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated area.[1][2] Recommended storage is at room temperature.[2][3]

Q2: Is this compound stable under normal laboratory conditions?

A2: Yes, the compound is stable under normal handling and storage conditions.[1] However, it is advisable to avoid prolonged exposure to atmospheric moisture and direct light.

Q3: What are the known incompatibilities of this compound?

A3: this compound is incompatible with strong oxidizing agents.[1] Contact with such agents should be avoided to prevent degradation.

Q4: What is the melting point of this compound?

A4: The melting point is approximately 300 °C (572 °F).[1] Significant thermal decomposition may occur at or above this temperature.

Q5: Is this compound soluble in water?

A5: The compound is reported to be insoluble in water.[1] This low water solubility suggests it is not likely to be mobile in the environment.[1]

Troubleshooting Guide for Stability Issues

IssuePotential CauseRecommended Action
Unexpected degradation of the compound in solution. pH Instability: The compound may be susceptible to hydrolysis under acidic or basic conditions.Conduct a forced degradation study under various pH conditions (e.g., 0.1N HCl, 0.1N NaOH) to determine the pH range of maximum stability.
Oxidative Degradation: Presence of oxidizing agents in the solvent or exposure to air.Degas solvents before use and consider working under an inert atmosphere (e.g., nitrogen or argon). Avoid solvents that may contain peroxides.
Discoloration of the solid compound over time. Photodegradation: Exposure to UV or visible light.Store the compound in an amber vial or a light-blocking container. Conduct photostability studies to assess its light sensitivity.
Thermal Stress: Storage at elevated temperatures.Ensure the compound is stored at the recommended room temperature and away from heat sources.
Inconsistent analytical results (e.g., HPLC, NMR). Formation of Degradants: The compound may be degrading, leading to the appearance of new peaks in chromatograms or signals in spectra.Perform a comprehensive analysis of the stressed samples using a stability-indicating method to identify and characterize any degradation products.
Poor Solubility: The compound's low aqueous solubility may lead to incomplete dissolution and inaccurate quantification.Use appropriate organic solvents for dissolution. Sonication may aid in dissolving the compound completely.

Experimental Protocols for Stability Assessment

Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.[4][5][6][7] Below are general protocols that can be adapted for this compound.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

2. Acidic Hydrolysis:

  • To an aliquot of the stock solution, add an equal volume of 0.1N hydrochloric acid.

  • Heat the mixture at a controlled temperature (e.g., 60°C) for a specified period (e.g., 24 hours).

  • Neutralize the solution with an equivalent amount of 0.1N sodium hydroxide.

  • Dilute to a suitable concentration with the mobile phase and analyze by HPLC.

3. Basic Hydrolysis:

  • To an aliquot of the stock solution, add an equal volume of 0.1N sodium hydroxide.

  • Keep the mixture at room temperature for a specified period (e.g., 24 hours).

  • Neutralize the solution with an equivalent amount of 0.1N hydrochloric acid.

  • Dilute to a suitable concentration with the mobile phase and analyze by HPLC.

4. Oxidative Degradation:

  • To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide.

  • Keep the mixture at room temperature, protected from light, for a specified period (e.g., 24 hours).

  • Dilute to a suitable concentration with the mobile phase and analyze by HPLC.

5. Thermal Degradation (Solid State):

  • Place a known amount of the solid compound in a controlled temperature oven (e.g., 70°C) for a specified period (e.g., 48 hours).

  • After exposure, dissolve the sample in a suitable solvent, dilute to a known concentration, and analyze by HPLC.

6. Photolytic Degradation (Solid State):

  • Expose a thin layer of the solid compound to a light source with a specific output (e.g., ICH option 1: UV and visible light) for a defined duration.

  • Simultaneously, keep a control sample in the dark.

  • After exposure, dissolve both the exposed and control samples in a suitable solvent, dilute to a known concentration, and analyze by HPLC.

Data Presentation: Stability Summary Table

The following table can be used to summarize the results of forced degradation studies.

Stress ConditionReagent/ConditionDurationTemperature% DegradationNo. of DegradantsRemarks
Acidic Hydrolysis 0.1N HCl24 hours60°C
Basic Hydrolysis 0.1N NaOH24 hoursRoom Temp.
Oxidative 3% H₂O₂24 hoursRoom Temp.
Thermal (Solid) -48 hours70°C
Photolytic (Solid) UV/Vis Light-Room Temp.

Visualizations

G Workflow for Forced Degradation Study cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Data Evaluation A Prepare Stock Solution (1 mg/mL in ACN/MeOH) B Acidic Hydrolysis (0.1N HCl, 60°C) A->B C Basic Hydrolysis (0.1N NaOH, RT) A->C D Oxidative Degradation (3% H2O2, RT) A->D E Thermal Degradation (Solid, 70°C) A->E F Photolytic Degradation (Solid, UV/Vis Light) A->F G Neutralize (if applicable) B->G C->G H Dilute to Final Concentration D->H E->H F->H G->H I Analyze by HPLC-UV/MS H->I J Calculate % Degradation I->J K Identify and Characterize Degradants J->K L Determine Degradation Pathway K->L

Caption: Workflow for a Forced Degradation Study.

G Troubleshooting Logic for Stability Issues A Unexpected Analytical Result (e.g., new peaks, lower assay) B Is the compound in solution or solid state? A->B C In Solution B->C Solution D Solid State B->D Solid E Check for pH or oxidative stress. Consider solvent purity. C->E F Check for light or heat exposure. Review storage conditions. D->F G Perform forced degradation studies to identify potential degradants. E->G F->G

References

Technical Support Center: Refinement of Reaction Conditions for Pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for pyrimidine synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in the refinement and optimization of your pyrimidine synthesis experiments.

Frequently Asked questions (FAQs)

Q1: What are the most common reasons for low yields in pyrimidine synthesis?

Low yields in pyrimidine synthesis, particularly in multicomponent reactions like the Biginelli synthesis, can often be attributed to several factors. These include suboptimal catalyst choice or loading, inappropriate reaction temperature and time, the use of an unsuitable solvent, impure starting materials, or competing side reactions.[1][2] For instance, in the Biginelli reaction, classical methods using strong protic acids like HCl may not be efficient for all substrates, leading to poor yields.[3]

Q2: What are the typical side products encountered in pyrimidine synthesis and how can they be minimized?

Common side products vary depending on the synthesis method. In the Biginelli reaction, the formation of Hantzsch-type 1,4-dihydropyridines is a frequent issue, especially at higher temperatures where urea can decompose to ammonia.[1][4] Knoevenagel condensation products between the aldehyde and the β-ketoester can also be a significant byproduct.[5] In the Pinner synthesis, common side reactions include the self-condensation of the 1,3-dicarbonyl compound and hydrolysis of the amidine starting material.[1][6] Minimizing these side products often involves careful control of reaction temperature, using anhydrous conditions, and optimizing the choice of catalyst and the order of reactant addition.[1][5][6]

Q3: How critical are anhydrous conditions for pyrimidine synthesis?

For certain pyrimidine synthesis methods, such as the Pinner reaction, anhydrous conditions are crucial. The imidate salt intermediate in the Pinner synthesis is highly susceptible to hydrolysis, which can lead to the formation of ester byproducts instead of the desired pyrimidine.[1][5] Therefore, ensuring all glassware is oven-dried and using anhydrous solvents is essential for maximizing the yield and purity of the product in such reactions.[5]

Q4: Can aliphatic aldehydes be used in the Biginelli reaction?

Yes, aliphatic aldehydes can be used in the Biginelli reaction, but they often result in lower yields compared to their aromatic counterparts. This is because aliphatic aldehydes are more susceptible to self-condensation and other side reactions.[5]

Troubleshooting Guides

The Biginelli Reaction

This one-pot, three-component reaction between an aldehyde, a β-ketoester, and urea (or thiourea) is a cornerstone of pyrimidine synthesis. However, it is not without its challenges.

Issue 1: Low Yield of the Desired 3,4-Dihydropyrimidin-2(1H)-one (DHPM)

  • Potential Cause: Inefficient catalyst or suboptimal catalyst loading.

    • Solution: Screen a variety of Lewis acids (e.g., FeCl₃, ZnCl₂) or organocatalysts. The optimal catalyst loading is critical; too much or too little can be detrimental.[3]

  • Potential Cause: Inappropriate reaction temperature or time.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. While some reactions proceed at room temperature, others may require heating to go to completion.[1]

  • Potential Cause: Unsuitable solvent.

    • Solution: While ethanol is commonly used, other polar solvents like acetonitrile or even solvent-free conditions have been shown to improve yields for certain substrates.[1]

  • Potential Cause: Impure reactants.

    • Solution: Ensure the aldehyde, β-ketoester, and urea are of high purity, as impurities can inhibit the reaction.[1]

Issue 2: Formation of a Yellow, Fluorescent Byproduct

  • Potential Cause: Formation of a Hantzsch-type 1,4-dihydropyridine (DHP). This occurs when two equivalents of the β-ketoester react with the aldehyde and ammonia, which can form from the decomposition of urea at elevated temperatures.[1][4]

    • Solution 1 (Temperature Control): Lowering the reaction temperature can significantly reduce the formation of the DHP byproduct.[4]

    • Solution 2 (Catalyst Selection): The choice of catalyst can influence the selectivity between the Biginelli and Hantzsch pathways.[1]

    • Solution 3 (Order of Addition): Adding the urea last to the reaction mixture can sometimes help minimize its decomposition into ammonia.[1]

Issue 3: Difficulty in Product Purification

  • Potential Cause: Presence of N-acylurea byproducts.

    • Solution: Recrystallization is often the most effective method for removing N-acylurea impurities. Careful selection of the recrystallization solvent is crucial for successful purification.[6]

The Pinner Pyrimidine Synthesis

This method involves the condensation of a 1,3-dicarbonyl compound with an amidine.

Issue 1: Low Yield and a Complex Mixture of Byproducts

  • Potential Cause: Hydrolysis of the amidine starting material or reaction intermediates.

    • Solution: Ensure strictly anhydrous conditions by using oven-dried glassware and anhydrous solvents. Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) is also recommended.[1][5]

  • Potential Cause: Self-condensation of the 1,3-dicarbonyl compound.

    • Solution: Adjusting the pH and lowering the reaction temperature can help to disfavor the self-condensation reaction.[4]

  • Potential Cause: Poor quality of the amidine.

    • Solution: Use freshly prepared or purified amidine hydrochloride, as amidines can be hygroscopic and may hydrolyze over time.[1][6]

Issue 2: Incomplete Cyclization

  • Potential Cause: Insufficient activation of the carbonyl group or steric hindrance.

    • Solution 1 (Catalysis): The addition of a catalytic amount of a Brønsted or Lewis acid can facilitate the final cyclization and dehydration steps.[1]

    • Solution 2 (Reaction Time): Some cyclization reactions are slow and may require extended reaction times. Monitor the reaction progress by TLC.[1]

    • Solution 3 (Alternative Substrates): If steric hindrance is suspected, consider using a more reactive 1,3-dicarbonyl equivalent.[1]

Data Presentation

Table 1: Comparison of Catalysts for the Biginelli Reaction

CatalystCatalyst Loading (mol%)SolventTemperature (°C)TimeYield (%)
HCl20Water9030 minHigh
CuCl₂·2H₂O / HCl-Solvent-freeRoom Temp->90
Benzyltriethylammonium Chloride-Solvent-free10030-45 min>85
Sulfamic Acid-Solvent-freeMicrowave (300W)2-5 min88-95
Layered double hydroxide (LDH)-Ethanol78-Good to High

Data compiled from multiple sources.[3][7][8][9][10] Conditions for "High" and "Good to High" yields were not always specified with exact percentages in the source material.

Table 2: Effect of Solvent on Biginelli Reaction Yield

SolventDielectric Constant (ε)Temperature (°C)Time (min)Yield (%)
Ethanol24.3Reflux60High
Acetonitrile37.510060Moderate-High
Dichloromethane9.110060Moderate
Toluene2.410060Low
Solvent-free-10060High

Data suggests that polar solvents and solvent-free conditions generally provide better yields. Data compiled from multiple sources.[10][11]

Experimental Protocols

Protocol 1: Optimized Biginelli Synthesis of a Dihydropyrimidinone

This protocol is a general guideline for a solvent-free Biginelli reaction, which is often more environmentally friendly and can lead to high yields.

Materials:

  • Aldehyde (1 mmol)

  • β-ketoester (e.g., ethyl acetoacetate) (1 mmol)

  • Urea (1.5 mmol)

  • Catalyst (e.g., CuCl₂·2H₂O with a few drops of concentrated HCl)

Procedure:

  • In a mortar, combine the aldehyde (1 mmol), β-ketoester (1 mmol), urea (1.5 mmol), and the catalyst.

  • Grind the mixture with a pestle at room temperature.

  • Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent). The reaction is typically complete within a few minutes to an hour.[3]

  • Upon completion, wash the reaction mixture with cold water.

  • Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.

  • If necessary, purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).[12][13]

Protocol 2: General Pinner Synthesis of a 2,4,6-Trisubstituted Pyrimidine

This protocol outlines the synthesis of a pyrimidine from a β-dicarbonyl compound and an amidine, emphasizing the need for anhydrous conditions.

Materials:

  • β-dicarbonyl compound (e.g., acetylacetone) (10 mmol)

  • Amidine hydrochloride (10 mmol)

  • Base (e.g., sodium ethoxide) (10 mmol)

  • Anhydrous ethanol

Procedure:

  • Ensure all glassware is thoroughly oven-dried and the reaction is set up under an inert atmosphere (e.g., nitrogen or argon).

  • In a round-bottom flask, dissolve the β-dicarbonyl compound (10 mmol) in anhydrous ethanol.

  • Add the amidine hydrochloride (10 mmol) to the solution.

  • Slowly add the base (10 mmol) to the stirred mixture.

  • Heat the reaction mixture to reflux.

  • Monitor the reaction by TLC. The reaction time can vary from a few hours to overnight depending on the substrates.[1]

  • After the reaction is complete, cool the mixture to room temperature.

  • Neutralize the mixture with a suitable acid (e.g., dilute HCl) if necessary.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography or recrystallization to obtain the desired pyrimidine.[1]

Protocol 3: Hantzsch Synthesis of a 1,4-Dihydropyridine

This protocol describes a green synthesis approach for 1,4-dihydropyridines using a magnetic nanocatalyst in water.[3]

Materials:

  • Aldehyde (1 mmol)

  • Ethyl acetoacetate (2 mmol)

  • Ammonium acetate (1.2 mmol)

  • Fe₃O₄@Phen@Cu magnetic nanocatalyst (25 mg)

  • Water (5 mL)

Procedure:

  • In a round-bottom flask, combine the aldehyde (1 mmol), ethyl acetoacetate (2 mmol), and ammonium acetate (1.2 mmol).

  • Add the Fe₃O₄@Phen@Cu magnetic nanocatalyst (25 mg) to the flask.

  • Add 5 mL of water to the reaction mixture.

  • Stir the mixture at 60°C. Reaction times are typically between 30-60 minutes.

  • Monitor the reaction progress by TLC.

  • After completion, cool the mixture to room temperature.

  • Place a strong magnet on the outside of the flask to hold the magnetic nanocatalyst.

  • Decant the supernatant liquid and isolate the product by filtration or extraction.

  • The crude product can be purified by recrystallization from ethanol.[3]

  • The recovered magnetic catalyst can be washed with ethanol and dried for reuse.[3]

Mandatory Visualization

Biginelli_Workflow cluster_reactants Reactants & Catalyst cluster_reaction Reaction cluster_workup Work-up & Purification Aldehyde Aldehyde Mix Mix & React (Heat/Microwave/Grind) Aldehyde->Mix BetaKetoester β-Ketoester BetaKetoester->Mix Urea Urea/Thiourea Urea->Mix Catalyst Catalyst Catalyst->Mix TLC Monitor by TLC Mix->TLC Workup Aqueous Work-up & Filtration TLC->Workup Reaction Complete Purify Recrystallization/ Column Chromatography Workup->Purify Product Pure DHPM Purify->Product

Caption: Experimental workflow for the Biginelli pyrimidine synthesis.

Troubleshooting_Biginelli Start Low Yield in Biginelli Reaction CheckCatalyst Check Catalyst: - Type - Loading - Activity Start->CheckCatalyst CheckConditions Check Conditions: - Temperature - Reaction Time Start->CheckConditions CheckSolvent Check Solvent Start->CheckSolvent CheckPurity Check Reactant Purity Start->CheckPurity SideReaction Investigate Side Reactions (TLC, NMR, MS) Start->SideReaction Optimize Optimize Conditions CheckCatalyst->Optimize CheckConditions->Optimize CheckSolvent->Optimize CheckPurity->Optimize SideReaction->Optimize Pinner_vs_Side_Reactions cluster_main Desired Pinner Pathway cluster_side1 Side Reaction: Hydrolysis cluster_side2 Side Reaction: Self-Condensation Amidine Amidine Condensation Condensation Amidine->Condensation Amidine_Hydrolysis Amidine Hydrolysis Amidine->Amidine_Hydrolysis Dicarbonyl 1,3-Dicarbonyl Dicarbonyl->Condensation Dicarbonyl_Self 1,3-Dicarbonyl Self-Condensation Dicarbonyl->Dicarbonyl_Self Pyrimidine Pyrimidine Product Condensation->Pyrimidine Water Water (Moisture) Water->Amidine_Hydrolysis

References

Technical Support Center: Prevention of Isomeric Byproducts

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for isomeric byproduct prevention. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues related to the formation of undesired isomers during chemical synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific challenges you may encounter during your experiments, providing systematic approaches to identify root causes and implement effective solutions.

Category 1: Poor Stereoselectivity (Low Enantiomeric or Diastereomeric Excess)

Q1: My reaction is producing a low enantiomeric excess (% ee) or diastereomeric ratio (d.r.). What are the most common causes and how can I troubleshoot this?

A1: Low stereoselectivity is a frequent challenge in asymmetric synthesis. The issue often stems from reaction conditions, reagent quality, or the catalyst system. A systematic approach is crucial for identifying the root cause.

Troubleshooting Steps:

  • Validate Your Analytical Method: Before optimizing the reaction, ensure your analytical method (typically chiral HPLC or GC) is accurate. An unvalidated method can give misleading results. Confirm that the resolution (Rs) between stereoisomers is greater than 1.5 for baseline separation.

  • Assess Reagent and Solvent Purity: Asymmetric reactions are highly sensitive to impurities.

    • Substrate: Impurities can lead to non-selective background reactions. Consider repurifying your starting materials.

    • Solvents: Use anhydrous, peroxide-free solvents as required. Freshly distilled or high-purity commercial grades are recommended.

    • Catalyst/Ligand: Verify the purity and integrity of the chiral ligand and metal precursor. Ensure the catalyst has not degraded during storage.

  • Optimize Reaction Temperature: Temperature has a significant impact on selectivity.[1][2][3]

    • Lowering the reaction temperature often increases selectivity by favoring the transition state with the lower activation energy. However, this can also decrease the reaction rate.

    • Conversely, in some cases, higher temperatures can surprisingly lead to better enantiomeric excess, possibly by disfavoring the formation of less selective catalyst aggregates.[1]

  • Screen Solvents: The polarity and coordinating ability of the solvent can stabilize or destabilize the transition states, directly impacting stereoselectivity.[3][4] A solvent screen is highly recommended.

  • Adjust Catalyst Loading: The concentration of the catalyst can influence the formation of aggregates, which may have different selectivity compared to the monomeric species.[5][6] Both increasing and decreasing the catalyst loading should be explored.

Q2: I am using a chiral auxiliary, but the diastereoselectivity is poor. What should I do?

A2: When a chiral auxiliary fails to induce high diastereoselectivity, the issue often lies in the conformation of the transition state.

Troubleshooting Steps:

  • Modify Protecting Groups: The size and nature of protecting groups on your substrate can influence the steric environment, directing the approach of reagents.

  • Change the Lewis Acid: In reactions like asymmetric aldol additions, the choice of Lewis acid (e.g., TiCl₄, ZnCl₂) can enforce a chelation-controlled or non-chelation-controlled pathway, favoring different diastereomers.

  • Re-evaluate the Auxiliary: Ensure the chosen auxiliary is appropriate for the specific transformation. Auxiliaries like Evans' oxazolidinones are effective for controlling the stereochemistry of enolate reactions but may not be suitable for all reaction types.[]

Category 2: Poor Regioselectivity

Q3: My reaction is producing the wrong regioisomer or a mixture of regioisomers. How can I improve regioselectivity?

A3: Poor regioselectivity arises when a reagent can attack a molecule at multiple, electronically or sterically similar positions. Controlling this requires modifying the substrate or reaction conditions to differentiate these positions.

Troubleshooting Steps:

  • Analyze Steric and Electronic Factors:

    • Steric Hindrance: Increase the steric bulk of a directing group near one of the potential reaction sites to block the approach of the reagent.

    • Electronic Effects: Introduce electron-withdrawing or electron-donating groups to alter the electron density at the reaction sites, making one more reactive than the other.[8]

  • Modify Reaction Conditions:

    • Temperature: Lowering the temperature can favor the kinetic product over the thermodynamic one, which can sometimes be the desired regioisomer.

    • Solvent: The solvent can influence the stability of intermediates, thereby affecting the regiochemical outcome.[3]

  • Change the Catalyst/Reagent: The choice of catalyst, ligands, or the reagent itself is paramount. For example, in hydroboration, different boron reagents (e.g., 9-BBN vs. BH₃·THF) exhibit different regioselectivities based on their steric demands.

Data Presentation: Optimizing Reaction Conditions

Quantitative data is essential for making informed decisions during reaction optimization. The following tables provide examples of how different parameters can influence isomer formation.

Table 1: Effect of Solvent on the Diastereoselectivity of an Aldol Reaction [3]

EntrySolventTemperature (°C)Yield (%)d.r. (syn:anti)
1CH₂Cl₂-78951:99
2CH₂Cl₂25 (rt)9299:1
3Pentane25 (rt)941:99
4Pentane36 (reflux)9098:2

As demonstrated, both solvent polarity and temperature can dramatically reverse the diastereoselectivity of the reaction.

Table 2: Effect of Ligand and Catalyst Loading on Enantioselectivity [5][6][9]

EntryChiral LigandCatalyst Loading (mol%)SolventYield (%)% ee
1Ligand A10Toluene8588
2Ligand B10Toluene9295
3Ligand B5Toluene9199
4Ligand B10THF7582

This data shows that both the choice of ligand and its loading percentage are critical variables. A lower catalyst loading (Entry 3) can sometimes lead to higher enantiomeric excess.

Experimental Protocols

Detailed and reproducible protocols are critical for success. Below are methodologies for key experiments related to controlling stereochemistry.

Protocol 1: Asymmetric Epoxidation using Jacobsen's Catalyst

This protocol describes the enantioselective epoxidation of an unfunctionalized alkene using a chiral manganese-salen catalyst.[10][11][12][13]

Materials:

  • (R,R)-Jacobsen's Catalyst

  • Alkene substrate (e.g., 1,2-dihydronaphthalene)

  • Dichloromethane (CH₂Cl₂)

  • Sodium hypochlorite solution (commercial bleach, buffered with Na₂HPO₄)

  • 4-Phenylpyridine N-oxide (optional additive)

  • Silica gel for chromatography

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the alkene substrate (1.0 mmol) and 4-phenylpyridine N-oxide (0.2 mmol, if used) in CH₂Cl₂ (10 mL).

  • Catalyst Addition: Add (R,R)-Jacobsen's Catalyst (0.05 mmol, 5 mol%) to the solution.

  • Reaction Initiation: Cool the mixture to 0 °C in an ice bath. Add the buffered sodium hypochlorite solution (5 mL) dropwise over 10 minutes while stirring vigorously.

  • Monitoring: Allow the reaction to stir at 0 °C. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Work-up: Once the reaction is complete, separate the organic layer. Wash the organic layer with saturated NaCl solution (2 x 15 mL), and then dry it over anhydrous Na₂SO₄.

  • Purification: Filter the solution and remove the solvent under reduced pressure. Purify the crude epoxide product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

  • Analysis: Determine the enantiomeric excess of the purified epoxide using chiral HPLC or chiral GC analysis.

Protocol 2: Asymmetric Diels-Alder Reaction using an Evans' Auxiliary

This protocol details a diastereoselective Diels-Alder reaction between an acrylimide derived from an Evans' chiral auxiliary and cyclopentadiene.[14][15]

Materials:

  • (R)-4-benzyl-3-acryloyl-1,3-oxazolidin-2-one

  • Cyclopentadiene (freshly cracked from dicyclopentadiene)

  • Diethylaluminum chloride (Et₂AlCl) solution in hexanes

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous NaHCO₃ solution

Procedure:

  • Setup: To a flame-dried, nitrogen-purged round-bottom flask, add the chiral N-acryloyloxazolidinone (1.0 mmol) and dissolve it in anhydrous CH₂Cl₂ (15 mL).

  • Lewis Acid Addition: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add the Et₂AlCl solution (1.1 mmol, 1.1 eq) dropwise. Stir the mixture at -78 °C for 30 minutes.

  • Diene Addition: Add freshly cracked cyclopentadiene (3.0 mmol, 3.0 eq) to the reaction mixture.

  • Reaction: Stir the reaction at -78 °C for 3 hours. Monitor the reaction progress by TLC.

  • Quenching: Quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃. Allow the mixture to warm to room temperature.

  • Work-up: Separate the layers and extract the aqueous layer with CH₂Cl₂ (3 x 20 mL). Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Analysis and Removal of Auxiliary: Determine the diastereomeric ratio of the crude product by ¹H NMR spectroscopy. The chiral auxiliary can then be cleaved (e.g., via hydrolysis with LiOH/H₂O₂) and recovered.

Visualizations: Workflows and Logic Diagrams

The following diagrams illustrate key decision-making processes and workflows for preventing isomeric byproducts.

Troubleshooting_Workflow cluster_problem Problem Identification cluster_strategy Strategy Selection cluster_prevention Prevention Tactics cluster_outcome Outcome start Isomeric Byproduct Detected (e.g., via NMR, LC-MS) isomer_type Identify Isomer Type (Regio-, Stereo-, etc.) start->isomer_type prevention Focus on Prevention (Reaction Control) isomer_type->prevention Is formation controllable? separation Focus on Separation (Post-Reaction) isomer_type->separation If prevention fails or is impractical conditions Optimize Conditions (Temp, Solvent, Conc.) prevention->conditions reagents Modify Reagents (Catalyst, Ligand, Auxiliary) prevention->reagents end Target Isomer Optimized conditions->end reagents->end

A general workflow for troubleshooting isomeric byproducts.

Chiral_Auxiliary_Mechanism cluster_0 Step 1: Attachment cluster_1 Step 2: Diastereoselective Reaction cluster_2 Step 3: Cleavage Prochiral Prochiral Substrate Adduct Substrate-Auxiliary Adduct Prochiral->Adduct Auxiliary Chiral Auxiliary (Xc*) Auxiliary->Adduct Reagent Reagent Diastereomer Single Diastereomer Formed (High d.r.) Reagent->Diastereomer Product Enantiopure Product Diastereomer->Product Recovered_Aux Recovered Auxiliary (Xc*) Diastereomer->Recovered_Aux Cleavage

The principle of using a chiral auxiliary for asymmetric synthesis.

References

Technical Support Center: Scaling Up the Synthesis of Ethyl 2-hydroxypyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of Ethyl 2-hydroxypyrimidine-5-carboxylate. The information is presented in a question-and-answer format to directly address potential challenges encountered during experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yields in the synthesis of this compound can stem from several factors. A common issue is incomplete reaction, which can be addressed by extending the reaction time or moderately increasing the temperature. However, be cautious as excessive heat can lead to the formation of byproducts. Ensure all starting materials are of high purity, as impurities can inhibit the reaction. The choice and stoichiometry of the base used are also critical for promoting the desired cyclization while minimizing side reactions. Finally, efficient removal of water formed during the reaction can drive the equilibrium towards product formation.[1]

Q2: I am observing the formation of a significant amount of byproducts. What are the common impurities and how can I minimize them?

A2: A common byproduct in similar pyrimidine syntheses is the formation of Hantzsch-type 1,4-dihydropyridines. This can occur when two equivalents of a β-ketoester (if used as a starting material) react with an aldehyde and ammonia (which can form from the decomposition of urea at higher temperatures). To minimize this, precise temperature control is crucial; lowering the reaction temperature can significantly reduce the formation of this byproduct. The order of reagent addition can also be important; for instance, adding urea last can sometimes minimize its decomposition. Another potential impurity is the formation of N-acylurea byproducts.

Q3: What is the recommended method for purifying the crude this compound?

A3: Recrystallization is a common and effective method for purifying the final product. The choice of solvent is critical for successful recrystallization. A good solvent will dissolve the compound well at an elevated temperature but poorly at lower temperatures. For compounds containing ester functional groups like this compound, solvents such as ethanol, ethyl acetate, or a mixture of n-hexane and ethyl acetate could be suitable starting points for optimization.[2] The general procedure involves dissolving the crude product in a minimum amount of the hot solvent, followed by slow cooling to allow for the formation of pure crystals. The crystals can then be collected by filtration, washed with a small amount of cold solvent, and dried.

Q4: How can I effectively scale up the synthesis of this compound?

A4: Scaling up a synthesis requires careful consideration of several factors. Heat transfer becomes less efficient in larger reactors, so it's important to ensure uniform heating to avoid localized overheating and byproduct formation. Mixing also becomes more critical on a larger scale to ensure homogeneity. Reagent addition rates may need to be adjusted to control the reaction exotherm. A thorough understanding of the reaction kinetics and thermodynamics is beneficial for a successful scale-up. It is advisable to perform pilot runs at an intermediate scale before proceeding to a large-scale synthesis.

Experimental Protocols

A promising scalable synthesis of a structurally related compound, ethyl 4-amino-2-hydroxypyrimidine-5-carboxylate, provides a strong starting point for the synthesis of this compound. The following protocol is adapted from this synthesis and can be optimized for the target molecule.

Synthesis of this compound (Proposed Method)

This proposed method is based on the reaction of ethyl 2-amino-2-(hydroxyimino)acetate with ethyl formate in the presence of a suitable base.

Materials:

  • Ethyl 2-amino-2-(hydroxyimino)acetate

  • Ethyl formate

  • Sodium ethoxide (or another suitable base)

  • Ethanol (anhydrous)

  • Diethyl ether

  • Hydrochloric acid (for pH adjustment)

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium ethoxide in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).

  • To this solution, add ethyl 2-amino-2-(hydroxyimino)acetate and ethyl formate.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in water and adjust the pH to 6-7 with dilute hydrochloric acid to precipitate the crude product.

  • Collect the solid by filtration and wash with cold water.

  • Dry the crude product under vacuum.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).

Data Presentation

The following table summarizes typical reaction parameters that can be used as a starting point for the optimization of the synthesis of this compound.

ParameterValue
Starting Materials Ethyl 2-amino-2-(hydroxyimino)acetate, Ethyl formate
Base Sodium ethoxide
Solvent Anhydrous Ethanol
Reaction Temperature Reflux
Reaction Time 2-6 hours (monitor by TLC)
Purification Method Recrystallization
Typical Yield 70-85% (expected, requires optimization)

Visualizations

Chemical Synthesis Pathway

G Synthesis of this compound A Ethyl 2-amino-2-(hydroxyimino)acetate C Intermediate A->C + NaOEt / EtOH B Ethyl formate B->C D This compound C->D Cyclization

Caption: Proposed reaction pathway for the synthesis of this compound.

Troubleshooting Workflow

G Troubleshooting Low Yield start Low Yield Observed check_purity Check Starting Material Purity start->check_purity check_conditions Review Reaction Conditions start->check_conditions optimize_base Optimize Base Stoichiometry check_purity->optimize_base Impurities Present optimize_time_temp Optimize Reaction Time & Temperature check_conditions->optimize_time_temp Incomplete Reaction check_conditions->optimize_base Side Reactions check_workup Analyze Work-up & Purification optimize_time_temp->check_workup optimize_base->check_workup end Improved Yield check_workup->end Losses Minimized

Caption: A logical workflow for troubleshooting low reaction yields.

References

Technical Support Center: Navigating the Experimental Challenges of Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the poor solubility of pyrimidine derivatives encountered during experimental assays.

Troubleshooting Guide

Issue 1: My pyrimidine derivative, dissolved in DMSO, precipitates immediately upon dilution into an aqueous assay buffer.

This is a common phenomenon known as "crashing out," where a compound that is soluble in a concentrated organic solvent like DMSO becomes insoluble when introduced into an aqueous environment where its solubility is significantly lower. This can lead to inaccurate and unreliable data in biological assays.[1]

Initial Checks & Immediate Solutions:

  • Verify DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible, ideally below 0.5%, and certainly not exceeding 1%. High concentrations of DMSO can be toxic to cells and can also affect the activity of certain enzymes.

  • Lower Compound Concentration: The observed precipitation may indicate that you are exceeding the aqueous solubility limit of your compound. Try lowering the final concentration of the pyrimidine derivative in the assay.

  • Serial Dilution: Instead of a single large dilution step, perform serial dilutions of your DMSO stock in the aqueous buffer. This gradual decrease in solvent polarity can help to prevent immediate precipitation.

  • Increase Mixing Energy: After dilution, ensure thorough mixing by vortexing or brief sonication to help dissolve any small precipitates that may have formed.

Formulation & Buffer Modifications:

  • Co-solvents: The use of water-miscible organic co-solvents can increase the solubility of hydrophobic compounds.[2] Common co-solvents include polyethylene glycol (PEG), ethanol, and N,N-dimethylformamide (DMF).[2] It is crucial to keep the final concentration of these co-solvents low (typically below 1%) in biological assays to avoid artifacts.[2]

  • pH Adjustment: For pyrimidine derivatives with ionizable groups (acidic or basic), adjusting the pH of the buffer can significantly enhance solubility. For amine-containing compounds, a pH below the pKa will lead to protonation, forming a more soluble cationic species.[2]

  • Solubilizing Agents: Consider the use of solubilizing agents such as cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD) which can form inclusion complexes with poorly soluble drugs, effectively increasing their aqueous solubility.

  • Gentle Heating: If your compound and biological target are thermally stable, gently warming the assay buffer (e.g., to 37°C) can aid in dissolution.[2]

Advanced Strategies:

  • Formulation with Polymers: For highly insoluble compounds, creating an amorphous solid dispersion with an inert polymer carrier can significantly enhance apparent water solubility.[3][4] This method has been shown to improve the efficacy of pyrazolo[3,4-d]pyrimidine derivatives in cell-based assays.[3][4]

  • Prodrug Strategy: Chemical modification of the pyrimidine derivative to create a more soluble prodrug that is converted to the active compound in situ can be an effective long-term solution.

Frequently Asked Questions (FAQs)

Q1: What is the best initial solvent for dissolving my pyrimidine derivative?

A1: Dimethyl sulfoxide (DMSO) is the most widely used and effective initial solvent for preparing high-concentration stock solutions of poorly soluble compounds for in vitro screening. It is miscible with water and can dissolve a broad range of organic molecules. However, issues can still arise from precipitation in the DMSO stock itself, especially after freeze-thaw cycles. If DMSO proves problematic, Dimethylformamide (DMF) can be considered as an alternative.

Q2: How can I determine the kinetic solubility of my pyrimidine derivative?

A2: A kinetic solubility assay can be performed in a 96-well plate format to quickly assess the solubility of your compound. This involves preparing a dilution series of your compound from a concentrated DMSO stock into an aqueous buffer and measuring the point at which precipitation occurs, often detected by an increase in turbidity using a nephelometer or a UV/Vis plate reader.[5][6] A good solubility goal for early-stage drug discovery compounds is often considered to be greater than 60 µg/mL.[1]

Q3: My pyrimidine compound shows inconsistent results in my cell-based assay. Could this be related to solubility?

A3: Yes, poor solubility is a major cause of poor reproducibility in cell-based assays.[1] If your compound precipitates in the cell culture medium, the actual concentration of the dissolved (and therefore active) compound will be lower and more variable than intended. Visually inspect your assay wells for any signs of precipitation. If you suspect solubility issues, it is recommended to perform a formal solubility test in the specific cell culture medium you are using.

Q4: Are there any general structural modifications I can consider to improve the solubility of my pyrimidine derivatives?

A4: Disrupting molecular planarity and symmetry can be a promising strategy for improving aqueous solubility. Introducing substituents that break up the crystal lattice structure can lead to a significant increase in solubility without negatively impacting the compound's interaction with its target protein.

Data Presentation

Table 1: Solubility of Selected Kinase Inhibitors in Aqueous Solutions

Kinase InhibitorpHAqueous Solubility (µg/mL)
Pazopanib (free base)6.50.55[7]
Pazopanib hydrochloride6.82.64[7]
Pazopanib hydrochloride4.03.00[7]
Pazopanib hydrochloride1.2682[7]
Pazopanib hydrochloridePure Water144[7]
Regorafenib6.50.12[7]

Table 2: Solubility of Pyrimidine Derivatives in Methanol at Different Temperatures

Compound IDR GroupTemperature (K)Mole Fraction Solubility (x10³)
MDT 9Furan293.151.98
298.152.12
303.152.29
308.152.44
313.152.61
MDT 4p-chloro alkyl293.150.28
298.150.31
303.150.34
308.150.38
313.150.42
(Data adapted from a study on the solubility of pyrimidine derivatives in methanol)[8]

Experimental Protocols

Protocol 1: Kinetic Solubility Assay using a 96-Well Plate

This protocol outlines a general method for determining the kinetic solubility of a compound in an aqueous buffer.

Materials:

  • Test pyrimidine derivative

  • 100% DMSO

  • Aqueous buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)

  • 96-well clear bottom plates

  • Multichannel pipette

  • Plate reader capable of measuring absorbance or nephelometry

Procedure:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the pyrimidine derivative in 100% DMSO.

  • Serial Dilution in DMSO: In a 96-well polypropylene plate, perform a serial dilution of the 10 mM DMSO stock solution to create a range of concentrations (e.g., from 10 mM down to ~20 µM).

  • Transfer to Assay Plate: Transfer a small, fixed volume (e.g., 2 µL) of each DMSO concentration from the dilution plate to a clear-bottom 96-well assay plate.

  • Addition of Aqueous Buffer: Add 198 µL of the aqueous buffer (e.g., PBS, pH 7.4) to each well of the assay plate containing the DMSO stock. This will result in a final DMSO concentration of 1%.

  • Incubation: Cover the plate and shake for a defined period (e.g., 1-2 hours) at room temperature to allow for equilibration and potential precipitation.

  • Measurement: Measure the turbidity of each well using a plate reader. This can be done by measuring absorbance at a wavelength where the compound does not absorb (e.g., 620 nm) or by using a nephelometer to measure light scattering.

  • Data Analysis: Plot the measured turbidity (absorbance or nephelometry units) against the compound concentration. The concentration at which a significant increase in turbidity is observed is determined as the kinetic solubility limit.

Protocol 2: Cell-Based Viability Assay (MTT) with a Poorly Soluble Compound

This protocol provides a method for performing an MTT cell viability assay, with considerations for compounds with poor aqueous solubility.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • Test pyrimidine derivative (as a 10 mM stock in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Preparation (Intermediate Dilution):

    • Thaw the 10 mM DMSO stock solution of the pyrimidine derivative.

    • Create an intermediate dilution plate by diluting the stock solution in complete cell culture medium to a concentration that is 100x the highest final concentration to be tested (this will result in a 1% DMSO concentration in the intermediate plate). For example, to achieve a final highest concentration of 100 µM, dilute the 10 mM stock 1:100 in medium to get a 100 µM intermediate solution with 1% DMSO.

    • Perform serial dilutions from this intermediate solution directly in cell culture medium to prepare the desired range of concentrations. This ensures the DMSO concentration remains constant and low across all wells.

  • Cell Treatment: Remove the old medium from the cells and add the serially diluted compound solutions to the respective wells. Include a vehicle control (medium with the same final DMSO concentration as the treated wells).

  • Incubation: Incubate the cells with the compound for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control.

Visualizations

Troubleshooting_Workflow cluster_Initial Phase 1: Initial Observation & Checks cluster_Mitigation Phase 2: Simple Mitigation cluster_Formulation Phase 3: Formulation & Buffer Modification cluster_Advanced Phase 4: Advanced Solutions Precipitation Precipitation Observed in Assay Well Check_DMSO Verify Final DMSO Concentration (<0.5%) Precipitation->Check_DMSO Check_Conc Review Final Compound Concentration Precipitation->Check_Conc Serial_Dilution Perform Serial Dilution in Assay Buffer Precipitation->Serial_Dilution Lower_Conc Lower Final Compound Concentration Check_Conc->Lower_Conc Use_Cosolvents Use Co-solvents (e.g., PEG, Ethanol) Lower_Conc->Use_Cosolvents Increase_Mixing Increase Mixing Energy (Vortex/Sonicate) Serial_Dilution->Increase_Mixing Adjust_pH Adjust Buffer pH (for ionizable compounds) Serial_Dilution->Adjust_pH Measure_Solubility Formally Measure Kinetic Solubility Use_Cosolvents->Measure_Solubility Use_Solubilizers Use Solubilizers (e.g., Cyclodextrins) Adjust_pH->Use_Solubilizers Gentle_Warming Gently Warm Buffer Use_Solubilizers->Gentle_Warming Prodrug Consider Prodrug Strategy Measure_Solubility->Prodrug Polymer_Formulation Polymer-based Formulation Measure_Solubility->Polymer_Formulation

Caption: Troubleshooting workflow for addressing compound precipitation.

PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase (RTK) e.g., EGFR PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment AKT AKT PIP3->AKT Recruitment PDK1->AKT Phosphorylation (Thr308) Downstream Downstream Effects (Cell Survival, Proliferation, Growth) AKT->Downstream mTORC2 mTORC2 mTORC2->AKT Phosphorylation (Ser473) Pyrimidine Pyrimidine Derivative (Kinase Inhibitor) Pyrimidine->PI3K Inhibition Pyrimidine->AKT Inhibition Pyrimidine->mTORC2 Inhibition

Caption: Simplified PI3K/AKT signaling pathway with potential inhibition by pyrimidine derivatives.

JAK_STAT_Pathway cluster_Nucleus CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK Activation STAT STAT CytokineReceptor->STAT Recruitment JAK->CytokineReceptor Phosphorylation JAK->STAT Phosphorylation STAT_dimer STAT Dimer STAT->STAT_dimer Nucleus Nucleus STAT_dimer->Nucleus Translocation GeneTranscription Gene Transcription (Inflammation, Proliferation) STAT_dimer->GeneTranscription Pyrimidine Pyrimidine Derivative (JAK Inhibitor) Pyrimidine->JAK Inhibition

Caption: Overview of the JAK-STAT signaling pathway and its inhibition by pyrimidine-based compounds.

References

Validation & Comparative

A Comparative Guide to the Analytical Characterization of Ethyl 2-hydroxypyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise characterization of novel chemical entities is paramount. Ethyl 2-hydroxypyrimidine-5-carboxylate, a heterocyclic compound with potential applications in medicinal chemistry, requires a suite of analytical methods for comprehensive structural elucidation and purity assessment. This guide provides a comparative overview of the primary analytical techniques used for the characterization of this compound and its close analogs, complete with representative experimental data and detailed protocols.

Spectroscopic and Chromatographic Characterization

Data Summary

The following tables summarize the expected and observed spectral and chromatographic data for compounds analogous to this compound.

Table 1: Representative ¹H and ¹³C NMR Spectral Data for Substituted Pyrimidine Carboxylates

Analytical Technique Nucleus Expected Chemical Shifts (ppm) for this compound Observed Chemical Shifts (ppm) for an Analogous Compound (Ethyl 4-aryl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate)
NMR Spectroscopy ¹HPyrimidine ring protons: 7.0-9.0NH proton: 9.0-12.0-OCH₂CH₃ (quartet): ~4.2-OCH₂CH₃ (triplet): ~1.3Pyrimidine ring proton: 5.17 (s, 1H)NH protons: 9.21 (brs, 1H), 7.76 (brs, 1H)-OCH₂CH₃: 4.01-3.96 (q, 2H), 1.11-1.07 (t, 3H)Aryl protons: 7.34-7.24 (m, 5H)Methyl proton: 2.26 (s, 3H)
NMR Spectroscopy ¹³CC=O (ester): 160-170Pyrimidine ring carbons: 140-160-OCH₂CH₃: ~60, ~14C=O (ester): 165.8Pyrimidine ring carbons: 152.6, 148.7, 99.7-OCH₂CH₃: 59.6, 14.5Aryl carbons: 145.3, 128.8, 128.5, 127.7, 126.7Other carbons: 54.4, 18.2

Table 2: Mass Spectrometry and Infrared Spectroscopy Data for Pyrimidine Derivatives

Analytical Technique Parameter Expected Data for this compound Observed Data for an Analogous Compound (Ethyl 4-aryl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate)
Mass Spectrometry Molecular Ion (M+)m/z = 168.15m/z = 260 (M+)
Infrared Spectroscopy Key Vibrational Frequencies (cm⁻¹)N-H stretching: 3100-3300C-H stretching (aromatic): 3000-3100C-H stretching (aliphatic): 2850-3000C=O stretching (ester): 1700-1730C=O stretching (amide/lactam): 1650-1680C=N and C=C stretching: 1500-1650N-H stretching: 3639C-H stretching: 2967C=O stretching: 1896, 1608C-O stretching: 1223

Table 3: Comparative Overview of HPLC Methods for Pyrimidine Derivatives

Parameter Method A: Reversed-Phase HPLC Method B: Alternative Reversed-Phase HPLC
Stationary Phase C18 silica gel columnC8 silica gel column
Mobile Phase Acetonitrile and water with 0.1% formic acid (gradient elution)Methanol and 50 mM acetate buffer (pH 4.0) (isocratic elution)
Detection UV at 254 nmUV at 270 nm
Key Advantages Good resolution for a wide range of polar and non-polar compounds.Robust and reproducible for routine analysis.
Considerations Requires careful method development for optimal separation.May not be suitable for all derivatives; potential for peak tailing with basic compounds.

Experimental Protocols

Detailed methodologies are crucial for reproducing and validating analytical results.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To determine the carbon-hydrogen framework of the molecule.

  • Instrumentation: 400 MHz NMR Spectrometer.

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5 mL of deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃).

  • ¹H NMR Acquisition:

    • Number of scans: 16

    • Relaxation delay: 1.0 s

    • Pulse width: 30°

    • Spectral width: -2 to 12 ppm

  • ¹³C NMR Acquisition:

    • Number of scans: 1024

    • Relaxation delay: 2.0 s

    • Pulse program: Proton-decoupled

    • Spectral width: 0 to 200 ppm

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Chemical shifts are referenced to the residual solvent peak.

Mass Spectrometry (MS)
  • Objective: To determine the molecular weight and fragmentation pattern of the molecule.

  • Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 10 µg/mL.

  • Analysis Conditions:

    • Ionization mode: Positive or negative ESI

    • Capillary voltage: 3.5 kV

    • Cone voltage: 30 V

    • Source temperature: 120°C

    • Desolvation temperature: 350°C

    • Mass range: m/z 50-500

  • Data Analysis: Identify the molecular ion peak ([M+H]⁺ or [M-H]⁻) and analyze the fragmentation pattern to deduce structural information.

Infrared (IR) Spectroscopy
  • Objective: To identify the functional groups present in the molecule.

  • Instrumentation: Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition:

    • Spectral range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of scans: 16

  • Data Analysis: Identify characteristic absorption bands corresponding to specific functional groups.

High-Performance Liquid Chromatography (HPLC)
  • Objective: To assess the purity of the compound and quantify its concentration.

  • Instrumentation: HPLC system with a UV detector.

  • Method A: Reversed-Phase HPLC Protocol

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: 10% B to 90% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL.

Visualizing Analytical Workflows and Comparisons

Graphviz diagrams provide a clear visual representation of the experimental processes and the relationships between different analytical methods.

Experimental_Workflow cluster_synthesis Compound Synthesis & Purification cluster_characterization Structural Characterization cluster_purity Purity Assessment Synthesis Synthesis of Ethyl 2-hydroxypyrimidine-5-carboxylate Purification Purification (e.g., Recrystallization, Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR MS Mass Spectrometry Purification->MS IR Infrared Spectroscopy Purification->IR HPLC HPLC Analysis Purification->HPLC Final_Structure Final Structural Confirmation NMR->Final_Structure MS->Final_Structure IR->Final_Structure Purity_Report Purity Report HPLC->Purity_Report

Caption: Experimental workflow for the characterization of this compound.

Method_Comparison NMR NMR Spectroscopy + Provides detailed structural information + Non-destructive - Relatively low sensitivity - Requires larger sample amounts MS Mass Spectrometry + High sensitivity + Provides molecular weight - Destructive technique - Fragmentation can be complex HPLC HPLC + Excellent for purity assessment + Quantitative analysis - Requires method development - Does not provide full structural information alone IR Infrared Spectroscopy + Identifies functional groups + Fast and simple - Provides limited structural information - Not suitable for complex mixtures Compound Target Compound Compound->NMR Compound->MS Compound->HPLC Compound->IR

Caption: Comparison of analytical methods for characterizing organic compounds.

Conclusion

The comprehensive characterization of this compound relies on the synergistic use of multiple analytical techniques. While NMR spectroscopy provides the foundational structural details, mass spectrometry confirms the molecular weight and offers fragmentation insights. Infrared spectroscopy serves as a rapid method for functional group identification, and HPLC is indispensable for assessing purity. Although specific data for the target compound remains elusive in publicly accessible literature, the provided data for analogous structures, coupled with detailed experimental protocols, offers a valuable guide for researchers embarking on the analysis of this and related pyrimidine derivatives. This systematic approach ensures the accurate and reliable characterization of novel compounds, a critical step in the drug discovery and development pipeline.

A Head-to-Head Battle for Purity: HPLC vs. UPLC in the Analysis of Pyrimidine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals vested in the pharmaceutical integrity of pyrimidine-based compounds, the choice between High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for purity assessment is a critical one. This guide provides an objective, data-driven comparison of these two powerful analytical techniques, offering insights into their respective performances and detailed experimental protocols to inform your selection process.

The landscape of chromatographic separations has been significantly shaped by the evolution from conventional HPLC to the more advanced UPLC. This progression is primarily defined by the use of smaller stationary phase particles (typically sub-2 µm in UPLC versus 3-5 µm in HPLC) and consequently, operation at much higher pressures. These fundamental differences translate into significant variations in speed, resolution, sensitivity, and solvent consumption, all of which are paramount in the stringent environment of pharmaceutical quality control.

Performance Under the Microscope: A Quantitative Comparison

The true measure of an analytical technique lies in its performance metrics. The following table summarizes a comparison of typical HPLC and UPLC methods for the purity analysis of a representative pyrimidine compound, Lamivudine.

ParameterHPLC MethodUPLC MethodAdvantage of UPLC
Analysis Time ~15 - 20 minutes~3 - 10 minutesSignificantly faster throughput
Resolution GoodExcellentImproved separation of impurities
Sensitivity (LOD/LOQ) AdequateHigherBetter detection of trace impurities
Solvent Consumption HighLow (up to 70-80% reduction)Cost-effective and environmentally friendly
System Backpressure ~1500 - 3000 psi~8000 - 15000 psiRequires specialized instrumentation
Injection Volume 10 - 20 µL1 - 5 µLConserves sample
Peak Width BroaderNarrowerImproved peak shape and integration

The Core Differences: A Logical Breakdown

The advantages of UPLC stem from its ability to leverage smaller particle technology, which enhances chromatographic efficiency. A logical comparison of the two techniques reveals the underlying principles that drive their performance differences.

Logical Comparison: HPLC vs. UPLC cluster_hplc HPLC cluster_uplc UPLC hplc_particle Larger Particles (3-5 µm) hplc_pressure Lower Pressure (~400 bar) hplc_particle->hplc_pressure leads to hplc_resolution Good Resolution hplc_particle->hplc_resolution hplc_flow Higher Flow Rate (e.g., 1.0 mL/min) hplc_pressure->hplc_flow hplc_time Longer Analysis Time hplc_flow->hplc_time hplc_solvent Higher Solvent Consumption hplc_time->hplc_solvent uplc_particle Smaller Particles (<2 µm) uplc_pressure Higher Pressure (~1000 bar) uplc_particle->uplc_pressure enables uplc_resolution Excellent Resolution uplc_particle->uplc_resolution uplc_flow Lower Flow Rate (e.g., 0.4 mL/min) uplc_pressure->uplc_flow uplc_time Shorter Analysis Time uplc_flow->uplc_time uplc_solvent Lower Solvent Consumption uplc_time->uplc_solvent

Caption: Logical comparison of HPLC and UPLC technologies.

Experimental Protocols: A Practical Guide

To provide a tangible understanding of the methodologies, detailed experimental protocols for the purity assessment of Lamivudine using both HPLC and UPLC are presented below. These protocols are synthesized from published methods and represent typical conditions.[1][2][3][4]

HPLC Method for Lamivudine Purity
  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: A gradient mixture of a phosphate buffer (pH 4.0) and acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

  • Detection: UV at 271 nm.

  • Run Time: Approximately 15 minutes.

UPLC Method for Lamivudine Purity
  • Instrumentation: A UPLC system with a photodiode array (PDA) detector.

  • Column: Acquity UPLC BEH C18, 100 mm x 2.1 mm, 1.7 µm particle size.[1]

  • Mobile Phase: A gradient mixture of 0.025 M ammonium acetate buffer (pH 3.8) and methanol.[1]

  • Flow Rate: 0.5 mL/min.[1]

  • Injection Volume: 2 µL.

  • Column Temperature: 40°C.

  • Detection: UV at 277 nm.[1]

  • Run Time: Approximately 5 minutes.

The Workflow for Purity Assessment

The general workflow for assessing the purity of pyrimidine compounds using either HPLC or UPLC follows a standardized procedure, from sample preparation to data analysis.

Purity Assessment Workflow start Start sample_prep Sample Preparation (Dissolution and Dilution) start->sample_prep method_selection Method Selection (HPLC or UPLC) sample_prep->method_selection hplc_analysis HPLC Analysis method_selection->hplc_analysis Conventional uplc_analysis UPLC Analysis method_selection->uplc_analysis High Throughput data_acquisition Data Acquisition (Chromatogram) hplc_analysis->data_acquisition uplc_analysis->data_acquisition data_analysis Data Analysis (Peak Integration, Impurity Profiling) data_acquisition->data_analysis reporting Reporting (Purity Report) data_analysis->reporting end End reporting->end

Caption: General workflow for pyrimidine purity assessment.

Conclusion: Making the Right Choice

The decision to employ HPLC or UPLC for the purity assessment of pyrimidine compounds hinges on the specific needs of the laboratory. For routine analyses where high throughput is not a primary concern, the robustness and lower initial investment of HPLC systems make them a viable option.[5] However, for drug development and quality control environments where speed, sensitivity, and reduced operational costs are critical, UPLC presents a compelling advantage.[5][6] The ability to achieve faster analysis times, superior resolution of complex impurity profiles, and significant reductions in solvent consumption positions UPLC as the more efficient and advanced technology for ensuring the purity and safety of pyrimidine-based pharmaceuticals.[5][6]

References

Pyrimidine-Based Kinase Inhibitors: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in the development of targeted therapies, particularly in oncology. Its versatile structure has been extensively explored to design potent and selective inhibitors of various protein kinases, which are crucial regulators of cellular processes often dysregulated in cancer. This guide provides a comparative analysis of the structure-activity relationships (SAR) of different pyrimidine-based inhibitors, focusing on their inhibitory effects against key oncogenic kinases. The information presented is compiled from recent studies to aid in the rational design of next-generation kinase inhibitors.

Comparative Inhibitory Activity of Pyrimidine Derivatives

The inhibitory potency of pyrimidine-based compounds is highly dependent on the nature and position of substituents on the pyrimidine core. These modifications influence the compound's binding affinity to the ATP-binding pocket of the target kinase. Below are comparative tables summarizing the in vitro inhibitory activities (IC50 values) of various pyrimidine scaffolds against Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), two well-established targets in cancer therapy.

Thieno[2,3-d]pyrimidine Derivatives as EGFR Inhibitors

A series of thieno[2,3-d]pyrimidine derivatives have been synthesized and evaluated for their ability to inhibit both wild-type (WT) and mutant forms of EGFR. The data reveals critical insights into the SAR of this scaffold.

Compound IDR GroupEGFRWT IC50 (nM)[1]EGFRT790M IC50 (nM)[1]
5b 4-chloro-2-fluoro-phenylamino37.19204.10
Erlotinib (Reference) ---

Data presented as the half-maximal inhibitory concentration (IC50). Lower values indicate higher potency.

The potent activity of compound 5b highlights the importance of the substituted anilino group at the C4 position for binding to the EGFR active site.[1]

Dihydropyrimidine Derivatives as Dual EGFR/VEGFR-2 Inhibitors

Recent studies have explored dihydropyrimidine derivatives as dual inhibitors of both EGFR and VEGFR-2, a promising strategy to overcome resistance to single-target agents.

Compound IDR1 GroupR2 GroupEGFR IC50 (nM)[2]VEGFR-2 IC50 (nM)[2]
12 4-Cl C6H44-F C6H4-4.20
14 4-OCH3 C6H44-F C6H4--
15 4-NO2 C6H44-F C6H4843.50
Erlotinib (Reference) ----
Sorafenib (Reference) ---0.17

Data presented as the half-maximal inhibitory concentration (IC50). Lower values indicate higher potency.

The exceptional potency of compound 15 against VEGFR-2 suggests that the electronic properties of the substituent at the R1 position play a crucial role in its inhibitory activity.[2] The dual inhibitory action of these compounds makes them attractive candidates for further development.[2]

Experimental Protocols

Detailed and reproducible experimental methodologies are fundamental to SAR studies. Below are representative protocols for the key assays used to evaluate the pyrimidine-based inhibitors discussed.

In Vitro Kinase Inhibition Assay (General Protocol)

This assay determines the concentration of an inhibitor required to reduce the activity of a specific kinase by 50% (IC50).

Objective: To quantify the potency of test compounds against a target kinase.

Materials:

  • Recombinant human kinase (e.g., EGFR, VEGFR-2)

  • Kinase-specific substrate (e.g., a synthetic peptide)

  • Adenosine triphosphate (ATP)

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Test compounds dissolved in dimethyl sulfoxide (DMSO)

  • 96-well or 384-well plates

  • Detection reagents (e.g., ADP-Glo™ Kinase Assay Kit)

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Reaction Setup: In a microplate, add the assay buffer, the kinase enzyme, and the test compound at various concentrations.

  • Pre-incubation: Incubate the plate at room temperature for a defined period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.[3][4]

  • Reaction Initiation: Add a mixture of the substrate and ATP to each well to start the kinase reaction.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C or 37°C) for a specific duration (e.g., 60 minutes).[3][4]

  • Reaction Termination and Detection: Stop the reaction and measure the amount of product formed (e.g., phosphorylated substrate or ADP). This is often achieved using a luminescence-based assay where the signal is inversely proportional to the kinase activity.[3]

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.[4]

Cell Proliferation Assay (e.g., MTT or SRB Assay)

This assay assesses the effect of the inhibitors on the growth of cancer cell lines.

Objective: To determine the cytotoxic or cytostatic effect of the test compounds on cancer cells.

Materials:

  • Cancer cell lines (e.g., A549, MCF-7)

  • Cell culture medium and supplements

  • 96-well plates

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (Sulphorhodamine B) reagent

  • Solubilization solution (for MTT) or Tris base (for SRB)

Procedure:

  • Cell Seeding: Seed the cancer cells in 96-well plates at a predetermined density and allow them to attach overnight.[4]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).

  • Incubation: Incubate the plates for a specified period (e.g., 48-72 hours).

  • Assay Termination and Staining:

    • For MTT: Add MTT solution to each well and incubate to allow the formation of formazan crystals. Then, add a solubilization solution to dissolve the crystals.

    • For SRB: Fix the cells with trichloroacetic acid (TCA), wash, and then stain with SRB solution.[3]

  • Absorbance Measurement: Read the absorbance at a specific wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition for each concentration of the test compound relative to the vehicle control. The GI50 (concentration for 50% growth inhibition) or IC50 value is determined from the dose-response curve.

Visualizing Molecular Interactions and Pathways

To better understand the context in which these pyrimidine-based inhibitors function, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Grb2_Sos Grb2/Sos EGFR->Grb2_Sos Recruits Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., Myc, Fos, Jun) ERK->Transcription_Factors Activates Cell_Cycle_Progression Cell Cycle Progression, Proliferation, Survival Transcription_Factors->Cell_Cycle_Progression EGF EGF (Ligand) EGF->EGFR Binds and activates Pyrimidine_Inhibitor Pyrimidine-based Inhibitor Pyrimidine_Inhibitor->EGFR Inhibits (ATP-competitive)

Caption: EGFR signaling pathway and the inhibitory action of pyrimidine-based compounds.

The diagram above illustrates the canonical EGFR signaling cascade, a critical pathway in cell proliferation and survival.[5] Epidermal Growth Factor (EGF) binding to its receptor (EGFR) triggers a phosphorylation cascade involving Ras, Raf, MEK, and ERK, ultimately leading to the activation of transcription factors that promote cell growth.[5] Pyrimidine-based inhibitors act by competitively binding to the ATP pocket of the EGFR kinase domain, thereby blocking this signaling pathway.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Evaluation cluster_analysis Data Analysis & SAR Synthesis Synthesis of Pyrimidine Derivatives Purification Purification (e.g., Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Kinase_Assay In Vitro Kinase Inhibition Assay Characterization->Kinase_Assay Cell_Assay Cell-based Proliferation Assay Characterization->Cell_Assay IC50_Determination IC50/GI50 Determination Kinase_Assay->IC50_Determination Cell_Assay->IC50_Determination SAR_Analysis Structure-Activity Relationship Analysis IC50_Determination->SAR_Analysis Lead_Optimization Lead Compound Identification & Optimization SAR_Analysis->Lead_Optimization

Caption: General workflow for SAR studies of pyrimidine-based kinase inhibitors.

This workflow outlines the key stages in the discovery and optimization of novel pyrimidine-based kinase inhibitors. It begins with the chemical synthesis and characterization of the compounds, followed by their biological evaluation in both enzymatic and cellular assays. The resulting data is then analyzed to establish a clear structure-activity relationship, which guides the design of more potent and selective lead compounds.

References

A Comparative Analysis of the Biological Activities of Substituted Pyrimidine-5-Carboxylates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of various substituted pyrimidine-5-carboxylate derivatives. The information presented is supported by experimental data from recent studies, offering insights into their potential as therapeutic agents.

Substituted pyrimidine-5-carboxylates are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological properties. These derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant effects. The versatility of the pyrimidine scaffold allows for structural modifications that can modulate their biological activity, making them promising candidates for drug discovery and development.

Anticancer Activity

Recent studies have highlighted the potential of substituted pyrimidine-5-carboxylates and their nitrile analogues as potent anticancer agents. These compounds have been shown to inhibit the proliferation of various cancer cell lines through different mechanisms of action, including the inhibition of key enzymes involved in cancer progression.

A novel series of pyrimidine-5-carbonitrile derivatives were designed and synthesized as potential dual inhibitors of EGFRWT and COX-2.[1] Among the synthesized compounds, two derivatives, 4e and 4f , exhibited significant cytotoxic activity against a panel of 60 human cancer cell lines.[1] Notably, they were most potent against the colon cancer cell line Colo 205, with IC50 values of 1.66 µM and 1.83 µM, respectively.[1]

Another study focused on pyrimidine-5-carbonitrile derivatives as inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), a key target in angiogenesis.[2][3] Compound 11e from this series demonstrated excellent antiproliferative activity against HCT-116 (colon cancer) and MCF-7 (breast cancer) cell lines with IC50 values of 1.14 µM and 1.54 µM, respectively.[2] Furthermore, this compound showed significantly lower cytotoxicity against normal human lung cells (WI-38), indicating a degree of selectivity for cancer cells.[2]

The following table summarizes the in vitro cytotoxic activity of selected substituted pyrimidine-5-carbonitrile derivatives.

CompoundCancer Cell LineIC50 (µM)Reference
4e Colo 2051.66[1]
4f Colo 2051.83[1]
11e HCT-1161.14[2]
11e MCF-71.54[2]
Sorafenib (Standard) HCT-116-[2]
Sorafenib (Standard) MCF-7-[2]
13e Leukemia SRGI50: 6.15[4]

Mechanism of Action: Anticancer Effects

The anticancer activity of these pyrimidine derivatives is often attributed to their ability to induce apoptosis and cause cell cycle arrest. For instance, compounds 4e and 4f were found to arrest the cell cycle of Colo-205 cells at the G1 phase and increase the percentage of apoptotic cells.[1] Similarly, compound 11e induced an increase in the sub-G1 and S phases in HCT-116 cells, indicative of apoptosis and cell cycle disruption.[2] Compound 13e demonstrated cell cycle arrest at the G2/M phase and an increase in active caspase-3 levels in leukemia SR cells.[4]

The inhibitory activity of these compounds against specific enzymes is a key aspect of their mechanism. Several pyrimidine-5-carbonitrile derivatives have shown potent inhibitory activity against VEGFR-2, with IC50 values in the sub-micromolar to low micromolar range.[2]

Below is a diagram illustrating a generalized experimental workflow for evaluating the anticancer activity of these compounds.

Anticancer Activity Workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Evaluation cluster_data Data Analysis Synthesis Synthesis of Substituted Pyrimidine-5-carboxylates Cytotoxicity Cytotoxicity Assay (e.g., MTT Assay) Synthesis->Cytotoxicity Enzyme Enzyme Inhibition Assay (e.g., VEGFR-2, COX-2) Cytotoxicity->Enzyme CellCycle Cell Cycle Analysis (Flow Cytometry) Cytotoxicity->CellCycle Apoptosis Apoptosis Assay (e.g., Annexin V) Cytotoxicity->Apoptosis IC50 IC50 / GI50 Determination Cytotoxicity->IC50 Mechanism Mechanism of Action Elucidation Enzyme->Mechanism CellCycle->Mechanism Apoptosis->Mechanism

Caption: A generalized workflow for the synthesis and in vitro evaluation of the anticancer properties of substituted pyrimidine-5-carboxylates.

Other Biological Activities

Beyond their anticancer properties, substituted pyrimidines are known to exhibit a wide range of other biological activities, including:

  • Antimicrobial Activity: Various pyrimidine derivatives have shown potent activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains.[5][6]

  • Anti-inflammatory Activity: Certain pyrimidine derivatives have demonstrated significant anti-inflammatory effects by inhibiting key inflammatory mediators such as COX enzymes.[7]

  • Antioxidant Activity: Some pyrimidine-based compounds have been identified as having potent antioxidant properties.[8]

  • Enzyme Inhibition: Besides cancer-related enzymes, pyrimidine derivatives have been investigated as inhibitors of other enzymes like dihydroorotate dehydrogenase and nicotinamide N-methyltransferase (NNMT), suggesting their potential in treating metabolic diseases.[9][10]

The diverse biological profile of substituted pyrimidine-5-carboxylates underscores their importance as a versatile scaffold in drug discovery.

Experimental Protocols

The evaluation of the biological activity of these compounds involves a range of standard experimental protocols.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is commonly used to assess the antiproliferative activity of compounds on cancer cell lines.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After incubation, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Formazan Solubilization: The viable cells metabolize MTT into purple formazan crystals, which are then solubilized using a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the resulting solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.

VEGFR-2 Kinase Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of VEGFR-2.

  • Assay Setup: The assay is typically performed in a 96-well plate format using a recombinant human VEGFR-2 enzyme.

  • Compound Incubation: The enzyme is pre-incubated with various concentrations of the test compounds.

  • Reaction Initiation: The kinase reaction is initiated by adding a substrate (e.g., a synthetic peptide) and ATP.

  • Reaction Termination and Detection: After a specific incubation period, the reaction is stopped, and the amount of phosphorylated substrate is quantified. This is often done using an ELISA-based method with an antibody specific for the phosphorylated substrate.

  • IC50 Calculation: The IC50 value, representing the concentration of the compound required to inhibit 50% of the enzyme's activity, is determined from the dose-inhibition curve.

Cell Cycle Analysis

Flow cytometry is used to determine the effect of the compounds on the cell cycle distribution.

  • Cell Treatment: Cells are treated with the test compound for a defined period.

  • Cell Harvesting and Fixation: The cells are harvested, washed, and fixed in cold ethanol.

  • Staining: The fixed cells are then stained with a fluorescent dye that binds to DNA, such as propidium iodide (PI), in the presence of RNase to eliminate RNA staining.

  • Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer.

  • Data Analysis: The percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is determined based on their DNA content.

The following diagram illustrates the signaling pathway targeted by some of the discussed anticancer pyrimidine derivatives.

VEGFR-2 Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Activates VEGF VEGF VEGF->VEGFR2 Binds PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Gene Gene Expression (Proliferation, Angiogenesis) ERK->Gene Translocates and Activates Pyrimidine Substituted Pyrimidine-5-carboxylate (e.g., Compound 11e) Pyrimidine->VEGFR2 Inhibits

Caption: Inhibition of the VEGFR-2 signaling pathway by substituted pyrimidine-5-carboxylate derivatives, leading to reduced cell proliferation and angiogenesis.

References

Evaluating the In Vitro Efficacy of Pyrimidine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of in vitro assay protocols to evaluate the efficacy of pyrimidine derivatives, a versatile class of compounds with a broad spectrum of pharmacological activities.[1] This document outlines detailed experimental methodologies, presents quantitative data for comparative analysis, and visualizes key cellular pathways and workflows.

Pyrimidine and its derivatives are fundamental heterocyclic compounds in medicinal chemistry, known for their significant biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4] Their therapeutic effects are often attributed to their ability to interfere with nucleic acid synthesis, inhibit crucial enzymes in cell division, or modulate inflammatory pathways.[5][6] This guide focuses on the standard in vitro assays used to quantify the efficacy of these derivatives.

I. Assays for Anticancer Activity

A primary application of pyrimidine derivatives is in oncology, where they target various mechanisms to inhibit cancer cell growth and proliferation.

A. Cell Viability and Cytotoxicity Assays

These assays are foundational for determining the concentration-dependent effect of a compound on cell survival. The half-maximal inhibitory concentration (IC50) is a key metric derived from these assays, representing the concentration of a drug that inhibits a biological process by 50%.[1]

1. MTT/MTS Assay: This colorimetric assay is widely used to assess cell metabolic activity, which serves as an indicator of cell viability.[1][5][7] In viable cells, mitochondrial dehydrogenases reduce a tetrazolium salt (MTT or MTS) to a colored formazan product, the amount of which is proportional to the number of living cells.[5][8][9]

Table 1: Comparative Cytotoxicity (IC50, µM) of Selected Pyrimidine Derivatives in Cancer Cell Lines

Compound/DrugA549 (Lung)MCF-7 (Breast)HCT-116 (Colon)Caco-2 (Colon)Reference Compound
Pyrimidine Derivative 4---271.55 ± 3.68Doxorubicin[3]
Pyrimidine Derivative 7b---65.94 ± 2.36Doxorubicin[3]
Pyrimidine Derivative 10---121.16 ± 4.96Doxorubicin[3]
Pyrimidine Derivative 12---82.28 ± 4.08Doxorubicin[3]
Compound 6>70% apoptosis at 5-10 µM---Doxorubicin[10]
Furo[2,3-d]pyrimidine-1,3,4-oxadiazole Hybrid 213.89 - 19.4313.89 - 19.43---[11]
Pyrido[2,3-d]pyrimidine Derivative 2dStrong cytotoxicity at 50 µM----[12]
Thiazolidinedione-1,3,4-oxadiazole Hybrid 9->4.5x 5-FU3.1x 5-FU-5-Fluorouracil[13]
Thiazolidinedione-1,3,4-oxadiazole Hybrid 10->4.4x 5-FU2.5x 5-FU-5-Fluorouracil[13]

Note: Direct comparison is limited by variations in experimental conditions across studies. The data is presented as reported in the cited literature.

2. Sulforhodamine B (SRB) Assay: This is a cell protein-staining assay used to measure cell density, providing another method to assess cytotoxicity.[14][15]

B. Enzyme Inhibition Assays

Many pyrimidine derivatives function by inhibiting key enzymes involved in cellular proliferation and survival.

1. Dihydrofolate Reductase (DHFR) Inhibition Assay: DHFR is crucial for the synthesis of nucleic acids, and its inhibition leads to cell death.[6][16] This makes it a significant target for anticancer drugs like methotrexate.[16] The assay typically measures the decrease in absorbance at 340 nm as NADPH is consumed during the DHFR-catalyzed reduction of dihydrofolic acid.[16]

2. Thymidylate Synthase (TS) Inhibition Assay: TS is another critical enzyme in DNA biosynthesis.[13] Its inhibition depletes the nucleotide pool necessary for DNA replication.[15] Assays often measure the release of tritium from a radiolabeled substrate or spectrophotometrically monitor the oxidation of a cofactor.[17][18]

Table 2: Thymidylate Synthase (TS) Inhibition (IC50, µM)

CompoundTS IC50 (µM)Reference Compound
Thiazolidinedione-1,3,4-oxadiazole Hybrid 91.67Pemetrexed (8.2 µM)[13]
Thiazolidinedione-1,3,4-oxadiazole Hybrid 102.21Pemetrexed (8.2 µM)[13]
N-(3-(5-phenyl-1,3,4-oxadiazole-2-yl) phenyl)-2,4-dihydroxypyrimidine-5-sulfamide (7f)Significant inhibitionPemetrexed[19]

3. Kinase Inhibition Assays: Dysregulation of protein kinase activity is a hallmark of cancer.[20] Pyrimidine-based compounds have been developed as potent inhibitors of various kinases, including Epidermal Growth Factor Receptor (EGFR) and Janus Kinase 2 (JAK2).[14][20] Luminescence-based assays are common, measuring the amount of ATP remaining after the kinase reaction; a higher luminescent signal indicates greater inhibition.[20]

Table 3: Kinase Inhibition (IC50) of Pyrimidine Derivatives

Compound ClassTarget KinaseIC50Reference Compound
Pyrido[2,3-d]pyrimidine-4(3H)-one derivative (11)EGFRWT0.099 µM-[11]
Pyrido[2,3-d]pyrimidine-4(3H)-one derivative (11)EGFRT790M0.123 µM-[11]
Pyrimidine-based derivative 13Aurora A< 200 nM-[21]
Pyrimidine Compound 33JAK1--[22]
C. Cell Cycle and Apoptosis Analysis

1. Cell Cycle Analysis: Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).[5][23] Pyrimidine derivatives can induce cell cycle arrest, preventing cancer cells from dividing.[23] DNA is stained with a fluorescent dye like Propidium Iodide (PI), and the fluorescence intensity, which is proportional to the DNA content, is measured.[24][25]

2. Apoptosis Assay: These assays detect programmed cell death induced by the test compounds. A common method involves staining cells with Annexin V and PI, followed by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[5] Some pyrimidine derivatives have been shown to significantly increase the apoptotic cell population.[10][11]

II. Assays for Anti-Inflammatory Activity

Pyrimidine derivatives have also been investigated for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.

1. COX-1 and COX-2 Inhibition Assay: These assays measure a compound's ability to inhibit COX enzymes, which are involved in the inflammatory response.[1] Selective inhibition of COX-2 is often desirable to minimize gastrointestinal side effects.[1] The peroxidase activity of COX can be assessed using a colorimetric assay.[2]

Table 4: COX-2 Inhibition by Pyrimidine Derivatives

CompoundCOX-2 InhibitionReference Compound
Pyrimidine Derivative L1Comparable to MeloxicamMeloxicam, Piroxicam[2]
Pyrimidine Derivative L2Comparable to MeloxicamMeloxicam, Piroxicam[2]

III. Assays for Antimicrobial Activity

The efficacy of pyrimidine compounds against various microorganisms is also a significant area of research.

1. Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of a compound that prevents visible growth of a microorganism and is a standard measure of antimicrobial efficacy.[1]

2. Zone of Inhibition Assay: This agar-based method provides a qualitative or semi-quantitative assessment of antimicrobial activity. The compound is placed on an agar plate inoculated with a microorganism, and the diameter of the clear zone where growth is inhibited is measured.[1]

Table 5: Antimicrobial Activity of Novel Pyrimidine Derivatives

CompoundZone of Inhibition (mm)MIC (µg/mL)
Various Novel Derivatives11.3 ± 0.6 to 25.3 ± 0.63.91 to 500[3]

IV. Experimental Protocols

A. MTT Cell Viability Assay

This protocol is a widely adopted method for assessing cell viability.[1][5][26]

Materials:

  • 96-well plates

  • Cancer cell lines

  • Complete culture medium

  • Pyrimidine compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[9][27]

  • Solubilization solution (e.g., DMSO, isopropanol with HCl)[8]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 1,000-100,000 cells/well) and allow them to attach overnight.[28]

  • Compound Treatment: Treat cells with serial dilutions of the pyrimidine compound and incubate for a specified period (e.g., 24-72 hours).[14] Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 1-4 hours at 37°C until a purple precipitate is visible.[28][29]

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[28][29]

  • Absorbance Measurement: Shake the plate for 15 minutes to ensure complete solubilization and measure the absorbance at 570-590 nm using a microplate reader.[27]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

B. Dihydrofolate Reductase (DHFR) Inhibition Assay (Colorimetric)

This protocol is adapted for a 96-well format for high-throughput screening.[16]

Materials:

  • 96-well clear flat-bottom plate

  • DHFR Assay Buffer

  • DHFR Substrate (Dihydrofolic acid)

  • Recombinant DHFR enzyme

  • NADPH

  • Test pyrimidine derivatives

  • Positive control inhibitor (e.g., Methotrexate)[16]

  • Multi-well spectrophotometer

Procedure:

  • Reagent Preparation: Prepare working solutions of the test compounds, positive control, and NADPH in DHFR Assay Buffer.

  • Reaction Setup: In a 96-well plate, add the DHFR Assay Buffer, test compound or positive control, and the DHFR enzyme to designated wells. Include an enzyme control (no inhibitor) and a background control (no enzyme).

  • Initiation of Reaction: Add diluted DHFR substrate to all wells to start the reaction.

  • Measurement: Immediately measure the absorbance at 340 nm in kinetic mode for 10-20 minutes at room temperature.[16] The activity of DHFR is monitored by the decrease in absorbance.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

C. In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol is suitable for high-throughput screening of kinase inhibitors in a 384-well format.[20]

Materials:

  • 384-well plates

  • Recombinant kinase (e.g., EGFR, JAK2)

  • Kinase assay buffer

  • Peptide substrate

  • ATP

  • Test pyrimidine derivatives

  • Reference inhibitor

  • ATP detection reagent (e.g., ADP-Glo™ Kinase Assay Kit)

  • Luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds and reference inhibitor.

  • Reaction Setup: In a 384-well plate, add the kinase, assay buffer, and the test compounds.

  • Reaction Initiation: Add a mixture of the peptide substrate and ATP to each well to start the kinase reaction.

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).[20]

  • Signal Detection: Add the ATP detection reagent to stop the reaction and generate a luminescent signal.

  • Measurement: Measure the luminescence using a luminometer.

  • Data Analysis: The luminescent signal is inversely proportional to kinase activity. Calculate the percentage of inhibition and determine the IC50 value.

D. Cell Cycle Analysis by Flow Cytometry

This protocol allows for the quantitative analysis of cell cycle distribution.[23]

Materials:

  • Cancer cells treated with pyrimidine compounds

  • Phosphate-Buffered Saline (PBS)

  • Ice-cold 70% Ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed and treat cancer cells with the pyrimidine compound for the desired time.

  • Cell Harvesting: Harvest the cells by trypsinization and collect by centrifugation.

  • Fixation: Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while vortexing to fix the cells. Incubate for at least 2 hours at -20°C.[5]

  • Staining: Wash the fixed cells with PBS and resuspend the pellet in PI staining solution. Incubate in the dark for 30 minutes at room temperature.[5]

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to measure the DNA content based on PI fluorescence intensity.[5]

  • Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

V. Visualizing Pathways and Workflows

Diagrams created using Graphviz (DOT language) illustrate key signaling pathways and experimental workflows.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS EGF EGF (Ligand) EGF->EGFR Pyrimidine Pyrimidine Derivative Pyrimidine->EGFR Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Metastasis ERK->Proliferation

Caption: EGFR signaling pathway and the point of inhibition by pyrimidine derivatives.[14][30]

Assay_Workflow cluster_setup Assay Setup cluster_measurement Measurement cluster_analysis Data Analysis Plate_Cells 1. Plate Cells in Multi-well Plate Add_Compound 2. Add Pyrimidine Derivative (Test) & Controls Plate_Cells->Add_Compound Incubate 3. Incubate for Defined Period Add_Compound->Incubate Add_Reagent 4. Add Detection Reagent (e.g., MTT, ADP-Glo) Incubate->Add_Reagent Read_Signal 5. Read Signal (Absorbance, Luminescence) Add_Reagent->Read_Signal Calculate_IC50 6. Data Analysis: Calculate % Inhibition & IC50 Values Read_Signal->Calculate_IC50

Caption: A generalized workflow for in vitro cell-based assays.[30]

DHFR_Pathway DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR NADPH NADPH NADPH->DHFR THF Tetrahydrofolate (THF) DHFR->THF NADP NADP+ DHFR->NADP Nucleic_Acid Nucleic Acid Synthesis THF->Nucleic_Acid Pyrimidine Pyrimidine Derivative (e.g., Methotrexate) Pyrimidine->DHFR Inhibition

Caption: Dihydrofolate Reductase (DHFR) pathway inhibition by pyrimidine compounds.[1]

References

Validating the Mechanism of Action of Novel Pyrimidine Compounds: A Comparative Guide for EGFR Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents, including a significant number of protein kinase inhibitors used in cancer therapy.[1] Novel pyrimidine derivatives are continuously being developed to achieve higher potency and selectivity against specific cancer targets.[1] This guide provides a comprehensive framework for validating the mechanism of action of a novel pyrimidine compound, using a hypothetical candidate, Pyrido-pyrimidine Compound 1 (PPC1) , designed as a selective inhibitor of the Epidermal Growth Factor Receptor (EGFR), a key driver in non-small cell lung cancer (NSCLC).

We will compare PPC1's performance against established first-generation (Gefitinib) and third-generation (Osimertinib) EGFR inhibitors, providing supporting experimental data and detailed protocols.

Target Pathway: EGFR Signaling Cascade

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by ligands like EGF, triggers downstream signaling pathways, primarily the PI3K/AKT and MAPK pathways, promoting cell proliferation, survival, and differentiation.[2] In many cancers, mutations in EGFR lead to its constitutive activation, driving uncontrolled tumor growth.[2][3] Validating a novel inhibitor requires demonstrating its ability to block this signaling cascade.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS P PI3K PI3K EGFR->PI3K P RAF RAF RAS->RAF MEK MEK RAF->MEK P ERK ERK (MAPK) MEK->ERK P Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT P AKT->Proliferation PPC1 PPC1 (Novel Inhibitor) PPC1->EGFR Inhibition

Figure 1: Simplified EGFR Signaling Pathway and the inhibitory action of PPC1.

Comparative Analysis of Kinase Inhibition

The initial validation step is to determine the compound's direct inhibitory effect on the target kinase. This is typically achieved through an in vitro kinase assay, which measures the compound's ability to block the phosphorylation of a substrate by the kinase. The half-maximal inhibitory concentration (IC50) is the key metric.

Data Presentation: Kinase Inhibition Profile (IC50, nM)

The following table presents hypothetical data for PPC1, showcasing its high potency against the L858R mutant and selectivity over wild-type (WT) EGFR, a desirable characteristic for targeted therapies.

CompoundEGFR (WT)EGFR (L858R)EGFR (L858R/T790M)
PPC1 (Novel) 8505 15
Gefitinib2520>10,000
Osimertinib200110

Experimental Protocol: In Vitro Kinase Inhibition Assay

This protocol outlines a common method for determining the IC50 values of an inhibitor against a specific protein kinase.[4][5]

  • Objective: To determine the IC50 of PPC1 against wild-type and mutant EGFR.

  • Materials:

    • Recombinant human EGFR (WT, L858R, L858R/T790M)

    • Kinase substrate peptide (e.g., a poly-Glu-Tyr peptide)

    • ATP (Adenosine triphosphate)

    • Test compounds (PPC1, Gefitinib, Osimertinib)

    • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

    • ADP-Glo™ Kinase Assay Kit (or similar luminescence-based detection reagent)

    • White, opaque 384-well plates

  • Procedure:

    • Compound Preparation: Prepare a 10 mM stock solution of each compound in 100% DMSO. Perform serial dilutions in DMSO to create a range of concentrations (e.g., from 100 µM to 1 nM).

    • Kinase Reaction Setup:

      • In a 384-well plate, add 1 µL of the serially diluted compound or DMSO vehicle control to each well.

      • Add 2 µL of the respective EGFR enzyme solution to each well.

      • Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.

    • Reaction Initiation: Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture to each well. The final ATP concentration should be close to its Km value for the specific kinase.

    • Incubation: Incubate the plate at 30°C for 60 minutes.

    • ADP Detection:

      • Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.

      • Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.

    • Data Acquisition: Measure the luminescence of each well using a plate reader. The signal is directly proportional to the kinase activity.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Comparative Analysis of Cellular Potency

After confirming direct kinase inhibition, the next step is to assess the compound's ability to inhibit cancer cell proliferation. This is evaluated using cell viability assays on cell lines with different EGFR mutation statuses.

Data Presentation: Anti-Proliferative Activity (IC50, nM)

The hypothetical data below shows PPC1's potent effect on cancer cells harboring EGFR mutations while sparing cells with wild-type EGFR, indicating a favorable therapeutic window.

CompoundPC-9 (EGFR ex19del)H1975 (EGFR L858R/T790M)A549 (EGFR WT)
PPC1 (Novel) 12 35 >15,000
Gefitinib20>15,000>15,000
Osimertinib1525>15,000

Experimental Protocol: Cell Viability (MTT) Assay

This protocol describes the MTT assay, a colorimetric method for assessing cell metabolic activity as a proxy for cell viability.[6][7]

  • Objective: To determine the IC50 of PPC1 on the proliferation of various NSCLC cell lines.

  • Materials:

    • Human cancer cell lines (PC-9, H1975, A549)

    • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

    • Test compounds

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)

    • 96-well plates

  • Procedure:

    • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C and 5% CO2 to allow for attachment.

    • Compound Treatment: Prepare serial dilutions of the test compounds in complete growth medium. Replace the existing medium with 100 µL of the medium containing the diluted compounds or a vehicle control.

    • Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.

    • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

    • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle-treated control cells. Plot the percentage of cell viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Validation of Downstream Signaling Inhibition

To confirm that the observed anti-proliferative effects are due to the inhibition of the target pathway, it is crucial to measure the phosphorylation status of key downstream signaling proteins like AKT and ERK. Western blotting is the standard technique for this analysis.

Western_Blot_Workflow A 1. Cell Culture & Treatment (e.g., H1975 cells + PPC1) B 2. Cell Lysis (Extract total protein) A->B C 3. Protein Quantification (BCA Assay) B->C D 4. SDS-PAGE (Separate proteins by size) C->D E 5. Protein Transfer (Move proteins to PVDF membrane) D->E F 6. Blocking (Prevent non-specific binding) E->F G 7. Primary Antibody Incubation (p-EGFR, p-AKT, p-ERK) F->G H 8. Secondary Antibody Incubation (HRP-conjugated) G->H I 9. Detection (Chemiluminescence) H->I J 10. Data Analysis (Densitometry) I->J

Figure 2: Standard workflow for Western Blot analysis to validate pathway inhibition.

Data Presentation: Downstream Phosphorylation Status

This table summarizes the expected results from a Western blot experiment, where PPC1 effectively reduces the phosphorylation of EGFR and its downstream effectors in a dose-dependent manner.

Target ProteinTreatment GroupExpected Result
p-EGFR PPC1 (100 nM)↓↓↓ (Strong Decrease)
p-AKT PPC1 (100 nM)↓↓↓ (Strong Decrease)
p-ERK PPC1 (100 nM)↓↓↓ (Strong Decrease)
Total EGFR, AKT, ERK PPC1 (100 nM)↔ (No Change)
β-Actin (Loading Control) PPC1 (100 nM)↔ (No Change)

Experimental Protocol: Western Blot Analysis

This protocol details the steps to analyze protein phosphorylation levels.[8][9]

  • Objective: To confirm that PPC1 inhibits the phosphorylation of EGFR, AKT, and ERK in H1975 cells.

  • Materials:

    • H1975 cells

    • PPC1 compound

    • RIPA buffer with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels and running buffer

    • PVDF membrane and transfer buffer

    • Blocking buffer (5% BSA or non-fat milk in TBST)

    • Primary antibodies (anti-p-EGFR, anti-p-AKT, anti-p-ERK, and total protein counterparts)

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate (ECL)

  • Procedure:

    • Sample Preparation: Seed H1975 cells and grow to 70-80% confluency. Treat cells with varying concentrations of PPC1 (e.g., 0, 10, 100, 1000 nM) for 2-4 hours. Lyse the cells in ice-cold RIPA buffer.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

    • SDS-PAGE: Load 20-30 µg of protein from each sample onto an SDS-polyacrylamide gel and perform electrophoresis to separate proteins by size.

    • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

    • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

    • Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Wash the membrane with TBST, then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detection: After further washes, apply an ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

  • Data Analysis: Perform densitometry analysis using software like ImageJ to quantify band intensities. Normalize the phosphorylated protein signal to the total protein signal to determine the relative change in phosphorylation.

Logical Framework for Mechanism of Action Validation

The validation of a novel compound's mechanism of action follows a logical progression from direct target engagement to cellular effects, confirming the link between the two.

MoA_Validation_Logic A Hypothesis: PPC1 is a selective EGFR inhibitor B Experiment 1: In Vitro Kinase Assay A->B C Result 1: PPC1 potently inhibits mutant EGFR kinase activity B->C Does it inhibit? D Experiment 2: Cell Viability Assay C->D H Conclusion: Mechanism of Action Validated C->H E Result 2: PPC1 selectively inhibits proliferation of EGFR-mutant cancer cells D->E Does it kill cells? F Experiment 3: Western Blot Analysis E->F E->H G Result 3: PPC1 blocks downstream EGFR signaling (p-AKT, p-ERK) F->G Is the pathway blocked? G->H

References

Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of Pyrimidine-Based Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of enzyme inhibitors is paramount. This guide provides an objective comparison of the cross-reactivity profiles of two prominent pyrimidine-based kinase inhibitors, Gefitinib and Tofacitinib, supported by experimental data and detailed methodologies.

The pyrimidine scaffold is a cornerstone in the development of enzyme inhibitors, particularly targeting kinases due to its structural resemblance to the adenine ring of ATP. However, the conserved nature of the ATP-binding site across the human kinome often leads to off-target interactions, or cross-reactivity. Profiling these interactions is a critical step in drug development to anticipate potential side effects and understand the full spectrum of a compound's biological activity.

This guide focuses on two clinically significant pyrimidine-based drugs:

  • Gefitinib (Iressa®): An inhibitor of the Epidermal Growth Factor Receptor (EGFR), a key player in cell proliferation and a target in oncology.[1]

  • Tofacitinib (Xeljanz®): An inhibitor of the Janus Kinase (JAK) family, crucial for cytokine signaling in the immune system and targeted for treating autoimmune diseases.[1]

Comparative Cross-Reactivity Data

The selectivity of a kinase inhibitor is rarely absolute. Kinome-wide screening provides a broad view of an inhibitor's binding affinities across a large panel of kinases. The following tables summarize the cross-reactivity data for Gefitinib and Tofacitinib, highlighting their primary targets and significant off-target interactions. Data is presented as IC50 (half-maximal inhibitory concentration) values; lower values indicate higher potency.

Gefitinib Selectivity Profile

Gefitinib is a potent inhibitor of EGFR. However, kinome screening reveals inhibitory activity against other kinases, demonstrating a degree of cross-reactivity.

Kinase TargetIC50 (nM)FamilyNotes
EGFR 26 - 57 Tyrosine KinasePrimary Target [2]
RICK (RIPK2)~50Serine/Threonine KinaseOff-target with comparable potency to wild-type EGFR.
GAK~90Serine/Threonine KinaseOff-target with notable inhibitory activity.

Note: Data for RICK and GAK are from in vitro assays and show that these previously unknown targets are almost as potently affected by the drug as the wild-type EGFR.[3]

Tofacitinib Selectivity Profile

Tofacitinib is often described as a pan-JAK inhibitor, with potent activity against several members of the Janus kinase family. Its selectivity within this family and against other kinases is a key aspect of its pharmacological profile.

Kinase TargetIC50 (nM)FamilyNotes
JAK3 0.75 - 1.6 Tyrosine KinasePrimary Target with highest potency.[4]
JAK1 1.7 - 3.7 Tyrosine KinasePrimary Target .[4]
JAK2 1.8 - 4.1 Tyrosine KinasePrimary Target .[4]
TYK216 - 34Tyrosine KinaseLower potency compared to other JAK family members.[4]

Note: While highly potent against the JAK family, Tofacitinib can exhibit off-target kinase interactions that may contribute to its overall biological effects and side-effect profile.[1]

Key Experimental Protocols

The determination of inhibitor cross-reactivity relies on robust and standardized biochemical assays. The ADP-Glo™ Kinase Assay is a widely used platform for quantifying kinase activity and inhibitor potency.

In Vitro Kinase Inhibition Assay (ADP-Glo™)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a panel of purified kinases.

Principle: This luminescent assay quantifies the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to the kinase activity. Inhibition of the kinase results in a decrease in ADP production and a lower luminescent signal.

Detailed Methodology:

  • Reagent Preparation:

    • Kinase Buffer: A suitable buffer is prepared (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • ATP Solution: A stock solution of ATP is prepared in kinase buffer at a concentration appropriate for the specific kinase being assayed (often at its Km value).

    • Kinase/Substrate Mixture: Highly purified, recombinant kinase enzyme and a specific peptide or protein substrate are diluted in kinase buffer.

    • Test Compound: The pyrimidine-based inhibitor (e.g., Gefitinib) is serially diluted in 100% DMSO to create a range of concentrations.

  • Assay Procedure (384-well plate format):

    • Compound Dispensing: 5 µL of the diluted test compound or DMSO (as a vehicle control) is dispensed into the wells of a white 384-well assay plate.

    • Kinase Reaction Initiation: 5 µL of the kinase/substrate mixture is added to each well, followed by a brief incubation (e.g., 10 minutes at room temperature). The reaction is initiated by adding 5 µL of the ATP solution.

    • Incubation: The plate is incubated for a set period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C) to allow the enzymatic reaction to proceed.

    • Reaction Termination: 5 µL of ADP-Glo™ Reagent is added to each well. This terminates the kinase reaction and depletes any unconsumed ATP. The plate is then incubated for 40 minutes at room temperature.

    • Signal Generation: 10 µL of Kinase Detection Reagent is added to each well. This reagent converts the ADP generated in the kinase reaction back to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal. The plate is incubated for 30-60 minutes at room temperature.

    • Data Acquisition: The luminescence of each well is measured using a plate-reading luminometer.

  • Data Analysis:

    • The raw luminescence data is normalized relative to positive (no inhibitor) and negative (no kinase) controls.

    • The percent inhibition for each compound concentration is calculated.

    • IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Visualizing Pathways and Workflows

Diagrams created using Graphviz provide a clear visual representation of the complex biological and experimental processes involved in cross-reactivity studies.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) pathway is a critical regulator of cell growth and proliferation.[5][6] Inhibitors like Gefitinib block the kinase activity of EGFR, thereby interrupting downstream signaling cascades such as the MAPK and PI3K/Akt pathways.[3][7]

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Grb2_SOS Grb2/SOS EGFR->Grb2_SOS PI3K PI3K EGFR->PI3K Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Akt Akt PI3K->Akt Akt->Transcription EGF EGF Ligand EGF->EGFR Binds Gefitinib Gefitinib Gefitinib->EGFR Inhibits

EGFR signaling pathway and the point of intervention by Gefitinib.
JAK-STAT Signaling Pathway

The JAK-STAT pathway is the principal signaling mechanism for a wide array of cytokines and growth factors, playing a key role in the immune system.[8][9][10] Tofacitinib inhibits JAK enzymes, preventing the phosphorylation and activation of STAT proteins, which in turn blocks their translocation to the nucleus to regulate gene expression.[11][12]

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK 2. Activates STAT STAT JAK->STAT 3. Phosphorylates pSTAT p-STAT STAT_Dimer STAT Dimer pSTAT->STAT_Dimer 4. Dimerizes Transcription Gene Transcription (Inflammation, Immunity) STAT_Dimer->Transcription 5. Translocates & Regulates Transcription Cytokine Cytokine Cytokine->Receptor 1. Binds Tofacitinib Tofacitinib Tofacitinib->JAK Inhibits Kinase_Assay_Workflow cluster_prep 1. Preparation cluster_assay 2. Biochemical Assay cluster_analysis 3. Data Analysis Compound_Prep Test Compound Serial Dilution Plate_Setup Assay Plate Setup (Compound + Kinase) Compound_Prep->Plate_Setup Kinase_Prep Kinase Panel Preparation Kinase_Prep->Plate_Setup Reagent_Prep Assay Reagent (ATP, Substrate) Prep Reaction Initiate Reaction with ATP & Substrate Reagent_Prep->Reaction Plate_Setup->Reaction Incubation Incubation at 30°C Reaction->Incubation Detection Signal Detection (e.g., Luminescence) Incubation->Detection Raw_Data Raw Data Acquisition Detection->Raw_Data Normalization Normalization to Controls Raw_Data->Normalization IC50_Calc IC50 Curve Fitting & Calculation Normalization->IC50_Calc Profile_Gen Generate Selectivity Profile IC50_Calc->Profile_Gen

References

Comparing the efficacy of different synthetic routes to pyrimidine-5-carboxylates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of pyrimidine and its derivatives is a critical step in the discovery of new therapeutic agents. Pyrimidine-5-carboxylates, in particular, are key intermediates and scaffolds in a wide array of biologically active compounds. This guide provides a comprehensive comparison of various synthetic routes to pyrimidine-5-carboxylates, offering insights into their efficacy through experimental data. Detailed methodologies for key experiments are provided to facilitate the selection of the most suitable synthetic strategy.

Comparison of Synthetic Routes

The synthesis of pyrimidine-5-carboxylates can be achieved through several methods, each with its own set of advantages and limitations. The choice of a particular route often depends on factors such as desired substitution patterns, availability of starting materials, and scalability. This guide focuses on three prominent and illustrative methods: the Biginelli reaction, one-pot multicomponent reactions, and microwave-assisted synthesis.

Synthetic RouteKey FeaturesTypical ReactantsCatalyst/ConditionsReaction TimeYield (%)
Biginelli Reaction One-pot, three-component reaction leading to dihydropyrimidinones.Aldehyde, β-ketoester (e.g., ethyl acetoacetate), urea or thiourea.Acid catalysts (e.g., HCl, p-TSA, PPE), conventional heating or microwave.2 - 48 hours60 - 95%
One-Pot Synthesis A versatile approach for direct formation of the pyrimidine ring.Aromatic aldehydes, malononitrile/cyanoacetamide, urea/thiourea.Ammonium chloride, solvent-free, 110 °C.4 hours75 - 92%
Microwave-Assisted Synthesis Significant rate enhancement and often improved yields.Aldehyde, ethyl acetoacetate, urea.Potassium tert-butoxide, ethanol, microwave irradiation (800 W).2 - 4 minutes85 - 95%

Experimental Protocols

Biginelli Reaction for Ethyl 4-aryl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylates

This classical one-pot, three-component reaction is a cornerstone for the synthesis of dihydropyrimidinones, which can be precursors to fully aromatic pyrimidines.[1][2]

Procedure: A mixture of an aromatic aldehyde (1 mmol), ethyl acetoacetate (1 mmol), urea (1.5 mmol), and a catalytic amount of p-toluenesulfonic acid (p-TSA) (0.1 mmol) in ethanol (10 mL) is refluxed for 4-8 hours.[3] The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration. The solid is washed with cold ethanol and recrystallized from ethanol to afford the pure ethyl 4-aryl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate.[1] For example, the reaction of 2,4-dimethoxybenzaldehyde, ethyl acetoacetate, and urea using PTSA as a catalyst in refluxing ethanol yielded ethyl 4-(2,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate.[3]

One-Pot Synthesis of 2-Amino-4-aryl-6-hydroxy-pyrimidine-5-carbonitrile

This method provides a straightforward and efficient route to highly functionalized pyrimidines under solvent-free conditions.[4]

Procedure: In a 100 mL round-bottom flask, a mixture of an aromatic aldehyde (2 mmol), malononitrile (2 mmol), urea (3 mmol), and ammonium chloride (0.8 mmol) is heated in an oil bath at 110 °C with stirring for 4 hours.[4] The reaction is monitored by TLC. After completion, the reaction mixture is cooled to room temperature and poured over crushed ice. The solid product that precipitates is collected by filtration, washed with cold water, and recrystallized from an ethyl acetate:n-hexane (1:3) mixture to yield the pure 2-amino-4-aryl-6-hydroxy-pyrimidine-5-carbonitrile.[4]

Microwave-Assisted Synthesis of Ethyl 4-(substituted phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylates

The application of microwave irradiation can dramatically reduce reaction times and improve yields for the Biginelli reaction.[5]

Procedure: A mixture of a substituted benzaldehyde (1 mmol), ethyl acetoacetate (1 mmol), urea (1 mmol), and potassium tert-butoxide (1 mmol) in ethanol is subjected to microwave irradiation at 800 W for 2-4 minutes.[5] The reaction progress is monitored by TLC. After completion, the reaction mixture is cooled, and the product is isolated by filtration and recrystallized to give the desired ethyl 4-(substituted phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate.[5]

Visualizing the Synthetic Workflows

To better understand the logical flow of these synthetic procedures, the following diagrams illustrate the key steps involved in each method.

Biginelli_Reaction_Workflow cluster_reactants Reactants cluster_process Process cluster_workup Work-up A Aromatic Aldehyde D Mix with Catalyst (e.g., p-TSA) in Ethanol A->D B Ethyl Acetoacetate B->D C Urea C->D E Reflux (4-8 hours) D->E F Cool to RT E->F G Filter Precipitate F->G H Wash with Cold Ethanol G->H I Recrystallize H->I J Pure Pyrimidine-5-carboxylate I->J

Caption: Workflow for the Biginelli Reaction.

One_Pot_Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_workup Work-up A Aromatic Aldehyde E Mix Reactants (Solvent-free) A->E B Malononitrile B->E C Urea C->E D Ammonium Chloride D->E F Heat at 110°C (4 hours) E->F G Cool to RT F->G H Pour on Ice G->H I Filter Precipitate H->I J Wash with Cold Water I->J K Recrystallize J->K L Pure Pyrimidine-5-carbonitrile K->L

Caption: Workflow for the One-Pot Synthesis.

Microwave_Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_workup Work-up A Substituted Aldehyde D Mix with Catalyst (K-tert-butoxide) in Ethanol A->D B Ethyl Acetoacetate B->D C Urea C->D E Microwave Irradiation (800W, 2-4 min) D->E F Cool to RT E->F G Filter Product F->G H Recrystallize G->H I Pure Pyrimidine-5-carboxylate H->I

Caption: Workflow for Microwave-Assisted Synthesis.

References

Safety Operating Guide

Personal protective equipment for handling Ethyl 2-hydroxypyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Ethyl 2-hydroxypyrimidine-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for handling this compound (CAS No. 95928-49-7). Adherence to these procedures is vital for ensuring laboratory safety and maintaining the integrity of your research. The following information is synthesized from available safety data for this compound and its structural analogs.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified with the following hazards:

  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[1][2]

  • H335: May cause respiratory irritation.[1][2]

The signal word for this chemical is Warning .[1][2]

A comprehensive PPE strategy is mandatory to mitigate these risks. The following table summarizes the required PPE for handling this compound.

Protection TypeSpecific RecommendationsRationale
Eye/Face Protection Chemical safety goggles or a full-face shield. Must be compliant with OSHA 29 CFR 1910.133 or European Standard EN166.To prevent eye contact which can cause serious irritation.[3]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber). A lab coat or chemical-resistant apron must be worn. Long pants and closed-toe shoes are required.To prevent skin contact which can cause irritation.[3] Contaminated clothing should be removed and washed before reuse.
Respiratory Protection Use in a well-ventilated area, preferably within a chemical fume hood. If ventilation is inadequate, a NIOSH/MSHA-approved respirator should be used.To prevent inhalation of dust or vapors, which may cause respiratory tract irritation.[3]
Body Protection A complete chemical-resistant suit may be required for large-scale operations or in case of a spill.To provide full-body protection from exposure.[4]

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound is essential for safety and operational efficiency.

Receiving and Storage
  • Inspection: Upon receipt, inspect the container for any damage or leaks. Wear appropriate PPE, including gloves and eye protection, during inspection.

  • Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place.[3] The designated storage temperature is room temperature.[1][2] Keep away from incompatible materials such as strong oxidizing agents.

Handling and Use
  • Engineering Controls: All work should be conducted in a well-ventilated laboratory, ideally within a certified chemical fume hood to minimize inhalation exposure.[3]

  • Safe Handling Practices:

    • Avoid contact with skin and eyes.[3]

    • Avoid breathing dust or vapors.[3]

    • Wash hands thoroughly after handling.[3]

    • Do not eat, drink, or smoke in the laboratory.

    • Ensure that an eyewash station and safety shower are readily accessible.[3]

Spill Management

In the event of a spill, follow the established emergency protocol.

Spill_Response_Workflow Chemical Spill Response Workflow spill Spill Occurs evacuate Evacuate Immediate Area spill->evacuate Assess Hazard alert Alert Supervisor & Safety Officer evacuate->alert ppe Don Appropriate PPE (respirator, gloves, suit) alert->ppe contain Contain the Spill (use absorbent material) ppe->contain collect Collect Spill Debris contain->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose Dispose of Waste (in sealed container) decontaminate->dispose report Complete Spill Report dispose->report

Caption: Workflow for responding to a chemical spill.

Disposal Plan
  • Waste Characterization: Unused this compound and any contaminated materials (e.g., gloves, absorbent pads) should be considered hazardous waste.

  • Containerization: Collect waste in a suitable, labeled, and tightly sealed container.

  • Disposal Method: Dispose of the waste through a licensed professional waste disposal service.[3] Do not dispose of it down the drain or in the regular trash. Follow all local, state, and federal regulations for hazardous waste disposal.

Experimental Protocols: First Aid Measures

In case of exposure, immediate action is critical.

  • Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[3]

  • Skin Contact: In case of skin contact, immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[3]

  • Eye Contact: If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[3]

  • Ingestion: If swallowed, do NOT induce vomiting. Clean mouth with water and drink plenty of water afterward. Seek medical attention.[3]

By implementing these safety and handling protocols, you can create a secure research environment and ensure the well-being of all laboratory personnel.

References

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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.